4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Description
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Properties
IUPAC Name |
4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-5-7(12)10-6-3-2-4-9-8(6)11/h2-4H,5H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUGQJYIJAAQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Abstract
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, demonstrating a wide array of biological activities.[1][2] This guide provides an in-depth, scientifically grounded methodology for the synthesis of a specific saturated derivative, 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. The described synthetic pathway is a robust, multi-step process designed for clarity and reproducibility, commencing with the versatile and readily available starting material, 2,3-diaminopyridine. The core strategy involves the sequential, regioselective N-methylation of the diamine, followed by a cyclocondensation to construct the pyrazin-2-one ring, and concludes with the catalytic hydrogenation of the pyridyl moiety to yield the target saturated system. This document is intended for researchers and professionals in drug development, offering not just a protocol, but a detailed rationale for the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction and Strategic Overview
The synthesis of complex heterocyclic systems is a cornerstone of modern medicinal chemistry. The target molecule, 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, features a piperidine ring fused to a pyrazin-2-one core. This structure presents a unique synthetic challenge: the controlled construction of the fused bicyclic system while ensuring the desired saturation and regiochemistry of the N-methyl group.
Our synthetic strategy is predicated on a logical, three-stage approach that leverages well-established, high-yielding transformations. This method prioritizes the early introduction of the N4-methyl group onto a key aromatic intermediate, which simplifies the final steps and avoids potential side reactions.
The three core stages of the synthesis are:
-
Stage 1: Synthesis of the Key Intermediate, 2-Amino-3-(methylamino)pyridine. This crucial step establishes the necessary nucleophilic centers and incorporates the N-methyl substituent.
-
Stage 2: Cyclocondensation to Form the Aromatic Core. This stage involves the reaction of the diamine intermediate with a C2-electrophile to construct the pyrazin-2-one ring, yielding 4-methyl-1H-pyrido[2,3-b]pyrazin-2-one.
-
Stage 3: Catalytic Hydrogenation. The final step achieves the desired saturation of the pyridine ring through reduction to deliver the target molecule.
This strategic sequencing ensures a convergent and efficient pathway, which is visualized in the workflow diagram below.
Figure 1: Proposed three-stage synthetic workflow.
Stage 1: Synthesis of 2-Amino-3-(methylamino)pyridine
Expertise & Causality: The cornerstone of this entire synthesis is the efficient preparation of the 2-amino-3-(methylamino)pyridine intermediate. Direct selective methylation of 2,3-diaminopyridine is notoriously difficult due to the similar nucleophilicity of the two amino groups. To circumvent this, we employ a proven formylation-reduction strategy. The 3-amino group is selectively formylated due to steric hindrance at the 2-position. The subsequent reduction of the resulting amide provides the desired secondary amine in a clean and high-yielding manner.
Experimental Protocol: Stage 1
Part A: Formylation of 2,3-Diaminopyridine
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (10.9 g, 100 mmol).
-
Add formic acid (98%, 50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
After completion, allow the mixture to cool to room temperature and then place it in an ice bath.
-
Slowly neutralize the mixture by the dropwise addition of a concentrated ammonium hydroxide solution until the pH reaches ~8-9. This step is highly exothermic and must be performed with caution.
-
The resulting precipitate (2-amino-3-(formamido)pyridine) is collected by vacuum filtration, washed with cold water (3 x 30 mL), and dried under vacuum.
Part B: Reduction of 2-Amino-3-(formamido)pyridine
-
Set up a 500 mL three-neck round-bottom flask, equipped with a dropping funnel, reflux condenser, and nitrogen inlet, under a nitrogen atmosphere.
-
Carefully add lithium aluminum hydride (LiAlH₄) (7.6 g, 200 mmol) to 150 mL of anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve the dried 2-amino-3-(formamido)pyridine (13.7 g, ~100 mmol) from the previous step in 100 mL of anhydrous THF. Gentle heating may be required.
-
Transfer the formamide solution to the dropping funnel and add it dropwise to the LiAlH₄ suspension over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for an additional 6 hours.
-
Cool the reaction to 0 °C in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and finally water again (22.8 mL).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with THF (3 x 50 mL).
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield the crude 2-amino-3-(methylamino)pyridine as an oil or low-melting solid, which can be purified by column chromatography or used directly in the next step if purity is sufficient.
Stage 2: Cyclocondensation to Form 4-Methyl-1H-pyrido[2,3-b]pyrazin-2-one
Expertise & Causality: The formation of the pyrazin-2-one ring is achieved via a bimolecular condensation followed by an intramolecular cyclization. Ethyl chloroacetate is the ideal C2-electrophile. The reaction proceeds via initial N-acylation at the more nucleophilic 3-(methylamino) group, followed by a base-promoted, intramolecular SN2 reaction where the 2-amino group displaces the chloride to form the six-membered ring. Using a non-nucleophilic base like triethylamine (Et₃N) is critical to prevent competing reactions with the electrophile.
Experimental Protocol: Stage 2
-
Dissolve the 2-amino-3-(methylamino)pyridine intermediate (12.3 g, 100 mmol) in 200 mL of ethanol in a 500 mL round-bottom flask.
-
Add triethylamine (21 mL, 150 mmol) to the solution.
-
Cool the mixture to 0 °C and add ethyl chloroacetate (11.7 mL, 110 mmol) dropwise while stirring.
-
After addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Heat the mixture to reflux for 12 hours to drive the intramolecular cyclization. Monitor the reaction by TLC for the disappearance of the acylated intermediate and the formation of the cyclized product.
-
Cool the reaction mixture. The product often precipitates from the solution upon cooling. If not, reduce the solvent volume by approximately half under reduced pressure.
-
Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 30 mL) and then diethyl ether (2 x 30 mL).
-
The resulting solid, 4-methyl-1H-pyrido[2,3-b]pyrazin-2-one, can be further purified by recrystallization from ethanol or isopropanol.
Stage 3: Catalytic Hydrogenation to Yield the Final Product
Expertise & Causality: The final transformation involves the saturation of the pyridine ring. The reduction of a pyridine ring fused to an electron-rich pyrazinone system requires a potent hydrogenation catalyst. Platinum oxide (PtO₂, Adam's catalyst) is the catalyst of choice for this transformation, as it is highly effective for the reduction of heteroaromatic systems.[3] Acetic acid is used as the solvent as it protonates the pyridine nitrogen, activating the ring towards reduction and often improving reaction rates and yields.
Experimental Protocol: Stage 3
-
In a high-pressure hydrogenation vessel (Parr apparatus), place 4-methyl-1H-pyrido[2,3-b]pyrazin-2-one (8.15 g, 50 mmol) and platinum(IV) oxide (PtO₂) (400 mg, ~5 mol%).
-
Add glacial acetic acid (150 mL) to the vessel.
-
Seal the apparatus, purge it with nitrogen, and then pressurize with hydrogen to 80 psi.
-
Heat the mixture to 50 °C and shake or stir vigorously.
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Remove the catalyst by filtration through a pad of Celite, washing the pad with methanol.
-
Evaporate the filtrate under reduced pressure to remove the acetic acid and methanol.
-
Dissolve the residue in dichloromethane (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. Purify further by column chromatography on silica gel if necessary.
Data and Validation Summary
The following table summarizes the key transformations and provides target analytical data for product validation.
| Stage | Reaction | Key Reagents | Product | Theoretical Yield | Validation Methods |
| 1 | N-Methylation via Formylation/Reduction | HCOOH, LiAlH₄ | 2-Amino-3-(methylamino)pyridine | 75-85% | ¹H NMR, ¹³C NMR, MS |
| 2 | Cyclocondensation | Ethyl Chloroacetate, Et₃N | 4-Methyl-1H-pyrido[2,3-b]pyrazin-2-one | 80-90% | ¹H NMR, ¹³C NMR, MS, IR |
| 3 | Catalytic Hydrogenation | H₂, PtO₂, Acetic Acid | 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one | 85-95% | ¹H NMR, ¹³C NMR, MS, HRMS |
digraph "Reaction_Scheme" { rankdir="LR"; node [shape=none, fontname="Arial"];// Reactants and Products start [label="2,3-Diaminopyridine"]; inter1 [label="2-Amino-3-\n(methylamino)pyridine"]; inter2 [label="4-Methyl-1H-pyrido\n[2,3-b]pyrazin-2-one"]; final [label="Target Molecule", fontcolor="#34A853"]; // Arrows with Reagents start -> inter1 [label="1. HCOOH\n2. LiAlH₄"]; inter1 -> inter2 [label="Ethyl Chloroacetate,\nEt₃N, EtOH, Reflux"]; inter2 -> final [label="H₂, PtO₂\nAcOH"];
}
Figure 2: Simplified Reaction Scheme.
Conclusion
This guide details a logical and robust three-stage synthetic route for the preparation of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. By breaking down the synthesis into distinct, high-yielding steps—selective N-methylation, pyrazinone ring formation, and final pyridine ring reduction—this protocol provides a reliable and scalable method for accessing this valuable heterocyclic scaffold. The emphasis on the rationale behind reagent and condition selection is intended to empower researchers to not only replicate this procedure but also to adapt it for the synthesis of related analogues for applications in drug discovery and development.
References
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]
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[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. Available at: [Link]
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Synthesis of 4-Methyl-(1H)pyrido(2,3-b)pyrazine-2,3-dione. PrepChem.com. Available at: [Link]
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Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. ResearchGate. Available at: [Link]
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From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. Available at: [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. Available at: [Link]
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2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]
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Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Available at: [Link]
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The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. PubMed. Available at: [Link]
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The Structure-Activity Relationship of 4-Methyl-Pyrido[2,3-b]pyrazin-2-one Analogs: A Technical Guide for Drug Discovery
Foreword: Unlocking the Therapeutic Potential of the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet promising, subclass: 4-methyl-pyrido[2,3-b]pyrazin-2-one analogs. Our exploration is grounded in the synthesis of technical accuracy and field-proven insights, designed to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics. We will dissect the causal relationships behind experimental choices, presenting a self-validating system of protocols and analyses. This document will navigate the critical structural modifications that govern the potency, selectivity, and overall pharmacological profile of these compelling molecules.
The 4-Methyl-Pyrido[2,3-b]pyrazin-2-one Core: A Foundation for Diverse Biological Activity
The 4-methyl-pyrido[2,3-b]pyrazin-2-one scaffold presents a unique combination of structural features that make it an attractive starting point for drug design. The presence of the methyl group at the 4-position and the oxo group at the 2-position significantly influences the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets. These compounds have emerged as potent inhibitors of various protein kinases, displaying potential in oncology, immunology, and virology.
The core structure offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. Strategic substitutions on the pyridopyrazine ring system can modulate target affinity, selectivity, and pharmacokinetic parameters. This guide will systematically explore the SAR at key positions of this scaffold.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of 4-methyl-pyrido[2,3-b]pyrazin-2-one analogs is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.
Modifications at the N1-Position of the Pyrazinone Ring
The N1-position of the pyrazinone ring is a critical handle for modulating the physicochemical and pharmacokinetic properties of the molecule.
-
Alkyl Substituents: Small, unbranched alkyl groups are generally well-tolerated and can enhance lipophilicity, potentially improving cell permeability. However, bulky alkyl groups may lead to a decrease in activity due to steric hindrance within the target's binding pocket.
-
Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl moieties at this position can lead to significant gains in potency through interactions with specific residues in the target protein. The electronic nature of these substituents (electron-donating vs. electron-withdrawing) can influence the overall electron density of the pyridopyrazinone core, thereby affecting its binding affinity.
Substitutions on the Pyridine Ring (Positions 6, 7, and 8)
The pyridine ring offers multiple vectors for chemical exploration, with substitutions at positions 6, 7, and 8 often dictating target selectivity and potency.
-
Position 7: A Gateway to Potency. A variety of substituents at the 7-position of the pyrido[2,3-b]pyrazine core have been explored, with heteroaromatic moieties showing particular promise in enhancing inhibitory activity against certain kinases.[1] For instance, in a series of novel pyrido[2,3-b]pyrazines designed as potential antitumor agents, the nature of the substituent at this position was found to be a key determinant of activity against both erlotinib-sensitive and erlotinib-resistant cell lines.[1]
-
Impact of Lipophilicity and Polar Surface Area. The overall lipophilicity of the molecule, often modulated by substitutions on the pyridine ring, plays a crucial role in its pharmacokinetic profile and potential for off-target effects, such as hERG inhibition.[2] A general trend observed for 2-substituted pyrido[2,3-b]pyrazine derivatives is a decrease in hERG inhibition with reduced lipophilicity.[2]
The Significance of the Unsubstituted 2-Position in Pyrido[2,3-b]pyrazines
While this guide focuses on the 2-one analogs, it is noteworthy that for some pyrido[2,3-b]pyrazine-based inhibitors, an unsubstituted 2-position has been found to be important for activity.[1] This highlights the subtle interplay of structural features in determining the pharmacological profile.
Experimental Protocols: A Self-Validating Approach
The integrity of any SAR study hinges on the robustness and reproducibility of the experimental methodologies employed. This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of 4-methyl-pyrido[2,3-b]pyrazin-2-one analogs.
General Synthetic Strategy
The synthesis of the 4-methyl-pyrido[2,3-b]pyrazin-2-one core can be achieved through a multi-step sequence, often starting from readily available pyridine precursors. A general and adaptable synthetic route is outlined below.
Workflow for the Synthesis of 4-Methyl-Pyrido[2,3-b]pyrazin-2-one Analogs
Caption: A generalized synthetic workflow for producing diverse 4-methyl-pyrido[2,3-b]pyrazin-2-one analogs.
Step 1: Synthesis of 2,3-diaminopyridine intermediate
-
Start with an appropriately substituted 2-aminopyridine.
-
Perform nitration at the 3-position using standard nitrating agents (e.g., HNO₃/H₂SO₄).
-
Reduce the nitro group to an amine using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield the 2,3-diaminopyridine derivative.
Step 2: Cyclization to form the pyrido[2,3-b]pyrazin-2-one core
-
React the 2,3-diaminopyridine intermediate with an appropriate α-keto ester (e.g., ethyl pyruvate) in a suitable solvent such as ethanol.
-
Heat the reaction mixture under reflux to facilitate the condensation and cyclization, leading to the formation of the pyrido[2,3-b]pyrazin-2-one ring system.
Step 3: N-methylation
-
Treat the pyrido[2,3-b]pyrazin-2-one with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., K₂CO₃ or NaH) in an aprotic solvent like DMF or acetonitrile.
-
Monitor the reaction by TLC or LC-MS until completion to obtain the 4-methyl-pyrido[2,3-b]pyrazin-2-one core.
Step 4: Diversification
-
Introduce various substituents at different positions of the core structure using standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), nucleophilic aromatic substitution, or other functional group transformations.
Biological Evaluation: Kinase Inhibition Assays
Given that many pyrido[2,3-b]pyrazine analogs exhibit kinase inhibitory activity, a standard in vitro kinase inhibition assay is a crucial component of the biological evaluation.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A standard workflow for determining the in vitro kinase inhibitory activity of test compounds.
Protocol:
-
Dispense the recombinant kinase and its specific substrate into the wells of a microtiter plate.
-
Add serial dilutions of the 4-methyl-pyrido[2,3-b]pyrazin-2-one analogs to the wells. Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specified period.
-
Terminate the reaction using a suitable stop reagent.
-
Measure the kinase activity by detecting the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a suitable sigmoidal curve.
Data Presentation: Comparative Analysis of Analog Activity
To facilitate a clear understanding of the SAR, quantitative data should be presented in a structured and easily comparable format.
Table 1: Illustrative SAR Data for 4-Methyl-Pyrido[2,3-b]pyrazin-2-one Analogs as Kinase Inhibitors
| Compound ID | R (at Position 7) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) |
| Parent | H | 500 | >10000 | 2500 |
| Analog 1 | 4-Fluorophenyl | 50 | 5000 | 200 |
| Analog 2 | 3-Pyridyl | 25 | 1500 | 100 |
| Analog 3 | 4-Morpholinophenyl | 15 | 800 | 50 |
| Analog 4 | 2-Thienyl | 75 | 3000 | 400 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Concluding Remarks and Future Directions
The 4-methyl-pyrido[2,3-b]pyrazin-2-one scaffold represents a fertile ground for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. The systematic exploration of substitutions at various positions of the pyridopyrazine core, guided by the principles of medicinal chemistry and a deep understanding of the target biology, will continue to yield potent and selective drug candidates. Future efforts should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, with a view to advancing them into preclinical and clinical development. The integration of computational modeling and structural biology will undoubtedly accelerate these endeavors, paving the way for the next generation of pyridopyrazinone-based medicines.
References
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Ujváry, I., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5844-5848. [Link]
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Cui, J. J., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 20(12), 3684-3689. [Link]
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Sun, M., et al. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 79, 117155. [Link]
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Miyazawa, T., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126-132. [Link]
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Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. Arkivoc, 2024(8), 202412289. [Link]
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De la Cruz, E., et al. (2021). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Chemistry – A European Journal, 27(5), 1845-1853. [Link]
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Bemis, G. W., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(12), 3588-3592. [Link]
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Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33061-33075. [Link]
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Sharma, A., & Kumar, V. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 5-23. [Link]
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Deshmukh, S. P., et al. (2025). Novel pyrido[2,3- b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 16(1), 154-166. [Link]
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An In-Depth Technical Guide to Predicting Binding Targets for 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Abstract
Target identification is a foundational step in modern drug discovery and chemical biology, transforming a bioactive small molecule from a mere "hit" into a valuable tool for elucidating biological pathways and a starting point for therapeutic development. This guide provides a comprehensive, technically-grounded framework for the deconvolution of biological targets for the novel scaffold, 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. We will detail an integrated strategy that synergizes robust computational prediction methods with rigorous experimental validation, reflecting a modern, efficient approach to target discovery. The methodologies are presented not as isolated protocols, but as a logical, self-validating workflow designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from initial in silico screening to definitive cellular target engagement, ensuring scientific integrity and reproducibility.
Introduction: The Challenge of Target Deconvolution
The discovery of a phenotypically active compound, such as one that inhibits cancer cell growth or modulates a neurological response, is both an exciting and challenging event. The critical question that follows is: what is the specific molecular target (or targets) through which the compound exerts its effect? Answering this is paramount, as the target's identity dictates the therapeutic potential and potential liabilities of the compound.
The pyridopyrazinone scaffold and its derivatives are recognized for their diverse biological activities, including potential roles as kinase inhibitors and modulators of other key cellular enzymes.[1][2][3] The specific compound, 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, represents a novel chemical entity with an unknown mechanism of action. This guide outlines a systematic, multi-pronged approach to identify its binding targets, beginning with broad, cost-effective computational methods and progressively narrowing the candidates through sophisticated experimental validation.[4][5]
Our strategy is built on the principle of orthogonal validation, where predictions made by one method are confirmed by a fundamentally different approach, thereby building a high-confidence profile of the compound's molecular interactions.
Figure 1: Integrated workflow for target identification.
Phase 1: Computational Target Prediction - Generating Hypotheses
The initial phase of target deconvolution leverages computational methods to screen vast biological target space rapidly and inexpensively.[6] This "hypothesis generation" phase provides a tractable list of putative targets for subsequent experimental validation.
Reverse Docking
Expertise & Experience: Unlike traditional virtual screening where many compounds are docked to a single target, reverse docking assesses the binding potential of a single ligand against a large library of protein structures.[7][8] This approach is invaluable for identifying potential off-targets and repositioning opportunities, as well as for primary target identification.[9] The fundamental principle is that a compound's binding strength to a protein can be estimated by an interaction energy, or "docking score".[10]
Protocol & Causality:
-
Ligand Preparation: The 3D structure of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is generated and energy-minimized using a force field (e.g., MMFF94) to achieve a low-energy conformation. This step is critical as the input conformation can significantly influence docking outcomes.
-
Target Database Selection: A curated database of 3D protein structures is selected. Common choices include the Protein Data Bank (PDB) or specialized databases like scPDB, which contains annotated binding sites. The choice of database dictates the scope of the screen; a human-only proteome set might be used for therapeutic applications.
-
Docking Simulation: The prepared ligand is docked against the binding site of every protein in the database using software like AutoDock Vina or Glide.[10][11] The algorithm samples numerous orientations and conformations of the ligand within the binding pocket.
-
Scoring and Ranking: Each pose is assigned a score based on a scoring function that approximates the binding free energy. Proteins are then ranked by their best score.[9] It is crucial to address the challenge of normalizing scores across different protein targets and software platforms to make meaningful comparisons.[7]
Trustworthiness: The output is not a definitive list of targets but a ranked list of possibilities. The strength of this method lies in its breadth. However, it has known limitations, including the static representation of proteins (ignoring flexibility) and inaccuracies in scoring functions.[11] Therefore, top-ranked hits must be treated as hypotheses requiring experimental proof.
Data Presentation:
Table 1: Representative Reverse Docking Results
| Rank | Target Protein | Uniprot ID | Docking Score (kcal/mol) | Putative Binding Site |
|---|---|---|---|---|
| 1 | Mitogen-activated protein kinase 14 (p38α) | Q16539 | -9.8 | ATP-binding pocket |
| 2 | Cyclin-dependent kinase 2 (CDK2) | P24941 | -9.5 | ATP-binding pocket |
| 3 | Pyruvate kinase M2 (PKM2) | P14618 | -9.1 | Allosteric site |
| 4 | Phosphodiesterase 2 (PDE2) | O00408 | -8.7 | Catalytic site |
| ... | ... | ... | ... | ... |
Phase 2: Experimental Validation - Identifying Direct Binders
With a list of computationally-predicted targets, the next phase employs biochemical and proteomic techniques to identify direct physical interactions between the compound and proteins within a complex biological sample.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Expertise & Experience: AC-MS is a powerful technique for isolating binding partners from a complex mixture, such as a cell lysate.[12][13] It functions like "fishing," where a "bait" (the compound of interest) is immobilized on a solid support to "catch" its interacting proteins.[14] This method is particularly useful because it directly identifies proteins that physically bind to the compound.
Trustworthiness: The key to a reliable AC-MS experiment is the design of proper controls to eliminate non-specific binders. A self-validating protocol must include:
-
Control Beads: An identical matrix with no immobilized compound.
-
Competitive Elution: Incubating the lysate and compound-bound beads with an excess of the free compound. True binders will be displaced and appear in lower abundance in the eluate compared to a non-competitive elution.
Figure 2: Workflow for an AC-MS experiment.
Experimental Protocol:
-
Compound Immobilization: Synthesize a derivative of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one with a linker arm suitable for covalent attachment to activated chromatography beads (e.g., NHS-activated sepharose). It is crucial that the linker is attached at a position that does not interfere with the putative binding pharmacophore.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Capture: Incubate the lysate with the compound-immobilized beads and control beads in parallel.
-
Washing: Wash the beads extensively with buffer to remove proteins that are not bound or are weakly and non-specifically bound.
-
Elution: Elute the bound proteins. This can be done using a denaturant (e.g., SDS-PAGE loading buffer) or, for a more specific approach, by competitive elution with a high concentration of the free compound.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS), or directly analyze the entire eluate using quantitative proteomics (e.g., SILAC or TMT labeling).[15]
-
Data Analysis: Proteins significantly enriched in the experimental pulldown compared to the control are considered high-confidence binding candidates.
Chemical Proteomics
Expertise & Experience: Chemical proteomics offers an alternative or complementary approach to AC-MS.[16][17] One powerful method involves synthesizing a probe molecule that includes not only the core compound scaffold but also a photoreactive group and a reporter tag (like biotin).[18][19] Upon UV irradiation, the photoreactive group forms a covalent bond with any nearby proteins, allowing for stringent purification and identification of direct binders.
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a revolutionary technique that measures target engagement directly within living cells or tissues, making it a gold standard for target validation.[20] The underlying principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[21][22]
Causality: By heating cell samples treated with the compound to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining.[23] A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement in a physiologically relevant context.[24]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized proteins) from the precipitated (denatured) proteins via centrifugation.
-
Detection: Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or quantify the entire soluble proteome using mass spectrometry (MS-CETSA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A rightward shift in the melting curve for a protein in the drug-treated sample compared to the control indicates stabilization and thus, direct binding.
Figure 3: The Cellular Thermal Shift Assay (CETSA) workflow.
Phase 3: Hit Confirmation and Prioritization
Data from computational and experimental screens must be integrated to build a compelling case for a specific target. A protein identified by both reverse docking and AC-MS, and subsequently validated by CETSA, is a very high-confidence candidate. Further biophysical and functional assays are required to quantify the interaction and confirm its biological relevance.
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with purified proteins to determine binding kinetics (kon, koff) and affinity (KD).
-
Functional Assays: If the identified target is an enzyme, an in vitro activity assay should be performed to determine if the compound acts as an inhibitor or activator. Subsequent cell-based assays should be designed to link target engagement with the observed cellular phenotype.
Conclusion
Identifying the molecular targets of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a complex but achievable goal that requires a synergistic and multi-disciplinary approach. By logically progressing from broad in silico predictions to high-stringency experimental validation, researchers can confidently deconvolve the compound's mechanism of action. This structured workflow, built on principles of causality and self-validation, not only maximizes the probability of success but also ensures that the resulting data is robust, reproducible, and of the highest scientific integrity. The prioritized targets emerging from this pipeline will serve as the foundation for future drug development efforts and as tools to further probe complex biological systems.
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds Source: SpringerLink URL: [Link]
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Title: Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
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Title: Principle of the cellular thermal shift assay (CETSA). Source: ResearchGate URL: [Link]
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Title: Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review Source: Academic Strive URL: [Link]
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Title: Affinity Mass Spectrometry: Strategies for Proteome Profiling Source: University of Washington URL: [Link]
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Title: Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds Source: Frontiers in Pharmacology URL: [Link]
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Title: Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products Source: YouTube URL: [Link]
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Title: End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution Source: ACS Publications URL: [Link]
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Title: Biological activities of pyrazoline derivatives--a recent development Source: PubMed URL: [Link]
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Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]
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Title: Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease Source: MDPI URL: [Link]
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Title: Computational Methods of Drug Discovery and Design with Dr. Glen Kellogg Source: YouTube URL: [Link]
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Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: NIH URL: [Link]
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Title: Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties Source: PubMed URL: [Link]
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The Unseen Backbone: A Technical Guide to the Physicochemical Properties of Substituted Pyrido[2,3-b]pyrazin-2-ones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrido[2,3-b]pyrazine core has emerged as a scaffold of significant interest, underpinning the development of a diverse array of therapeutic agents. The introduction of a 2-oxo functionality, creating substituted pyrido[2,3-b]pyrazin-2-ones, further refines the electronic and steric properties of this privileged structure, offering a nuanced platform for drug design. This technical guide provides an in-depth exploration of the core physicochemical properties of these compounds, moving beyond a mere cataloging of data to elucidate the intricate interplay between structure and function. As a senior application scientist, the emphasis here is on the "why" behind the "how"—the rationale that guides synthetic choices and the interpretation of experimental outcomes, which is paramount for the successful translation of these molecules from the laboratory to clinical applications.
The Strategic Importance of the Pyrido[2,3-b]pyrazin-2-one Scaffold
The pyrido[2,3-b]pyrazine nucleus is a bioisostere of quinoxaline and other significant bicyclic heteroaromatic systems. The strategic placement of nitrogen atoms influences the molecule's hydrogen bonding capacity, dipole moment, and overall polarity, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The addition of the 2-oxo group introduces a lactam functionality, which can act as both a hydrogen bond donor and acceptor, further enhancing its potential for specific molecular interactions with biological targets. These structural features have been exploited in the design of agents with a wide range of biological activities, including potent kinase inhibitors for oncology, antibacterial agents, and antagonists for receptors like TRPV1.[1][2][3] Understanding the fundamental physicochemical properties of this scaffold is, therefore, not an academic exercise but a critical step in the rational design of novel therapeutics.
Synthesis of the Core Structure: A Deliberate Approach
The construction of the pyrido[2,3-b]pyrazin-2-one ring system can be approached through several synthetic strategies, each with its own merits and limitations. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the condensation of a substituted 2,3-diaminopyridine with a suitable 1,2-dicarbonyl compound or its equivalent.
A representative synthetic pathway is the reaction of 2,3-diaminopyridine derivatives with ethyl glyoxalate, followed by cyclization to form the dihydropyrido[2,3-b]pyrazin-2-one core. This approach allows for the introduction of substituents on the pyridine ring of the starting material, which in turn influences the properties of the final product.
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The Rising Therapeutic Potential of Pyrido[2,3-b]pyrazine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Architectural Allure of a Privileged Scaffold
The pyrido[2,3-b]pyrazine core, a heterocyclic scaffold forged from the fusion of pyridine and pyrazine rings, has emerged as a focal point in contemporary medicinal chemistry. Its structural rigidity, coupled with the strategic placement of nitrogen atoms, endows it with the capacity for multi-point interactions with a diverse array of biological targets. This unique architecture has rendered it a "privileged scaffold," a foundational structure upon which a multitude of potent and selective therapeutic agents can be engineered. This guide provides an in-depth exploration of the burgeoning biological activities of novel pyrido[2,3-b]pyrazine derivatives, offering a technical roadmap for researchers, scientists, and drug development professionals navigating this promising chemical space. We will delve into the synthetic strategies, key biological activities, mechanisms of action, and the critical structure-activity relationships that govern the therapeutic potential of this versatile class of compounds.
I. The Broad Spectrum of Biological Activity: From Pathogen to Pathway
Pyrido[2,3-b]pyrazine derivatives have demonstrated a remarkable breadth of biological activities, underscoring their potential to address a wide range of unmet medical needs. The primary areas of investigation and promising results are concentrated in oncology, infectious diseases, and the modulation of key cellular signaling pathways.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The fight against cancer represents a major frontier for the application of pyrido[2,3-b]pyrazine derivatives. These compounds have exhibited potent cytotoxic effects against various cancer cell lines, including those that have developed resistance to existing therapies.[1]
A notable breakthrough has been the development of derivatives that inhibit both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines.[1] This is particularly significant as acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a major clinical challenge. Certain novel pyrido[2,3-b]pyrazines have been shown to overcome this resistance, suggesting they may act on alternative signaling pathways or possess a different binding mode to EGFR.[1] The signaling network involved in the mechanism of action for overcoming erlotinib resistance is an active area of investigation.[1]
Furthermore, derivatives of the related pyrido[2,3-b][2][3]oxazine scaffold have been rationally designed as potent EGFR-TK inhibitors, demonstrating significant anti-proliferative effects against EGFR-mutated NSCLC cell lines.[4] Some of these compounds exhibited potency comparable to the clinically approved drug osimertinib, while showing selective cytotoxicity against cancer cells over normal cells.[4] The development of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as covalent inhibitors of KRAS, a notoriously difficult-to-target oncoprotein, further highlights the therapeutic versatility of this scaffold in oncology.[5]
Antimicrobial Activity: A Renewed Arsenal Against Infectious Agents
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of compounds in this arena.
Studies have reported the synthesis and evaluation of pyrido[2,3-b]pyrazine 1,4-dioxide derivatives, which have demonstrated strong antibacterial activities in vitro.[6] In contrast, the corresponding 1-oxide derivatives were found to be inactive, highlighting a critical structure-activity relationship.[6] Further investigations into a series of N1,N4-dialkylated 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-diones revealed significant activity against clinically relevant bacterial strains, including Escherichia coli and Staphylococcus aureus.[7] Molecular docking studies suggest that these compounds may exert their antibacterial effect by inhibiting bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication.[7] Another study found that a derivative bearing two thiocarbonyl groups exhibited good antibacterial activity against various strains, including Staphylococcus aureus, Bacillus cereus, and Escherichia coli.[8]
Antiviral and Other Biological Activities
Beyond cancer and bacterial infections, the therapeutic reach of pyrido[2,3-b]pyrazines extends to other domains. A series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core have been identified as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[9] Notably, some of these compounds exhibited broad-spectrum antiherpetic activity against herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV), with reduced off-target effects such as inhibition of the hERG ion channel.[9]
Additionally, certain pyrido[2,3-b]pyrazine derivatives have been explored for their potential in other therapeutic areas, demonstrating in vitro antioxidant and antiurease activity.[2][3][10]
II. Deciphering the Mechanism: Kinase Inhibition and Beyond
A significant portion of the biological activity of pyrido[2,3-b]pyrazine derivatives can be attributed to their ability to modulate the function of protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
The pyrido[2,3-b]pyrazine scaffold serves as an effective hinge-binding motif, a key interaction for many kinase inhibitors. This has led to the development of derivatives targeting a range of kinases. For instance, pyrazino[2,3-b]pyrazine-2-one derivatives have been identified as potent mTOR kinase inhibitors, a central regulator of cell growth and proliferation.[11][12] Similarly, pyrido[3,4-b]pyrazines have been disclosed as RET kinase inhibitors for the treatment of pancreatic cancer.[11] The related pyrido[2,3-d]pyrimidine scaffold has also been extensively investigated as a source of inhibitors for various kinases, including tyrosine kinases, PI3K, and CDK4/6.[13][14][15]
The mechanism of action is not limited to kinase inhibition. As mentioned earlier, some antibacterial derivatives are believed to target DNA gyrase.[7] The diverse biological activities observed suggest that this scaffold can be tailored to interact with a variety of enzymatic and receptor targets.
III. Synthesis and Structure-Activity Relationship (SAR): The Art of Molecular Design
The biological activity of pyrido[2,3-b]pyrazine derivatives is exquisitely dependent on the nature and position of substituents on the core scaffold. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective compounds.
Synthetic Strategies
A variety of synthetic routes to the pyrido[2,3-b]pyrazine core and its derivatives have been developed. Multicomponent reactions, where three or more reactants combine in a single step, offer an efficient and atom-economical approach.[2][3] For example, a series of substituted pyrido[2,3-b]pyrazines have been synthesized by reacting indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine.[3] Phase-transfer catalysis has also been employed for the efficient N-alkylation of the pyrido[2,3-b]pyrazine core under mild conditions.[7] The synthesis of pyrido[2,3-b]pyrazine 1,4-dioxides has been achieved from furazano[4,5-b]pyridine 3-oxide and the enolic form of 1,3-diketones or beta-ketoesters.[6]
Key SAR Insights
Several studies have shed light on the critical structural features governing the biological activity of these compounds:
-
Substitution at Position 7: The nature of the substituent at the 7-position of the pyrido[2,3-b]pyrazine core has been shown to be crucial for anticancer activity, particularly in overcoming erlotinib resistance.[1]
-
Unsubstituted Position 2: The importance of an unsubstituted position 2 has also been highlighted in the context of anticancer activity.[1]
-
N-Oxidation: The presence of 1,4-dioxide functionality appears to be essential for the antibacterial activity of certain pyrido[2,3-b]pyrazines, with the corresponding 1-oxides being inactive.[6]
-
Side Chains: In some series of antibacterial derivatives, the presence of side chains on the heterocyclic moiety was found to decrease biological activity, while the presence of two thiocarbonyl groups enhanced it.
-
Aryl Group at Position 6: For certain 1,2-dihydropyrido[3,4-b]pyrazine derivatives with antineoplastic activity, a 6-substituent containing an aryl group appears to be necessary.[16]
IV. Experimental Protocols: A Practical Guide
The following section provides standardized protocols for the synthesis and biological evaluation of novel pyrido[2,3-b]pyrazine derivatives.
General Synthetic Protocol for Pyrido[2,3-b]pyrazine Derivatives via Multicomponent Reaction
This protocol is adapted from a reported multicomponent synthesis.[3]
Materials:
-
Substituted aromatic aldehyde
-
Indane-1,3-dione
-
2-Aminopyrazine
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted aromatic aldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask, add indane-1,3-dione (1 mmol) and 2-aminopyrazine (1 mmol).
-
Add p-TSA (20 mol%) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into crushed ice and stir for 15-20 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
Characterize the final product by spectroscopic methods (NMR, FT-IR, Mass Spectrometry).
In Vitro Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of novel compounds.
Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Solvent control (broth with the same concentration of solvent used to dissolve the compounds)
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Prepare a stock solution of each test compound.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except the negative control) with the bacterial suspension.
-
Include positive, negative, and solvent controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line (e.g., PC9, PC9-ER)
-
Normal cell line (for selectivity assessment)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include untreated and solvent-treated cells as controls.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
V. Visualizing the Concepts: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for the discovery and evaluation of novel pyrido[2,3-b]pyrazine derivatives.
Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]pyrazine derivatives.
VI. Conclusion and Future Directions
The pyrido[2,3-b]pyrazine scaffold has unequivocally established itself as a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in the realms of oncology and infectious diseases, underscore its immense potential. The ability of these compounds to overcome drug resistance and target challenging oncoproteins like KRAS opens up new avenues for drug discovery.
Future research should focus on several key areas:
-
Elucidation of Mechanisms: A deeper understanding of the molecular mechanisms underlying the observed biological activities is crucial for rational drug design.
-
Optimization of Pharmacokinetics and Pharmacodynamics: Lead compounds need to be optimized for their ADME (absorption, distribution, metabolism, and excretion) properties to ensure their efficacy and safety in vivo.
-
Expansion of the Target Space: While kinase inhibition is a prominent mechanism, exploring other potential biological targets for this scaffold could unveil novel therapeutic applications.
-
Combinatorial Approaches: Investigating the synergistic effects of pyrido[2,3-b]pyrazine derivatives with existing therapies could lead to more effective treatment regimens.
References
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.
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[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed.
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Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed.
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health.
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(PDF) ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. ResearchGate.
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ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
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Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health.
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(PDF) Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. ResearchGate.
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Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines | Request PDF. ResearchGate.
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health.
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
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1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed.
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s Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Bentham Science Publishers.
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
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Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed.
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Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. PubMed.
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In silico modeling of 4-methyl-pyrido[2,3-b]pyrazin-2-one kinase binding
An In-Depth Technical Guide to the In Silico Modeling of 4-Methyl-Pyrido[2,3-b]pyrazin-2-one Kinase Binding
Abstract
The pyrido[2,3-b]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] Specifically, derivatives like 4-methyl-pyrido[2,3-b]pyrazin-2-one are of high interest for their potential to selectively target key kinases implicated in diseases such as cancer.[3][4] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to model the binding of this compound to its kinase targets. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can not only replicate these workflows but also adapt them to their specific research questions. The protocols detailed herein are designed as self-validating systems, incorporating critical checkpoints to ensure the scientific rigor and reliability of the generated results.
Foundational Principles: Why In Silico Modeling?
In modern drug discovery, computational methods are indispensable for accelerating the design-make-test-analyze cycle.[5] For a scaffold like 4-methyl-pyrido[2,3-b]pyrazin-2-one, in silico modeling serves several critical functions:
-
Binding Mode Prediction: Elucidating the precise atomic interactions between the inhibitor and the kinase active site, which is fundamental for structure-activity relationship (SAR) studies.[6]
-
Affinity Estimation: Computationally ranking compound derivatives by their binding affinity to prioritize synthesis and in vitro testing.[7]
-
Selectivity Profiling: Investigating why an inhibitor binds more tightly to one kinase over another, a crucial aspect of minimizing off-target effects.[8]
-
Mechanism of Action: Using dynamic simulations to understand how the inhibitor induces or stabilizes specific kinase conformations (e.g., the DFG-in or DFG-out states).[8]
This guide will focus on two cornerstone techniques: Molecular Docking for rapid pose prediction and virtual screening, and Molecular Dynamics (MD) Simulation for refining poses and calculating binding free energies.
The Computational Workflow: A Holistic Overview
The journey from a compound and a target to actionable insights follows a structured, multi-step process. Each stage builds upon the last, increasing in computational cost and predictive accuracy.
Figure 1: A comprehensive workflow for modeling kinase-inhibitor binding, from initial system setup to advanced binding free energy calculations.
Part I: Molecular Docking for Pose Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] It is a computationally efficient method, ideal for screening large libraries of compounds or for generating an initial, high-quality binding hypothesis.[5]
Rationale and Choice of Tools
The core principle of docking involves two components: a search algorithm to explore the conformational space of the ligand within the binding site and a scoring function to estimate the binding affinity for each pose.[5][9]
| Tool | Search Algorithm Examples | Scoring Function Type |
| AutoDock Vina | Iterated Local Search Global Optimizer | Empirical (Knowledge-based terms) |
| GOLD | Genetic Algorithm | Empirical (Chemscore, GoldScore) |
| DOCK 3.5 | Geometric Matching | Force-Field Based (VDW, Electrostatics)[10] |
| Schrödinger Glide | Exhaustive Search/Filtering | Empirical (GlideScore) |
Expert Insight: No single docking program is universally superior. The choice often depends on the specific kinase target and ligand series. It is considered best practice to validate the chosen docking protocol by redocking a known co-crystallized ligand. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[11]
Detailed Protocol: Docking 4-Methyl-Pyrido[2,3-b]pyrazin-2-one
This protocol uses AutoDock Tools (ADT) and AutoDock Vina as a representative example.
Step 1: Receptor Preparation
-
Objective: To prepare the kinase structure for docking by adding hydrogens, assigning charges, and removing non-essential molecules.
-
Procedure:
-
Download the target kinase structure from the Protein Data Bank (PDB). For example, a CDK4 structure (e.g., PDB ID: 2W96).
-
Load the PDB file into a molecular viewer like UCSF Chimera or AutoDockTools (ADT).[12]
-
Remove all water molecules and any co-solvents or ions not critical for binding.
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds.
-
Compute and assign partial charges (e.g., Gasteiger charges in ADT).[12]
-
Save the prepared receptor in the required PDBQT format, which includes charge and atom type information.
-
Step 2: Ligand Preparation
-
Objective: To convert the 2D structure of 4-methyl-pyrido[2,3-b]pyrazin-2-one into a 3D, energy-minimized conformation with appropriate charges.
-
Procedure:
-
Draw the structure of 4-methyl-pyrido[2,3-b]pyrazin-2-one in a chemical drawing tool (e.g., ChemDraw) and save it as a MOL or SDF file.
-
Use a program like Open Babel to convert the 2D structure to 3D and perform an initial energy minimization using a force field like MMFF94.[13]
-
Load the 3D structure into ADT.
-
Define the rotatable bonds. This is a critical step that dictates the ligand's flexibility during docking.
-
Save the prepared ligand in the PDBQT format.
-
Step 3: Grid Box Generation
-
Objective: To define the search space for the docking algorithm within the kinase's ATP-binding site.
-
Procedure:
-
In ADT, load both the prepared receptor and ligand.
-
Center the grid box on the co-crystallized ligand (if available) or on key active site residues (e.g., the hinge region).
-
Adjust the size of the grid box to encompass the entire binding pocket with a small buffer (~10 Å in each dimension from the ligand). An overly large box wastes computational time, while a small one may miss the correct pose.
-
Step 4: Running the Docking Simulation
-
Objective: To execute the docking algorithm using the prepared files.
-
Procedure:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the desired exhaustiveness (a parameter controlling the thoroughness of the search).
-
Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
Step 5: Analysis of Results
-
Objective: To evaluate the predicted binding poses and select the most plausible one for further analysis.
-
Procedure:
-
Vina will output a PDBQT file containing the top-ranked binding poses (typically 9) and their corresponding binding affinity scores (in kcal/mol).
-
Visualize the poses in a molecular viewer. The best pose is not always the one with the top score.
-
Self-Validation: Analyze the poses based on chemical intuition and known SAR for kinase inhibitors. Look for key interactions:
-
Hinge Binding: Hydrogen bonds between the pyridopyrazine core and the kinase hinge region are canonical for ATP-competitive inhibitors.
-
Hydrophobic Pockets: Favorable interactions of the methyl group and aromatic rings with hydrophobic residues.
-
Salt Bridges: If the ligand has ionizable groups, check for potential salt bridges.
-
-
Part II: Molecular Dynamics (MD) Simulation for Refinement and Dynamics
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both the protein and the ligand, as well as the explicit role of solvent.[14][15] This is crucial for validating docking poses and obtaining more accurate estimates of binding affinity.[16]
Rationale and Choice of Tools
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe the system's evolution over time.[17] This requires a force field to describe the potential energy of the system.
| Tool | Common Force Fields | Key Features |
| GROMACS | GROMOS, AMBER, CHARMM, OPLS | High performance, extensive analysis tools, large user community.[14][15] |
| AMBER | AMBER, GAFF (for ligands) | Robust and well-validated for biomolecules, integrated free energy tools. |
| NAMD | CHARMM | Excellent scalability for large systems. |
Expert Insight: The CHARMM and AMBER force fields are widely used and well-parameterized for proteins.[14][15] For the ligand, specialized force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) are required.[17] Generating accurate ligand parameters is one of the most critical steps for a successful simulation.
Detailed Protocol: MD Simulation of the Kinase-Inhibitor Complex
This protocol provides a workflow using GROMACS and the CHARMM36m force field.
Step 1: System Building
-
Objective: To combine the selected protein-ligand pose, solvate it in a water box, and add ions to neutralize the system.
-
Procedure:
-
Complex Preparation: Start with the top-ranked, visually inspected docking pose. Merge the protein and ligand coordinate files into a single PDB file.[15]
-
Topology Generation:
-
Use the pdb2gmx tool in GROMACS to generate the protein topology using the CHARMM36m force field.
-
Generate the ligand topology and parameters. This is a multi-step process. Use a server like the CGenFF server, which provides parameters compatible with the CHARMM force field.[17] This will yield a stream file (.str) that needs to be converted to GROMACS format (.itp and .prm files).[17]
-
Modify the main topology file (topol.top) to include the ligand's topology (.itp) and parameter (.prm) files.[14]
-
-
Defining the Simulation Box: Use gmx editconf to place the complex in a simulation box (e.g., a cubic box with at least 1.0 nm distance between the protein and the box edge).
-
Solvation: Use gmx solvate to fill the box with explicit water molecules (e.g., TIP3P water model).[15]
-
Adding Ions: The system will likely have a net charge. Use gmx grompp and gmx genion to add counter-ions (e.g., Na+ or Cl-) to neutralize the system, which is essential for using Particle Mesh Ewald (PME) for long-range electrostatics.[14][15]
-
Step 2: Energy Minimization
-
Objective: To relax the system and remove any steric clashes or unfavorable geometries introduced during system setup.
-
Procedure:
-
Create a GROMACS parameter file (.mdp) for steepest descent energy minimization.
-
Use gmx grompp to assemble the system into a binary run input file (.tpr).
-
Use gmx mdrun to perform the minimization.
-
Validation: Plot the potential energy over time. It should converge to a stable, low value.
-
Step 3: System Equilibration
-
Objective: To bring the system to the desired temperature and pressure in a controlled manner before the production simulation. This is typically a two-stage process.
-
Procedure:
-
NVT (Canonical Ensemble) Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[14] Run for ~100-200 ps.
-
Validation: The system temperature should reach a plateau around the target value.
-
-
NPT (Isothermal-Isobaric Ensemble) Equilibration: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. The position restraints are typically kept on. Run for ~200-500 ps.
-
Validation: The pressure and density of the system should reach a stable plateau.
-
-
Step 4: Production MD Simulation
-
Objective: To run the simulation without restraints for a duration long enough to sample the conformational space of interest.
-
Procedure:
-
Create a new .mdp file for the production run, removing the position restraints.
-
Run the simulation using gmx mdrun for a duration of 100-500 ns or longer, depending on the research question.
-
Step 5: Trajectory Analysis
-
Objective: To analyze the output trajectory to assess system stability and extract meaningful biological insights.
-
Procedure:
-
Stability Analysis (Validation):
-
Calculate the RMSD of the protein backbone and ligand heavy atoms relative to the starting structure. A stable RMSD indicates the system has reached equilibrium.
-
Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible and rigid regions of the protein.
-
-
Interaction Analysis:
-
Analyze hydrogen bond occupancy between the ligand and protein over time.
-
Monitor key distances and contacts to confirm the stability of the binding pose predicted by docking.
-
Visually inspect the trajectory to observe conformational changes or the role of specific water molecules in mediating interactions.
-
-
Part III: Advanced Topic - Binding Free Energy Calculations
While docking scores provide a rough ranking, more accurate methods are needed for lead optimization. Binding free energy calculations bridge the gap between simulation and experimental affinity data (like IC₅₀ or Kᵢ).[18]
Figure 2: The thermodynamic cycle for alchemical free energy calculations. Calculating the free energy change of mutating Ligand 1 to Ligand 2 in solvent and in the protein binding site (green arrows) is computationally more feasible than calculating the absolute binding energies (black arrows).[7]
MM/PBSA and MM/GBSA Methods
-
Principle: Molecular Mechanics / Poisson-Boltzmann (or Generalized Born) Surface Area methods are endpoint techniques that calculate the free energy by analyzing snapshots from an MD trajectory.[8][19] They estimate the binding free energy (ΔG_bind) as the difference between the free energy of the complex and the individual receptor and ligand, averaged over the trajectory.
-
Pros: Computationally less expensive than alchemical methods. Good for re-ranking poses and identifying key residues contributing to binding.[8]
-
Cons: Does not rigorously account for entropic contributions. Results are often considered qualitative or semi-quantitative.
Alchemical Free Energy Methods (FEP, TI)
-
Principle: These are the gold standard for calculating relative binding free energies (ΔΔG_bind) between two similar ligands.[7][18] They use a non-physical ("alchemical") path to transform one ligand into another both in solution and when bound to the protein (as shown in Figure 2).[7]
-
Pros: Highly accurate, often achieving predictions within 1 kcal/mol of experimental values.
-
Cons: Computationally very expensive and technically complex to set up. Requires significant expertise to ensure convergence.
Conclusion and Future Outlook
This guide has outlined a rigorous, multi-stage computational workflow for modeling the binding of 4-methyl-pyrido[2,3-b]pyrazin-2-one to its kinase targets. By integrating molecular docking for initial pose generation with molecular dynamics for refinement and binding free energy calculations for affinity prediction, researchers can build a detailed, atomic-level understanding of their system. Each step includes crucial validation checks, ensuring the trustworthiness of the results. As computational power increases and algorithms improve, these in silico methods will become even more integral to the rational design of next-generation kinase inhibitors, enabling the rapid optimization of potency and selectivity for this promising chemical scaffold.
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Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review. [Link]
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Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. OpenFE-Gromacs Documentation. [Link]
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Duan, L., et al. (2016). Binding free energy calculation with QM/MM hybrid methods for Abl-Kinase inhibitor. Methods. [Link]
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Aldeghi, M., et al. (2023). Accelerating Alchemical Free Energy Prediction Using a Multistate Method: Application to Multiple Kinases. ChemRxiv. [Link]
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Aiswarya, R., & Jeyaprakash, R. S. (2021). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. [Link]
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Spectroscopic Scrutiny of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one: A Technical Guide for Researchers
Foreword: Unveiling the Spectroscopic Signature of a Novel Heterocycle
In the landscape of medicinal chemistry and drug development, the pyrido[2,3-b]pyrazine scaffold and its derivatives are of significant interest due to their diverse pharmacological activities. The introduction of a methyl group and the saturation of the pyrazine ring to form 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one creates a novel chemical entity with unique stereochemical and electronic properties. A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action, predicting its metabolic fate, and designing next-generation analogs. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that define the molecular architecture of this compound. In the absence of extensive published experimental data for this specific molecule, this guide leverages predictive methodologies, grounded in established spectroscopic principles, to offer a robust analytical framework for researchers in the field.
Molecular Structure and its Spectroscopic Implications
The structure of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, a fused heterocyclic system, presents a fascinating subject for spectroscopic analysis. The molecule incorporates a pyridine ring fused to a partially saturated pyrazinone ring, with a methyl substituent on one of the nitrogen atoms. This arrangement dictates a unique electronic distribution and a specific three-dimensional conformation, both of which are reflected in its NMR and MS spectra.
Caption: Molecular Structure of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on established chemical shift principles and data from analogous structures, the following ¹H and ¹³C NMR data are predicted for 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. The predictions are presented for a standard deuterated solvent such as DMSO-d₆, which is commonly used for heterocyclic compounds.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the pyrazinone ring, the N-methyl protons, and the N-H proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 7.8 - 8.0 | dd | J = 5.0, 1.5 |
| H-6 | 7.0 - 7.2 | dd | J = 7.5, 5.0 |
| H-7 | 6.7 - 6.9 | dd | J = 7.5, 1.5 |
| -CH₂- (C3) | 4.0 - 4.2 | s | - |
| N-CH₃ | 3.0 - 3.2 | s | - |
| N-H (N1) | 10.5 - 11.5 | br s | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the N-H signal is due to chemical exchange and quadrupole broadening.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C2) | 165 - 170 |
| C8a | 150 - 155 |
| C8 | 145 - 150 |
| C6 | 135 - 140 |
| C4a | 120 - 125 |
| C7 | 115 - 120 |
| -CH₂- (C3) | 45 - 50 |
| N-CH₃ | 30 - 35 |
Mass Spectrometry (MS) Analysis: Fragmentation Pathway
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for determining the molecular weight of polar, thermally labile molecules like 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one.
Predicted Molecular Ion:
-
[M+H]⁺: m/z = 164.0824 (Calculated for C₈H₁₀N₃O⁺)
The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. The protonated molecular ion is expected to undergo characteristic fragmentation, primarily involving the loss of small neutral molecules.
Caption: Predicted ESI-MS/MS Fragmentation Pathway.
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
I. Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
II. Instrument Setup & Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
-
III. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
I. Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI-MS, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[1]
II. Instrument Setup & Data Acquisition:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire full scan mass spectra over a suitable m/z range (e.g., 50-500).
-
MS/MS Scan: For fragmentation studies, select the protonated molecular ion ([M+H]⁺) as the precursor ion and acquire product ion spectra using collision-induced dissociation (CID) with an appropriate collision energy.
Conclusion: A Foundation for Future Research
This technical guide provides a comprehensive overview of the predicted NMR and MS spectroscopic data for 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. The detailed analysis of the expected spectral features, coupled with standardized experimental protocols, offers a valuable resource for researchers working on the synthesis, characterization, and biological evaluation of this and related heterocyclic compounds. The provided data serves as a foundational reference for structural confirmation and will aid in the rational design of future drug candidates based on the pyrido[2,3-b]pyrazine scaffold.
References
-
University of Bristol. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
Sources
Pyrido[2,3-b]pyrazine Compounds: A Comprehensive Technical Guide to Their Therapeutic Applications
Abstract: The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of pyrido[2,3-b]pyrazine derivatives, with a primary focus on their applications in oncology, virology, and microbiology. We will delve into the mechanisms of action, highlight key compounds, and present relevant preclinical data. Furthermore, this guide offers detailed experimental protocols and visual representations of signaling pathways and workflows to support researchers and drug development professionals in this burgeoning field.
Introduction to the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a heterocyclic aromatic compound composed of a fused pyridine and pyrazine ring. This nitrogen-rich scaffold provides a unique three-dimensional structure that can engage with a variety of biological targets through hydrogen bonding, pi-stacking, and other non-covalent interactions. The versatility of its synthesis allows for the introduction of diverse substituents at multiple positions, enabling the fine-tuning of its pharmacological properties.
Chemical Structure and Properties
The fundamental structure of pyrido[2,3-b]pyrazine is characterized by its planar, electron-deficient nature. The positions for substitution on the ring system are critical for determining the compound's biological activity and selectivity. The inherent properties of this scaffold, such as its ability to act as a hydrogen bond acceptor and its tunable electronic characteristics, make it an attractive starting point for the design of novel therapeutic agents.
Synthesis Strategies
A common and efficient method for the synthesis of pyrido[2,3-b]pyrazine derivatives is through multicomponent reactions. For instance, a one-pot condensation of an appropriate indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) in ethanol can yield the desired products in good to excellent yields[1][2]. This approach allows for the rapid generation of a library of diverse compounds for biological screening.
Anticancer Applications
Pyrido[2,3-b]pyrazine derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit key protein kinases involved in tumor growth and survival.
Mechanism of Action: Kinase Inhibition
Many cancers are driven by aberrant kinase signaling. Pyrido[2,3-b]pyrazines have been designed to target several important kinases:
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a common driver of non-small cell lung cancer (NSCLC). Certain pyrido[2,3-b]pyrazine derivatives have been shown to be potent inhibitors of both wild-type and mutant forms of EGFR[3][4].
-
mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Pyrazino[2,3-b]pyrazine derivatives have been identified as mTOR kinase inhibitors[5][6].
-
Other Kinases: The versatility of the scaffold has led to the development of inhibitors for other kinases, including Janus kinase 3 (JAK3), Tec family kinase ITK, and RET kinase, which are involved in various cancers and autoimmune disorders[5].
Targeting Drug-Resistant Cancers
A significant challenge in cancer therapy is the development of drug resistance. Notably, some pyrido[2,3-b]pyrazine compounds have demonstrated the ability to overcome resistance to existing therapies. For example, novel derivatives have been synthesized that are active against erlotinib-resistant NSCLC cell lines harboring the T790M mutation in EGFR[3][7].
Key Compounds and Preclinical Data
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 7n | EGFR | PC9 (erlotinib-sensitive) | 0.09 | [3] |
| PC9-ER (erlotinib-resistant) | 0.15 | [3] | ||
| 7f | EGFR | HCC827 (exon 19 deletion) | 0.09 | [4] |
| NCI-H1975 (L858R/T790M) | 0.89 | [4] | ||
| A-549 (wild-type) | 1.10 | [4] |
Experimental Protocol: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrido[2,3-b]pyrazine compound against a target kinase (e.g., EGFR).
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Pyrido[2,3-b]pyrazine test compound
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]pyrazine compounds.
Antiviral Activity
Recent studies have highlighted the potential of pyrido[2,3-b]pyrazine derivatives as effective antiviral agents, particularly against herpesviruses.
Targeting Herpesviruses
A series of non-nucleoside pyrido[2,3-b]pyrazine compounds have been synthesized and evaluated for their activity against human cytomegalovirus (HCMV). Several of these compounds exhibited potent antiviral activity with favorable cytotoxicity profiles[8]. Importantly, some of these derivatives also demonstrated broad-spectrum activity against other herpesviruses, including herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and Epstein-Barr virus (EBV)[9].
Mechanism of Action: DNA Polymerase Inhibition
The primary antiviral mechanism of these pyrido[2,3-b]pyrazine compounds is the inhibition of viral DNA polymerase[8][9]. By targeting this essential viral enzyme, the compounds prevent the replication of the viral genome, thereby halting the spread of the infection. This non-nucleoside inhibitory mechanism is advantageous as it can be effective against viral strains that have developed resistance to nucleoside analogs.
Lead Compounds and Efficacy
| Compound | Virus | EC50 (µM) | Therapeutic Index | Reference |
| 27 | HCMV | 0.33 | >120 | [9] |
| 23 | HCMV | <1 | >120 | [9] |
| 28 | HCMV | <1 | >120 | [9] |
Experimental Protocol: Plaque Reduction Assay
Objective: To determine the 50% effective concentration (EC50) of a pyrido[2,3-b]pyrazine compound against a specific virus (e.g., HCMV).
Materials:
-
Host cells (e.g., human foreskin fibroblasts for HCMV)
-
HCMV viral stock
-
Pyrido[2,3-b]pyrazine test compound
-
Cell culture medium
-
Overlay medium (e.g., medium with carboxymethylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound.
-
Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units).
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Add the overlay medium containing the different concentrations of the test compound.
-
Incubate the plates for 7-10 days until viral plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each compound concentration relative to a no-drug control.
-
Determine the EC50 value by plotting the percent plaque reduction against the compound concentration.
Workflow Diagram
Caption: Workflow for a viral plaque reduction assay.
Antimicrobial Potential
Pyrido[2,3-b]pyrazine derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi.
Antibacterial and Antifungal Spectrum
Several synthesized pyrido[2,3-b]pyrazine derivatives have shown excellent biological activities against various plant pathogenic fungi and bacteria[10]. For example, compound X2 was highly effective against fungal species such as Botrytis cinerea and Magnaporthe oryzae, while compound X3 exhibited potent activity against bacterial species like Xanthomonas oryzae[10]. Additionally, some pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have been reported to have strong antibacterial activities[11].
Mechanisms of Action
The antimicrobial effects of these compounds are attributed to multiple mechanisms, including:
-
Cell Membrane Damage: Some derivatives can disrupt the integrity of the fungal cell membrane[10].
-
Increased Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can lead to oxidative stress and fungal cell death[10].
-
Inhibition of Virulence Factors: Certain compounds can inhibit bacterial virulence factors such as the production of exopolysaccharides, biofilm formation, and motility[10].
Efficacy Data
| Compound | Pathogen | EC50 (mg/L) | Reference |
| X2 | Botrytis cinerea | 0.69 | [10] |
| Magnaporthe oryzae | 0.92 | [10] | |
| X3 | Xanthomonas oryzae pv. oryzicola | 0.13 | [10] |
| Xanthomonas axonopodis pv. citri | 3.37 | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a pyrido[2,3-b]pyrazine compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Pyrido[2,3-b]pyrazine test compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Applications in Pain Management
Mechanism of Action: TRPV1 Antagonism
The transient receptor potential cation channel, subfamily V, member 1 (TRPV1) is a key player in the sensation of pain. It is activated by various noxious stimuli, including heat, acid, and capsaicin. Pyrido[2,3-b]pyrazine derivatives have been identified as antagonists of the TRPV1 receptor, suggesting their potential as novel analgesic agents[12].
Preclinical Evidence
One such compound, designated as compound 26, was found to be an orally bioavailable TRPV1 antagonist with moderate brain penetration. In animal models, it significantly attenuated carrageenan-induced thermal hyperalgesia and dose-dependently reduced complete Freund's adjuvant (CFA)-induced chronic inflammatory pain after oral administration[12]. A key advantage of this pyrido[2,3-b]pyrazine-based antagonist was its reduced potential for the formation of reactive metabolites compared to an earlier 1,8-naphthyridine-based compound[12].
Other Emerging Applications
The versatility of the pyrido[2,3-b]pyrazine scaffold extends to other potential therapeutic and diagnostic applications.
Antioxidant and Antiurease Activity
Certain pyrido[2,3-b]pyrazine derivatives have been evaluated for their in vitro antioxidant and antiurease activities[1][13]. The antioxidant properties could be beneficial in conditions associated with oxidative stress, while the inhibition of urease has implications for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.
DNA Sensing
The electrochemical properties of some pyrido[2,3-b]pyrazine compounds make them suitable for use in the development of electrochemical DNA biosensors[1][2][13]. These sensors can detect specific DNA sequences, which has potential applications in diagnostics and molecular biology research.
Conclusion and Future Directions
Pyrido[2,3-b]pyrazine compounds represent a highly versatile and promising class of molecules with a wide range of potential therapeutic applications. Their demonstrated efficacy as kinase inhibitors in oncology, DNA polymerase inhibitors in virology, and multi-modal agents in microbiology underscores the value of this scaffold in drug discovery. The ability to fine-tune their properties through synthetic modifications offers a clear path for lead optimization and the development of next-generation therapeutics. Future research should focus on elucidating the detailed mechanisms of action for their various biological activities, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates into clinical development.
References
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Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160–32174. [Link]
-
Li, Y., Chen, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, X. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Industrial Crops and Products, 221, 118933. [Link]
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Gentry, N., De, S., Das, K., & Tavis, J. E. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
-
Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., ... & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]
-
Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., ... & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]
-
Sato, N., & Shimizu, M. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 117(2), 126–132. [Link]
-
Voight, E. A., Akopian, A. N., Neubert, J. K., & D'Andrea, S. V. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & medicinal chemistry letters, 20(15), 4359–4363. [Link]
-
Deshmukh, S., Patil, S., Pawar, S., Patil, P., & Bhat, K. (2024). Novel pyrido[2,3-b][9][13]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
De, S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
-
De, S. (n.d.). Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry. [Link]
-
Gentry, N., De, S., Das, K., & Tavis, J. E. (2025). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 20(6), e202400629. [Link]
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- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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A Technical Guide to the Discovery of Small Molecule CRF1 Receptor Antagonists for Stress-Related Disorders
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary: The Corticotropin-Releasing Factor Receptor 1 (CRF1) is a pivotal mediator of the body's response to stress, making it a prime therapeutic target for anxiety, depression, and other stress-related psychopathologies. The quest for orally bioavailable, brain-penetrant small molecule antagonists has led to the exploration of numerous heterocyclic scaffolds. While the pyrido[2,3-b]pyrazine core is a versatile pharmacophore explored for various biological targets, it is not a prominently reported scaffold for potent and selective CRF1 antagonists in peer-reviewed literature.[1][2][3] This guide, therefore, focuses on the foundational discovery and development of well-established, structurally distinct classes of non-peptide CRF1 receptor antagonists, using the prototypical pyrrolo[2,3-d]pyrimidine class as a central case study to illustrate the principles, protocols, and challenges inherent in this field.
The CRF1 Receptor: A Central Node in the Stress Axis
Corticotropin-releasing factor (CRF) is a 41-amino acid peptide that orchestrates the endocrine, autonomic, and behavioral responses to stress.[4][5] Its actions are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor is densely expressed in brain regions critical for stress regulation, including the pituitary, cortex, amygdala, and hippocampus.[6]
Upon activation by CRF, the CRF1 receptor, primarily coupled to a Gs protein, triggers the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7] This cascade in the anterior pituitary stimulates the synthesis and release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce cortisol.[8] This entire sequence is known as the Hypothalamic-Pituitary-Adrenal (HPA) axis. Over-activation of the CRF/CRF1 system and dysregulation of the HPA axis are strongly implicated in the pathophysiology of major depressive disorder and anxiety disorders.[7] Consequently, the development of small molecule CRF1 receptor antagonists has been a major goal for developing novel psychotherapeutics.[5]
Figure 1: Simplified CRF1 receptor signaling pathway within the HPA axis and the site of antagonist action.
Discovery of Non-Peptide CRF1 Antagonists: The Pyrrolo[2,3-d]pyrimidine Scaffold
The initial CRF antagonists were peptide-based, which suffered from poor oral bioavailability and inability to cross the blood-brain barrier. The breakthrough came with the discovery of non-peptide, small molecule antagonists. One of the first and most influential classes was based on the pyrrolo[2,3-d]pyrimidine core.
This scaffold was identified through high-throughput screening and subsequent medicinal chemistry optimization. The key insight was that this heterocyclic core could effectively mimic the necessary pharmacophoric elements to bind with high affinity to an allosteric site within the transmembrane domain of the CRF1 receptor, rather than competing directly with the large peptide ligand at the extracellular domain.[5] This led to the development of prototypical research tools like CP-154,526 and Antalarmin.[8][9]
Figure 2: General chemical structure of the pyrrolo[2,3-d]pyrimidine core common to many first-generation CRF1 antagonists.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrrolo[2,3-d]pyrimidine scaffold provided critical insights into the requirements for potent CRF1 antagonism:
-
N-7 Position: This position, projecting from the pyrrole ring, was found to accommodate a bulky, substituted aryl group, such as a 2,4,6-trimethylphenyl moiety. This interaction is crucial for anchoring the molecule in a hydrophobic pocket of the receptor.
-
C-4 Position: An N-alkyl, N-alkenyl, or N-alkynyl amine at this position was essential for high affinity. A butyl-ethylamino group, as seen in CP-154,526, was found to be optimal.
-
C-2 and C-5/C-6 Positions: Small alkyl groups, such as methyl groups, at these positions on the pyrimidine and pyrrole rings, respectively, were shown to enhance potency.
These SAR findings guided the design of numerous analogs, leading to compounds with nanomolar binding affinities for the CRF1 receptor.
| Compound | Scaffold | Key Substituents | CRF1 Ki (nM) | Selectivity (vs. CRF2) |
| CP-154,526 | Pyrrolo[2,3-d]pyrimidine | N-Butyl-N-ethyl at C4; 2,4,6-trimethylphenyl at N7 | 2.7[10] | >3700-fold[11] |
| Antalarmin | Pyrrolo[2,3-d]pyrimidine | N-Butyl-N-ethyl at C4; 2,4,6-trimethylphenyl at N7 | Potent (structurally analogous to CP-154,526)[8] | Selective for CRF1[12] |
| NBI-34041 | Tetraazaacenaphthylene (Tricyclic) | 2,4-dichlorophenyl; heptan-4-yl | 4.0[13] | Selective for CRF1[13] |
Table 1: Comparative binding affinities of representative non-peptide CRF1 receptor antagonists.
In Vitro Pharmacological Evaluation: A Self-Validating Workflow
The characterization of novel CRF1 antagonists relies on a robust and sequential in vitro testing cascade designed to measure binding affinity and functional antagonism.
Figure 3: Logical workflow for the in vitro screening and characterization of CRF1 receptor antagonists.
Protocol 1: CRF1 Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitor constant (Ki) of a test compound. Materials:
-
Cell membranes prepared from a stable cell line expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [125I]Sauvagine or a similar high-affinity peptide ligand.[14]
-
Test compounds dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
96-well plates, filter mats, scintillation counter.
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). For control wells, add 2 µL of DMSO (total binding) or 2 µL of a high-concentration non-radiolabeled ligand like Antalarmin (10 µM) for non-specific binding (NSB).
-
Radioligand Addition: Add 50 µL of [125I]Sauvagine (at a final concentration near its Kd, e.g., 0.1 nM) to all wells.
-
Membrane Addition: Add 100 µL of CRF1-expressing cell membrane preparation (e.g., 10-20 µg protein per well).
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity (counts per minute, CPM) for each filter spot using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to total and non-specific binding. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Antagonism Assay (cAMP Accumulation)
This assay determines the ability of a test compound to block CRF-induced activation of the receptor's signaling pathway.[7]
Objective: To determine the functional inhibitory potency (IC₅₀) of a test compound. Materials:
-
Live cells expressing the human CRF1 receptor (e.g., AtT-20 or HEK293-CRF1).
-
Assay Medium: Serum-free DMEM or similar, containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
Agonist: Human/rat CRF peptide.
-
Test compounds dissolved in DMSO.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96- or 384-well plate and grow to ~90% confluency.
-
Pre-incubation with Antagonist: Aspirate the growth medium and replace it with assay medium containing various concentrations of the test compound (or vehicle). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add CRF agonist to the wells at a concentration that elicits a submaximal response (EC₈₀), typically around 1-10 nM. A control set of wells receives only the vehicle.
-
Incubation: Incubate for 30 minutes at 37°C to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Normalize the data, with the response to the vehicle set as 0% inhibition and the response to CRF alone set as 100% activity. Plot the percent inhibition against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Evaluation in Preclinical Models
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy in animal models of anxiety and depression and to evaluate their pharmacokinetic properties. A key requirement is the ability of the compound to cross the blood-brain barrier.[15]
CRF1 antagonists typically show a distinct profile in animal models; they are often more effective under stressed conditions rather than at baseline, which aligns with their proposed mechanism of normalizing a hyperactive CRF system.[6]
| Animal Model | Stress Paradigm | Endpoint Measured | Effect of CRF1 Antagonist |
| Elevated Plus Maze | Innate fear of open/high spaces | Time spent in open arms | Anxiolytic-like effect (increased open arm time)[16] |
| Defensive Withdrawal | Novel, brightly lit environment | Latency to emerge from a small dark chamber | Anxiolytic-like effect (decreased latency) |
| Stress-Induced Hyperthermia | Mild social or environmental stress | Increase in core body temperature | Attenuation of the hyperthermic response |
| Learned Helplessness | Uncontrollable footshock | Failure to escape subsequent shocks | Antidepressant-like effect (reversal of escape failures) |
Table 2: Common animal models for evaluating the anxiolytic and antidepressant potential of CRF1 antagonists.
Case Study: NBI-34041
NBI-34041 is a high-affinity, non-peptide CRF1 antagonist with a tricyclic tetraazaacenaphthylene core structure.[15][17] Preclinical studies demonstrated its efficacy in reducing endocrine responses to stress in rats.[15] For instance, oral administration of NBI-34041 (3-30 mg/kg) dose-dependently attenuated the rise in plasma ACTH induced by either direct CRF injection or by a stressor (shock).[13]
A subsequent Phase I clinical trial in healthy male subjects showed that NBI-34041 was safe and well-tolerated.[15] Importantly, it did not impair the basal, diurnal secretion of ACTH and cortisol, suggesting it would not suppress normal HPA axis function. However, it did significantly attenuate the neuroendocrine response (ACTH and cortisol release) to a standardized psychosocial stressor (the Trier Social Stress Test).
Conclusion and Future Directions
The discovery of non-peptide CRF1 receptor antagonists represents a significant achievement in medicinal chemistry and neuroscience, providing powerful tools to dissect the role of the CRF system in stress pathology. Scaffolds such as pyrrolo[2,3-d]pyrimidines, thiazolo[4,5-d]pyrimidines, and various tricyclic systems have yielded highly potent and selective antagonists.[16][18][19]
Despite robust preclinical data, the translation to clinical efficacy for anxiety and depression has been challenging, with several candidates failing in late-stage trials due to a lack of superior efficacy over placebo or existing treatments.[5] This has led to a re-evaluation of the therapeutic strategy. Current research is exploring:
-
Novel Scaffolds: Identifying new chemical classes that may interact differently with the receptor to produce a more robust clinical effect.[5]
-
Patient Stratification: Targeting patient populations with clear evidence of HPA axis dysregulation or CRF hypersecretion.
-
New Indications: Exploring the utility of CRF1 antagonists in other stress-related conditions, such as irritable bowel syndrome and substance use disorders, and as a treatment for congenital adrenal hyperplasia (CAH), where recent clinical trials have shown promise.[18][19]
The journey of CRF1 antagonist discovery underscores the complexity of developing drugs for psychiatric disorders. However, the foundational science, driven by the exploration of diverse chemical scaffolds and rigorous pharmacological testing, continues to pave the way for potential breakthroughs in treating stress-related diseases.
References
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Antalarmin – Knowledge and References . Taylor & Francis. Available at: [Link]
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CP-154,526 - Wikipedia . Wikipedia. Available at: [Link]
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CP-154,526 - Grokipedia . Grokipedia. Available at: [Link]
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The CRF1 receptor antagonist, antalarmin, reverses isolation-induced up-regulation of dopamine D2 receptors in the amygdala and nucleus accumbens of fawn-hooded rats . PubMed. Available at: [Link]
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The CRF1 receptor antagonist antalarmin reduces volitional ethanol consumption in isolation-reared fawn-hooded rats . PubMed. Available at: [Link]
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Corticotropin-releasing hormone antagonist - Wikipedia . Wikipedia. Available at: [Link]
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Corticotropin-releasing factor 1 receptor antagonists: a patent review . PubMed. Available at: [Link]
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Pyrrolo[1,2-b]pyridazines, pyrrolo[2,1-f]triazin-4(3H)-ones, and related compounds as novel corticotropin-releasing factor 1 (CRF₁) receptor antagonists . PubMed. Available at: [Link]
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Structures of small molecule CRF1 receptor antagonists . ResearchGate. Available at: [Link]
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Selective antagonism of CRF1 receptor by a substituted pyrimidine . PubMed. Available at: [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity . RSC Publishing. Available at: [Link]
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Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH) . MDPI. Available at: [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity . NIH. Available at: [Link]
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Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition . NIH. Available at: [Link]
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Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 . PMC - PubMed Central. Available at: [Link]
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Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance . PMC - PubMed Central. Available at: [Link]
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Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists . PubMed. Available at: [Link]
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Progress in corticotropin-releasing factor-1 antagonist development . PMC. Available at: [Link]
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High-affinity CRF1 receptor antagonist NBI-34041: preclinical and clinical data suggest safety and efficacy in attenuating elevated stress response . PubMed. Available at: [Link]
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High-Affinity CRF1 Receptor Antagonist NBI-34041: Preclinical and Clinical Data Suggest Safety and Efficacy in Attenuating Elevated Stress Response . ResearchGate. Available at: [Link]
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Pharmacia (Pfizer) team identifies novel pyrazine-based CRF1 antagonists . BioWorld. Available at: [Link]
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Chapter 1 Recent Advances in Corticotropin-Releasing Factor Receptor Antagonists | Request PDF . ResearchGate. Available at: [Link]
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Selective antagonism of CRF1 receptor by a substituted pyrimidine . Semantic Scholar. Available at: [Link]
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Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 . MDPI. Available at: [Link]
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Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 . MDPI. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Solubilization of 4-methyl-pyrido[2,3-b]pyrazin-2-one in DMSO for Research Applications
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the dissolution of 4-methyl-pyrido[2,3-b]pyrazin-2-one in dimethyl sulfoxide (DMSO). As a member of the pyrido[2,3-b]pyrazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry, establishing a reliable and reproducible solubilization protocol is paramount for accurate downstream biological and pharmacological evaluation. This guide outlines a detailed, step-by-step protocol, discusses critical considerations for ensuring solution stability and integrity, and presents best practices for the preparation of stock solutions and subsequent serial dilutions for various research applications.
Introduction: The Scientific Imperative for a Validated Dissolution Protocol
The pyrido[2,3-b]pyrazine scaffold is a key pharmacophore in numerous compounds under investigation for therapeutic applications. The specific analogue, 4-methyl-pyrido[2,3-b]pyrazin-2-one, is a small organic molecule whose biological activity is intrinsically linked to its bioavailability in experimental systems. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in drug discovery and life sciences research, lauded for its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[1][2] However, the successful preparation of a stable, homogenous solution of 4-methyl-pyrido[2,3-b]pyrazin-2-one in DMSO is not a trivial matter. Challenges such as poor solubility, potential for precipitation upon dilution in aqueous media, and the inherent cytotoxicity of DMSO at higher concentrations necessitate a carefully considered and standardized dissolution procedure.[1]
This application note serves as a foundational protocol, grounded in established principles of small molecule handling. It aims to provide researchers with a robust starting point for solubilizing 4-methyl-pyrido[2,3-b]pyrazin-2-one, thereby ensuring the reliability and reproducibility of experimental results.
Physicochemical Properties and Preliminary Considerations
While specific experimental solubility data for 4-methyl-pyrido[2,3-b]pyrazin-2-one is not widely available, the general characteristics of related heterocyclic compounds suggest that it is likely a crystalline solid with limited aqueous solubility. The parent compound, pyrido[2,3-b]pyrazine, has a melting point of 142-144°C.[3] The introduction of a methyl group and a keto functional group will influence its polarity and crystal lattice energy, which in turn dictates its solubility.
Table 1: Key Considerations for Dissolution
| Parameter | Consideration | Rationale |
| Solvent Purity | Use anhydrous, high-purity DMSO (≥99.9%). | Water content in DMSO can significantly decrease the solubility of hydrophobic compounds and may promote degradation over time.[4] |
| Compound Integrity | Ensure the compound is a dry, free-flowing powder. | Residual solvents or moisture can interfere with accurate weighing and dissolution. |
| Concentration Limits | The final concentration of DMSO in assays should be kept to a minimum, typically <0.5%.[1][5] | High concentrations of DMSO can be cytotoxic and may interfere with assay components.[1] |
| Solution Stability | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | Aliquoting stock solutions into single-use volumes helps maintain compound integrity.[1] |
Materials and Equipment
-
4-methyl-pyrido[2,3-b]pyrazin-2-one (powder form)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Vortex mixer
-
Water bath sonicator
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.
Detailed Dissolution Protocol
This protocol is designed for the preparation of a high-concentration stock solution (e.g., 10 mM) of 4-methyl-pyrido[2,3-b]pyrazin-2-one in 100% DMSO.
Preparation of Stock Solution
-
Pre-dissolution Calculations: Determine the mass of 4-methyl-pyrido[2,3-b]pyrazin-2-one required to achieve the desired stock solution concentration and volume.
-
Weighing the Compound: Accurately weigh the calculated mass of the compound into a sterile amber glass vial or a suitable microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Initial Mixing: Tightly cap the vial and vortex gently for 1-2 minutes to facilitate the initial dispersion of the compound.[1]
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved after vortexing, employ the following methods sequentially:
-
Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[1] Check for dissolution and repeat if necessary.
-
Gentle Warming: If sonication is insufficient, warm the solution in a 37°C water bath for 5-10 minutes.[1] Caution: Prolonged heating can degrade some compounds; this step should be used judiciously.
-
-
Visual Inspection: Once the compound appears to be fully dissolved, visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Store the stock solution in tightly sealed, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][5]
Caption: Workflow for dissolving 4-methyl-pyrido[2,3-b]pyrazin-2-one in DMSO.
Preparation of Working Solutions via Serial Dilution
It is critical to perform serial dilutions in 100% DMSO before the final dilution into aqueous assay media.[4] This prevents the compound from precipitating out of solution, which can occur if a highly concentrated DMSO stock is diluted directly into an aqueous buffer.[4]
-
Labeling: Label a series of sterile tubes for each desired concentration.
-
Initial Dilution: Prepare the first dilution by adding a specific volume of the 100% DMSO stock solution to a tube containing the appropriate volume of 100% DMSO.
-
Serial Transfer: Sequentially transfer a defined volume from the previous tube to the next, ensuring thorough mixing at each step. Use a fresh pipette tip for each transfer to maintain accuracy.[1]
-
Final Dilution: Once the desired concentrations in 100% DMSO are prepared, a small volume of each can be added to the final aqueous assay medium to achieve the working concentration. This final step should be done immediately before use.
Caption: Serial dilution of a DMSO stock solution.
Quality Control and Best Practices
-
Solubility Testing: For novel or poorly characterized compounds like 4-methyl-pyrido[2,3-b]pyrazin-2-one, it is advisable to perform a small-scale solubility test to determine the maximum achievable concentration in DMSO before preparing a large batch of stock solution.
-
Vehicle Control: In all experiments, a vehicle control containing the same final concentration of DMSO as the test samples must be included to account for any solvent-induced effects.[1][6]
-
Fresh Dilutions: Whenever possible, prepare fresh dilutions from the frozen stock on the day of the experiment.[6]
Safety Precautions
The parent compound, pyrido[2,3-b]pyrazine, is known to cause skin and eye irritation and may cause respiratory irritation.[3] It is prudent to assume that 4-methyl-pyrido[2,3-b]pyrazin-2-one possesses a similar hazard profile.
-
Handling: Always handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Disposal: Dispose of all waste materials in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound fails to dissolve | Concentration is above solubility limit. | Perform a solubility test at a lower concentration. Increase sonication or gentle warming time. |
| Precipitation upon dilution in aqueous buffer | The compound is "crashing out" of solution. | Perform serial dilutions in 100% DMSO before the final aqueous dilution. Consider the use of a co-solvent in the final buffer if compatible with the assay. |
| Inconsistent experimental results | Stock solution degradation. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
References
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- Fisher Scientific. (n.d.). Pyrido[2,3-b]pyrazine, 98%.
- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
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- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
Cell-based assay protocol using 4-methyl-pyrido[2,3-b]pyrazin-2-one
Evaluating the Anti-Proliferative Activity of 4-methyl-pyrido[2,3-b]pyrazin-2-one (MPPZ-4) in a Cell-Based Assay
Introduction
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent antiviral and anticancer properties.[1][2][3] Many compounds containing this core structure function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer and other proliferative diseases.[4][5] This application note provides a detailed protocol for evaluating the anti-proliferative and cytotoxic effects of a novel investigational compound, 4-methyl-pyrido[2,3-b]pyrazin-2-one (referred to herein as MPPZ-4), using a common cancer cell line.
The described methodology utilizes the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] This protocol is designed for researchers in drug discovery and development to obtain robust and reproducible data on the potential therapeutic efficacy of MPPZ-4.
Scientific Rationale and Mechanism of Action
Based on the known activities of related pyrido[2,3-b]pyrazine derivatives, MPPZ-4 is hypothesized to exert its anti-proliferative effects by inhibiting a key kinase involved in cell cycle progression, such as Cyclin-Dependent Kinase 4 (CDK4).[5] Inhibition of CDK4 would lead to cell cycle arrest at the G1/S checkpoint, thereby preventing DNA replication and cell division, ultimately resulting in reduced cell proliferation and, at higher concentrations, apoptosis.
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing the anti-proliferative effects of MPPZ-4 and the hypothesized signaling pathway targeted by the compound.
Caption: Experimental workflow for MPPZ-4 cell viability assay.
Caption: Hypothesized mechanism of action for MPPZ-4.
Detailed Experimental Protocol: MTT Assay
This protocol is optimized for a 96-well plate format. All procedures should be performed under sterile conditions in a biological safety cabinet.
Materials and Reagents
-
Human breast cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
4-methyl-pyrido[2,3-b]pyrazin-2-one (MPPZ-4)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology
1. Cell Culture and Seeding
-
1.1. Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
1.2. Harvest cells at 70-80% confluency using Trypsin-EDTA.[7] Neutralize trypsin with complete medium.
-
1.3. Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion.
-
1.4. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
1.5. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
1.6. Incubate the plate for 24 hours to allow cells to attach and resume growth.
2. Compound Preparation and Treatment
-
2.1. Prepare a 10 mM stock solution of MPPZ-4 in DMSO.
-
2.2. Perform serial dilutions of the MPPZ-4 stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest MPPZ-4 concentration.
-
2.3. After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of MPPZ-4 or the vehicle control.
-
2.4. Include wells with untreated cells (medium only) as a negative control.[8]
-
2.5. Incubate the plate for 48 to 72 hours.
3. MTT Assay
-
3.1. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
3.2. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
3.3. After the incubation, carefully remove the medium containing MTT.
-
3.4. Add 100 µL of the MTT Solubilization Solution to each well to dissolve the formazan crystals.[6]
-
3.5. Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis
-
4.1. Measure the absorbance of each well at 570 nm using a microplate reader.
-
4.2. Calculate the percentage of cell viability for each concentration of MPPZ-4 using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
4.3. Plot the percentage of cell viability against the log of the MPPZ-4 concentration to generate a dose-response curve.
-
4.4. Determine the IC50 value (the concentration of MPPZ-4 that inhibits 50% of cell viability) from the dose-response curve using non-linear regression analysis.
Illustrative Data Presentation
The following table summarizes hypothetical data from the MTT assay after 48 hours of treatment with MPPZ-4.
| MPPZ-4 Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.05 | 0.06 | 84.0 |
| 10 | 0.65 | 0.05 | 52.0 |
| 50 | 0.28 | 0.03 | 22.4 |
| 100 | 0.15 | 0.02 | 12.0 |
Trustworthiness and Self-Validation
To ensure the validity of the experimental results, the following controls and considerations are essential:
-
Vehicle Control: To account for any effects of the solvent (DMSO) on cell viability.
-
Untreated Control: Represents 100% cell viability.
-
Blank Wells: Contain medium only to provide a background reading for the microplate reader.
-
Replicates: Each experimental condition should be performed in at least triplicate to ensure statistical significance.
-
Cell Health: Only use cells in the logarithmic growth phase and with high viability (>95%).[8]
-
Assay Window: Optimize cell seeding density to ensure a sufficient signal-to-noise ratio.[8]
Conclusion
This application note provides a comprehensive and robust protocol for assessing the anti-proliferative effects of 4-methyl-pyrido[2,3-b]pyrazin-2-one (MPPZ-4) in a cell-based assay. By following this detailed methodology, researchers can obtain reliable and reproducible data to evaluate the potential of this and other novel compounds as therapeutic agents. The principles and techniques described herein are broadly applicable to the screening and characterization of other small molecule inhibitors in a drug discovery context.
References
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
-
Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
MDPI. (2023). Cell-Based Screening Identifies Neoblechnum brasiliense Extract as a Potent Antagonist of the Ecdysteroid Receptor in Dipteran Cells. [Link]
-
National Center for Biotechnology Information. (2020). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. [Link]
-
PubMed. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. [Link]
-
MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
-
National Center for Biotechnology Information. (2022). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. [Link]
-
Arkivoc. (2023). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. [Link]
-
PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. [Link]
-
PubMed. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. [Link]
-
PubMed. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. [Link]
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Using 4-methyl-pyrido[2,3-b]pyrazin-2-one in an FLT3 kinase assay
Topic: Biochemical Characterization of 4-methyl-pyrido[2,3-b]pyrazin-2-one using an FLT3 Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in oncology, particularly for Acute Myeloid Leukemia (AML), where activating mutations drive cancer progression.[1][2] The development of small molecule inhibitors against FLT3 is a key focus of modern drug discovery. This document provides a comprehensive guide for the biochemical evaluation of novel compounds, using 4-methyl-pyrido[2,3-b]pyrazin-2-one as a representative molecule from a promising class of heterocyclic inhibitors.[3][4] We present a detailed protocol for a robust, high-throughput Fms-like tyrosine kinase 3 (FLT3) assay using the ADP-Glo™ luminescent kinase platform. The methodology covers the scientific principles of the assay, step-by-step experimental procedures, and in-depth data analysis for determining key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).
Scientific Background & Assay Principle
FLT3 Kinase: A Validated Target in Acute Myeloid Leukemia
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem and progenitor cells.[2][5] In a significant subset of Acute Myeloid Leukemia (AML) patients, FLT3 is constitutively activated by mutations, most commonly through internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[1][2] These mutations lead to ligand-independent dimerization and autophosphorylation, resulting in the aberrant activation of downstream signaling cascades.[2]
Key pathways activated by mutant FLT3 include the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which collectively promote uncontrolled cell proliferation, inhibit apoptosis, and block cellular differentiation, thereby driving leukemogenesis.[2][6][7][8] The strong correlation between FLT3 mutations and poor prognosis in AML patients establishes it as a high-priority target for therapeutic intervention.[1][2]
Caption: Dysregulated FLT3 signaling in AML and point of inhibition.
Principle of the ADP-Glo™ Luminescent Kinase Assay
To quantify the inhibitory effect of compounds on FLT3, we employ the ADP-Glo™ Kinase Assay. This is a robust, luminescence-based method designed to measure the activity of any ADP-generating enzyme.[5][9] The assay is performed in two steps, making it highly sensitive and resistant to interference from high ATP concentrations.
-
Kinase Reaction: The FLT3 enzyme catalyzes the transfer of a phosphate group from ATP to a specific peptide substrate, generating ADP. The amount of ADP produced is directly proportional to the kinase activity. An effective inhibitor, such as 4-methyl-pyrido[2,3-b]pyrazin-2-one, will reduce the rate of this reaction, leading to lower ADP production.
-
ADP Detection:
-
Step 1: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the enzymatic reaction and deplete the remaining, unconsumed ATP. This step is crucial as it ensures that the light-generating reaction in the next step is driven solely by the ADP produced by the kinase.
-
Step 2: A "Kinase Detection Reagent" is then added, which contains enzymes that catalyze the conversion of the kinase-generated ADP back into ATP. This newly synthesized ATP then acts as a substrate for a highly stable luciferase, which generates a "glow-type" luminescent signal.
-
The intensity of the light produced is directly proportional to the amount of ADP generated in the initial kinase reaction, and therefore, directly correlates with FLT3 kinase activity.[5][9][10]
Caption: Workflow of the two-step ADP-Glo™ kinase assay.
Materials and Reagents
-
Enzyme: Recombinant Human FLT3 (e.g., BPS Bioscience, #40420).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide or equivalent synthetic peptide substrate.
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, #V9101).
-
Test Compound: 4-methyl-pyrido[2,3-b]pyrazin-2-one, dissolved in 100% DMSO to create a 10 mM stock.
-
Positive Control: A known FLT3 inhibitor (e.g., Gilteritinib, Quizartinib).
-
Plates: White, opaque, 384-well assay plates (low-volume, e.g., Corning #3572).
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reagents: Dithiothreitol (DTT), UltraPure Water.
-
Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, luminometer with glow-luminescence reading capability.
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format with a final reaction volume of 5 µL. Adjust volumes accordingly for other plate formats.
Reagent Preparation
-
Kinase Buffer Preparation: Prepare the complete kinase reaction buffer, ensuring all components are fully dissolved. Add DTT to a final concentration of 50 µM just before use.
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM stock of 4-methyl-pyrido[2,3-b]pyrazin-2-one in 100% DMSO. A typical 10-point, 3-fold dilution series would range from 10 mM down to 0.5 µM.
-
From this DMSO-based dilution plate, create an intermediate dilution plate by transferring a small volume of each concentration into the kinase buffer. This minimizes the final DMSO concentration in the assay. The goal is a final DMSO concentration ≤1% to avoid solvent-induced enzyme inhibition.[11]
-
-
ATP/Substrate Mix: Prepare a 2X working solution of the ATP and substrate in kinase buffer. The optimal ATP concentration should be experimentally determined but is often near the Km value for the specific enzyme batch. For this protocol, we will use a 2X concentration of 100 µM ATP and 1.0 mg/mL substrate.[5]
-
Enzyme Preparation: Thaw the recombinant FLT3 enzyme on ice. Prepare a 2X working solution in cold kinase buffer. The optimal enzyme concentration must be determined empirically by titration to achieve a 10-30% conversion of ATP to ADP in the reaction time.[9] A starting point could be 2-5 ng/µL (2X concentration).
Kinase Reaction Setup
Causality: The order of addition is critical. Pre-incubating the enzyme with the inhibitor allows the compound to bind to the kinase before the competitive substrate (ATP) is introduced.
-
Plate Layout: Design the plate map to include all necessary controls.
Caption: Example plate layout for an IC50 determination.
-
Compound Addition: Add 1 µL of the diluted compound (or vehicle control/buffer for controls) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add 2 µL of the 2X FLT3 enzyme solution to all wells except the "No Enzyme" background controls. Add 2 µL of kinase buffer to the background wells instead.
-
Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Cover and incubate at room temperature for 20 minutes.
-
Reaction Initiation: Add 2 µL of the 2X ATP/Substrate mix to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate gently for 1 minute. Cover and incubate at room temperature for 60 minutes.
Luminescence Detection
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 1 minute.
-
ATP Depletion Incubation: Cover the plate and incubate at room temperature for 40 minutes.[5][9]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 1 minute.
-
Signal Stabilization Incubation: Cover the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[5][9]
-
Data Acquisition: Read the luminescence on a plate reader (e.g., using an integration time of 0.5-1 second).
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw data will be in Relative Light Units (RLU). The percent inhibition for each compound concentration is calculated relative to the high (vehicle) and low (background) controls.
Formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))
-
RLU_compound: Signal from wells with enzyme and inhibitor.
-
RLU_vehicle: Signal from wells with enzyme and DMSO vehicle (represents 0% inhibition).
-
RLU_background: Signal from "No Enzyme" wells (represents 100% inhibition).
Determining the IC50 Value
The IC50 value is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).
-
The IC50 is derived from this curve. This analysis is typically performed using software such as GraphPad Prism or equivalent data analysis packages.[12]
Representative Data
The following table shows hypothetical data for the inhibition of FLT3 by 4-methyl-pyrido[2,3-b]pyrazin-2-one.
| Compound Conc. (nM) | Log [Conc.] | Avg. RLU | % Inhibition |
| Controls | |||
| Vehicle (0 nM) | N/A | 850,000 | 0.0% |
| Background | N/A | 50,000 | 100.0% |
| Test Compound | |||
| 1.0 | 0.00 | 845,000 | 0.6% |
| 3.0 | 0.48 | 810,000 | 5.0% |
| 10.0 | 1.00 | 700,000 | 18.8% |
| 30.0 | 1.48 | 480,000 | 46.3% |
| 100.0 | 2.00 | 225,000 | 78.1% |
| 300.0 | 2.48 | 95,000 | 94.4% |
| 1000.0 | 3.00 | 60,000 | 98.8% |
| Calculated IC50 | 32.5 nM |
Conclusion
This application note provides a detailed, validated protocol for assessing the inhibitory activity of novel small molecules, such as 4-methyl-pyrido[2,3-b]pyrazin-2-one, against FLT3 kinase. The ADP-Glo™ assay offers a sensitive, reliable, and high-throughput compatible method for determining biochemical potency (IC50). By following this guide, researchers can generate high-quality, reproducible data essential for the hit-to-lead optimization process in the discovery of next-generation FLT3 inhibitors for AML therapy.
References
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Title: FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Source: Frontiers in Oncology. URL: [Link]
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Title: Signaling in AML FLT3-ITD. Source: ResearchGate. URL: [Link]
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Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Source: BPS Bioscience. URL: [Link]
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Title: FLT3 Signaling pathways and their dysregulation in AML. Source: ResearchGate. URL: [Link]
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Title: FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Source: Cancer Science via PMC - NIH. URL: [Link]
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Title: FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Source: Cureus via PMC - NIH. URL: [Link]
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Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Source: Methods in Molecular Biology via PMC - NIH. URL: [Link]
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Title: Kinase assays. Source: BMG LABTECH. URL: [Link]
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Title: IC50 determination for receptor-targeted compounds and downstream signaling. Source: American Association for Cancer Research. URL: [Link]
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Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. Source: Molecules via PMC - NIH. URL: [Link]
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Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Source: bioRxiv. URL: [Link]
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Title: Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Source: ResearchGate. URL: [Link]
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Title: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Source: AACR Publications. URL: [Link]
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Title: Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Source: ChemMedChem via PMC - NIH. URL: [Link]
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Title: 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Source: Journal of Medicinal Chemistry via PubMed. URL: [Link]
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Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Source: European Journal of Medicinal Chemistry via PubMed. URL: [Link]
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Title: Design, synthesis, and evaluation of pyrido.[3,4–b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Source: ResearchGate. URL: [Link]
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Title: Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Source: Bioorganic & Medicinal Chemistry via PubMed. URL: [Link]
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Title: Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Source: Journal of Medicinal Chemistry. URL: [Link]
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Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Source: RSC Publishing. URL: [Link]
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Title: Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Source: Bioorganic & Medicinal Chemistry Letters via PubMed. URL: [Link]
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Title: Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping. Source: Journal of Medicinal Chemistry via PubMed. URL: [Link]
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Title: Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. Source: Bioorganic & Medicinal Chemistry Letters via PubMed. URL: [Link]
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Application Notes and Protocols: Evaluating the Cytotoxicity of Pyrido[2,3-b]pyrazines using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrido[2,3-b]pyrazines and the Role of Cytotoxicity Screening
Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] This scaffold is a key component in molecules designed to treat a range of diseases, from bacterial infections to cancer.[1] Notably, derivatives of pyrido[2,3-b]pyrazine have shown promise as anticancer agents, inhibitors of viral polymerases, and antagonists of cell signaling pathways implicated in pain.[2][3][4][5] Given their therapeutic potential, robust and reliable methods for evaluating their cytotoxic effects are paramount in the early stages of drug discovery and development.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] This application note provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic potential of novel pyrido[2,3-b]pyrazine derivatives. It is designed to guide researchers in generating accurate and reproducible data for preclinical evaluation.
Principle of the MTT Assay
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[6][8][9] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely located in the mitochondria.[6] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[6]
Causality Behind Experimental Choices in the MTT Assay
Several critical parameters must be considered to ensure the integrity and reliability of the MTT assay results. Understanding the "why" behind each step is crucial for troubleshooting and adapting the protocol for specific experimental needs.
-
Cell Seeding Density: The initial number of cells plated is a critical variable. Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to nutrient depletion and contact inhibition, affecting their metabolic rate and response to the test compound.[10] It is essential to determine the optimal seeding density for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Compound Concentration Range: A broad range of concentrations of the pyrido[2,3-b]pyrazine derivative should be tested to generate a dose-response curve. This allows for the determination of the IC50 value, the concentration at which the compound inhibits 50% of cell viability.
-
Incubation Time: The duration of exposure to the test compound is critical. Short incubation times may not be sufficient to observe a cytotoxic effect, while excessively long incubations can lead to secondary effects not directly related to the compound's primary mechanism of action.
-
MTT Concentration and Incubation: The concentration of the MTT reagent and the incubation time for formazan formation must be optimized. Insufficient MTT or incubation time will result in incomplete formazan formation, while excessive concentrations of MTT can be cytotoxic to some cell lines.[11]
-
Solubilization Agent: The choice of solvent to dissolve the formazan crystals can impact the results. Dimethyl sulfoxide (DMSO) is commonly used due to its effectiveness in solubilizing the crystals.[12] Complete solubilization is crucial for accurate absorbance readings.
Visualizing the MTT Assay Workflow
The following diagram illustrates the key stages of the MTT cytotoxicity assay.
Caption: A flowchart of the MTT assay workflow.
Detailed Step-by-Step Protocol for Cytotoxicity MTT Assay with Pyrido[2,3-b]pyrazines
This protocol is a general guideline and should be optimized for the specific cell line and pyrido[2,3-b]pyrazine derivatives being tested.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Pyrido[2,3-b]pyrazine derivative(s)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
Day 1: Cell Seeding
-
Cell Culture Maintenance: Maintain the chosen cell line in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Seeding: Resuspend the cell pellet in fresh complete medium and perform a cell count. Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.[13] Leave the outer wells filled with sterile PBS to minimize evaporation. Incubate the plate overnight to allow for cell attachment.[6]
Day 2: Treatment with Pyrido[2,3-b]pyrazine Derivatives
-
Compound Preparation: Prepare a stock solution of the pyrido[2,3-b]pyrazine derivative in sterile DMSO. Further dilute the stock solution with serum-free medium to create a series of working concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the pyrido[2,3-b]pyrazine derivative.
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Day 4 (after 48h incubation): MTT Assay
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[8] During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[12][13] A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculation of Percentage Viability: Calculate the percentage of cell viability for each treatment group using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Dose-Response Curve and IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined from this curve using non-linear regression analysis.
Self-Validating Systems and Trustworthiness of the Protocol
To ensure the trustworthiness of the results, it is essential to incorporate self-validating systems within the experimental design:
-
Positive Control: Include a known cytotoxic agent as a positive control to confirm that the assay is performing as expected.
-
Reproducibility: Perform each experiment in triplicate and repeat the entire experiment at least three independent times to ensure the reproducibility of the findings.
-
Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to observe any morphological changes indicative of cytotoxicity.[6] This provides a qualitative confirmation of the quantitative MTT results.
-
Linearity of Cell Number and Absorbance: Before conducting the cytotoxicity assay, it is crucial to establish a linear relationship between the number of cells seeded and the absorbance values.[8] This confirms that the assay is sensitive and quantitative within the chosen cell density range.
Data Presentation: Example of a Cytotoxicity Data Table
| Pyrido[2,3-b]pyrazine Derivative | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Compound X | 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 | |
| 1 | 78.6 ± 6.2 | |
| 10 | 45.3 ± 3.8 | |
| 100 | 12.1 ± 2.5 | |
| Positive Control (Doxorubicin) | 1 | 35.7 ± 4.1 |
Potential Signaling Pathway Involvement of Pyrido[2,3-b]pyrazines
While the MTT assay measures overall cytotoxicity, it does not elucidate the specific mechanism of action. Pyrido[2,3-b]pyrazine derivatives have been reported to interact with various signaling pathways involved in cell proliferation and survival. For instance, some derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth and differentiation.[14][15]
Caption: Potential mechanism of action of pyrido[2,3-b]pyrazines.
Limitations of the MTT Assay
While the MTT assay is a valuable tool, it is important to be aware of its limitations:
-
Interference from Compounds: Some compounds can chemically react with MTT, leading to false-positive or false-negative results.
-
Metabolic Activity vs. Viability: The MTT assay measures metabolic activity, which is generally correlated with cell viability.[7][10] However, certain conditions or compounds can affect mitochondrial respiration without directly causing cell death, leading to a misinterpretation of the results.
-
Requirement for Solubilization: The need to dissolve the formazan crystals adds an extra step and a potential source of error.
Conclusion
The MTT assay is a robust and widely used method for assessing the cytotoxicity of novel compounds like pyrido[2,3-b]pyrazines. By following a well-optimized and validated protocol, researchers can obtain reliable data to guide the selection of promising drug candidates for further development. It is crucial to understand the principles behind the assay and to incorporate appropriate controls to ensure the integrity and trustworthiness of the experimental findings. For a more comprehensive understanding of a compound's cytotoxic mechanism, it is often beneficial to complement the MTT assay with other methods that measure different cellular parameters, such as membrane integrity or apoptosis.
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Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]
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ResearchGate. (2025, September 16). (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines | Request PDF. Retrieved from [Link]
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Optimizing Preclinical Efficacy: A Guide to Dosing Pyrido[2,3-b]pyrazine Compounds in Mouse Xenograft Models
Introduction: Navigating the Preclinical Landscape with Pyrido[2,3-b]pyrazines
The pyrido[2,3-b]pyrazine scaffold represents a promising class of heterocyclic compounds, many of which exhibit potent inhibitory activity against key oncogenic kinases.[1] As these novel agents transition from in vitro discovery to in vivo validation, establishing a robust and rational dosing schedule is paramount for accurately assessing their therapeutic potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute effective dosing strategies for pyrido[2,3-b]pyrazine compounds in mouse xenograft models. By integrating principles of pharmacology, animal welfare, and molecular biology, this document will explain the causality behind experimental choices, ensuring the generation of reproducible and translatable data.
Pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of critical cancer signaling pathways, including those driven by the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K).[2][3][4] The protocols and strategies outlined herein are designed to be broadly applicable to this class of compounds, with a focus on establishing a therapeutic window, optimizing drug exposure, and demonstrating target engagement in vivo.
Ethical Considerations and the 3Rs Principle
All animal experiments must be conducted in accordance with the highest ethical standards and institutional guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the cornerstone of any in vivo study design.[5] This includes minimizing the number of animals used, refining procedures to reduce pain and distress, and replacing animal studies with alternative methods whenever possible. A critical component of refinement is the establishment of clear, humane endpoints to prevent unnecessary suffering.[6][7]
Phase 1: Foundational Steps - Formulation and Tolerability
The journey to an effective dosing regimen begins with two critical preliminary steps: developing a suitable formulation for in vivo administration and determining the maximum tolerated dose (MTD).
Vehicle Formulation for Oral Administration
Many kinase inhibitors, including those with a pyrido[2,3-b]pyrazine core, are characterized by poor water solubility. This necessitates the development of a specialized vehicle for oral administration to ensure adequate bioavailability. A common and effective approach for preclinical studies is the use of a mixed-vehicle system.[8]
Table 1: Example Oral Formulation for a Pyrido[2,3-b]pyrazine Compound
| Component | Purpose | Example Concentration (v/v) |
| Methylcellulose | Suspending agent | 0.5% |
| Tween 80 | Surfactant/Solubilizing agent | 0.2% |
| Sterile Water/Saline | Diluent | q.s. to final volume |
Protocol 1: Preparation of a Standard Oral Suspension
-
Prepare the Methylcellulose Solution: Slowly add 0.5 g of methylcellulose to 50 mL of heated (60-70°C) sterile water while stirring. Once dispersed, cool the solution in an ice bath with continued stirring until a clear, viscous solution is formed. Bring the final volume to 100 mL with cold sterile water.
-
Weigh the Compound: Accurately weigh the required amount of the pyrido[2,3-b]pyrazine compound based on the highest dose to be tested.
-
Create a Paste: Add a small volume of the 0.2% Tween 80 solution to the compound powder and triturate to form a smooth paste. This step is crucial for preventing clumping.
-
Suspend the Compound: Gradually add the methylcellulose solution to the paste while stirring continuously to achieve a homogenous suspension.
-
Final Volume Adjustment: Adjust the final volume with the remaining vehicle components.
-
Storage: This formulation should be prepared fresh daily. If temporary storage is needed, keep it at 4°C, protected from light, and ensure it is brought to room temperature and thoroughly vortexed before administration.[8]
Determining the Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[9] It is a critical parameter for designing subsequent efficacy studies.[10] MTD studies are typically short-term, dose-escalation studies performed in healthy, non-tumor-bearing mice of the same strain that will be used for the xenograft model.[4]
Protocol 2: MTD Study in Mice
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Group size should be 3-5 mice per dose group.
-
Dose Escalation: Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 75, 150 mg/kg). The dose levels should be informed by any available in vitro cytotoxicity data.
-
Administration: Administer the compound orally (p.o.) via gavage once daily for 7-14 consecutive days. The dosing volume should be consistent (e.g., 10 mL/kg).
-
Monitoring:
-
Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in posture, activity, grooming, or behavior.
-
Body Weight: Record the body weight of each animal daily. A body weight loss of 15-20% is a common humane endpoint.[5]
-
Feed and Water Intake: Monitor for any significant changes.
-
-
Endpoint: The MTD is defined as the highest dose at which no significant toxicity is observed. "Significant toxicity" may be defined as >15% body weight loss, mortality, or severe clinical signs of distress.
Phase 2: Establishing the Xenograft Model
The choice of xenograft model is critical and depends on the specific research question. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized.[8] The following protocol describes the establishment of a subcutaneous CDX model.
Protocol 3: Subcutaneous Xenograft Implantation
-
Cell Culture: Culture the selected cancer cell line (e.g., NCI-H1975 for an EGFR-mutant model) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Resuspend the cells in a 1:1 mixture of sterile, serum-free media and Matrigel® at a concentration of 1-5 x 10^7 cells/mL.[2] Keep the cell suspension on ice.
-
Implantation: Anesthetize the mice. Inject 100-200 µL of the cell suspension subcutaneously into the right flank of the mouse.[2]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 150-250 mm³). Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups, ensuring a similar average tumor volume across all groups.
Phase 3: Efficacy and Pharmacodynamic Studies
With the MTD established and tumors grown, the efficacy study can commence. This phase aims to determine the anti-tumor activity of the pyrido[2,3-b]pyrazine compound and to correlate this activity with target modulation in the tumor tissue.
Dosing Schedule Design: Continuous vs. Intermittent
The choice of dosing schedule is influenced by the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
-
Continuous Dosing: Daily administration is often a starting point, aiming to maintain a steady-state concentration of the drug above the IC50 for the target kinase.[11]
-
Intermittent Dosing: Less frequent, higher-dose schedules (e.g., twice weekly) can be explored.[5] This approach may allow for higher peak drug concentrations, potentially leading to more profound target inhibition and induction of apoptosis, while the "off" periods can allow for recovery from potential side effects, thus improving the therapeutic index.[5][12]
The decision between these schedules should be data-driven, ideally informed by PK/PD modeling.
Protocol 5: Pharmacodynamic Study
-
Animal Groups: Use tumor-bearing mice. Include a vehicle control group and one or two dose levels of the pyrido[2,3-b]pyrazine compound.
-
Dosing: Administer a single dose or multiple doses over a few days (e.g., 4 days of daily dosing). [11]3. Sample Collection: At various time points after the final dose (e.g., 2, 8, 24 hours), euthanize the animals and excise the tumors.
-
Tissue Processing: Snap-freeze a portion of the tumor in liquid nitrogen for Western blot or ELISA analysis. Fix the remaining portion in formalin for immunohistochemistry (IHC).
-
Analysis:
-
Target Engagement: Analyze the phosphorylation status of the target kinase and key downstream effectors. For a PI3K inhibitor, this would include p-AKT and p-S6. [13]For an EGFR inhibitor, this would include p-EGFR and p-ERK.
-
Proliferation/Apoptosis: Stain tissue sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by IHC.
-
-
Correlation: Correlate the degree and duration of target inhibition with the observed anti-tumor efficacy. For example, a dose that achieves sustained (>8 hours) inhibition of p-AKT is more likely to be efficacious. [11] Table 2: Summary of Key Study Parameters
| Study Type | Primary Objective | Key Readouts | Typical Duration |
| Formulation | Develop stable, bioavailable vehicle | Physical stability, ease of use | 1-2 weeks |
| MTD Study | Determine highest non-toxic dose | Body weight, clinical signs | 7-14 days |
| Efficacy Study | Assess anti-tumor activity | Tumor volume, body weight | 21-28 days |
| PD Study | Confirm in vivo target engagement | Biomarker levels (e.g., p-AKT) | 1-4 days |
Conclusion: A Data-Driven Approach to In Vivo Success
The successful preclinical development of pyrido[2,3-b]pyrazine compounds hinges on a systematic and data-driven approach to establishing an optimal dosing schedule. By carefully considering formulation, tolerability, and the dynamic relationship between drug exposure, target modulation, and anti-tumor response, researchers can generate high-quality, reproducible data. This comprehensive strategy not only provides a clear assessment of a compound's therapeutic potential but also adheres to the highest standards of animal welfare, ultimately accelerating the translation of promising new cancer therapies from the laboratory to the clinic.
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Wallace, J. (2000). Humane Endpoints and Cancer Research. ILAR Journal, 41(2), 87–93. Available from: [Link]
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Park, D., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2028. Available from: [Link]
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Folkes, A. J., et al. (2008). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Journal of Medicinal Chemistry, 51(18), 5522–5532. Available from: [Link]
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Yadav, V. B., et al. (2023). Novel pyrido[2,3-b]o[7][14]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(11), 2217–2232. Available from: [Link]
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Hameed, A., et al. (2015). Syntheses, Cholinesterases Inhibition and Molecular Docking Studies of Pyrido[2,3-b]pyrazine Derivatives. Chemical Biology & Drug Design, 86(4), 446-453. Available from: [Link]
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Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Archiv der Pharmazie, 356(6), e2200612. Available from: [Link]
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Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(49), 34693–34707. Available from: [Link]
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Application Notes & Protocols: Targeting Erlotinib Resistance in NSCLC with Pyrido[2,3-b]pyrazine Inhibitors
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant Lung Cancer
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC patients harbors activating mutations in the Epidermal Growth Factor Receptor (EGFR), making them candidates for targeted therapy with EGFR tyrosine kinase inhibitors (TKIs) like erlotinib. While these drugs often induce dramatic initial responses, the majority of patients eventually develop acquired resistance, leading to disease progression.[1][2]
One of the most common mechanisms of resistance is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3] This mutation increases the receptor's affinity for ATP, thereby reducing the potency of competitive inhibitors like erlotinib. Furthermore, resistance can emerge through the activation of alternative or "bypass" signaling pathways, such as the PI3K/Akt/mTOR cascade, which become uncoupled from EGFR and continue to drive cell proliferation and survival even when EGFR is inhibited.[4][5][6]
The erlotinib-resistant PC9-ER cell line, derived from the erlotinib-sensitive PC9 line (which harbors an EGFR exon 19 deletion), is a critical in vitro model for studying these resistance mechanisms. This application note details the synthesis and evaluation of a novel class of compounds, pyrido[2,3-b]pyrazines, which have demonstrated potent activity against both erlotinib-sensitive and resistant NSCLC cells, offering a promising strategy to overcome this significant clinical challenge.[1][7]
Proposed Mechanism of Action: Bypassing the Bypass
While first-generation TKIs target the ATP-binding pocket of EGFR, acquired resistance often renders this approach ineffective. Pyrido[2,3-b]pyrazines appear to overcome this limitation, suggesting a mechanism that is either independent of direct T790M inhibition or involves dual targeting of both EGFR and critical downstream survival pathways.[1][7]
In erlotinib-resistant cells, signaling through pathways like PI3K/Akt can become persistently activated, providing a lifeline for cancer cell survival.[4][5] The efficacy of pyrido[2,3-b]pyrazines in PC9-ER cells strongly suggests that these compounds inhibit key nodes in these bypass pathways, effectively shutting down the escape routes used by the cancer cells.
Synthesis of Pyrido[2,3-b]pyrazines
The core pyrido[2,3-b]pyrazine scaffold is commonly synthesized via a regioselective condensation reaction between a substituted pyridine-2,3-diamine and an α-dicarbonyl compound.[1][8] Optimizing reaction conditions, such as temperature and solvent acidity, is crucial for favoring the formation of the biologically more active regioisomer.[2][8]
Protocol: Regioselective Synthesis of a Model Pyrido[2,3-b]pyrazine
Causality: This protocol is optimized to maximize the yield of the desired regioisomer by using an acidic solvent (Trifluoroacetic acid - TFA) and low temperature, which has been shown to improve regioselectivity compared to reactions in neutral solvents like DMF at higher temperatures.[1][2]
-
Reaction Setup : In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted pyridine-2,3-diamine (1.0 eq) in trifluoroacetic acid (TFA).
-
Cooling : Cool the mixture to 0°C using an ice bath. This lower temperature is critical for controlling the reaction kinetics and favoring the desired isomer.[1]
-
Reagent Addition : Slowly add the α-dicarbonyl compound (1.1 eq) to the cooled solution dropwise over 30 minutes. The slow addition prevents localized heating and side reactions.
-
Reaction : Stir the reaction mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quenching : Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction : Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired regioisomer.
-
Characterization : Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), LC-MS, and, if possible, single-crystal X-ray diffraction to unequivocally determine the regiochemistry.[8]
Application Protocols: In Vitro Evaluation in PC9 & PC9-ER Cells
The following protocols provide a framework for assessing the biological activity of novel pyrido[2,3-b]pyrazine compounds.
Cell Viability and Cytotoxicity (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9] The intensity of the color is directly proportional to the number of living, metabolically active cells.
Protocol Steps:
-
Cell Seeding : Seed PC9 and PC9-ER cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment : Prepare serial dilutions of the test pyrido[2,3-b]pyrazine and erlotinib (as a control) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation : Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Comparative IC₅₀ Values
| Compound | Cell Line | IC₅₀ (µM) - Representative Data |
| Erlotinib | PC9 (Sensitive) | 0.03 |
| PC9-ER (Resistant) | >10 | |
| Pyrido[2,3-b]pyrazine 7n | PC9 (Sensitive) | 0.09[7] |
| PC9-ER (Resistant) | 0.15[7] |
This table clearly demonstrates the ability of the test compound to inhibit the growth of erlotinib-resistant cells at a concentration where erlotinib is ineffective.
Analysis of Signaling Pathways (Western Blot)
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[11] This is crucial for verifying if the pyrido[2,3-b]pyrazine compound inhibits the intended signaling pathways, such as by reducing the phosphorylation of Akt.
Protocol Steps:
-
Cell Treatment and Lysis : Seed PC9-ER cells in 6-well plates. Once they reach 70-80% confluency, treat them with the pyrido[2,3-b]pyrazine compound at its IC₅₀ concentration for a specified time (e.g., 2, 6, 24 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Causality: BSA is preferred over milk for blocking when detecting phospho-proteins to reduce background.[11]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting key proteins (e.g., p-Akt (Ser473), total Akt, p-EGFR (Tyr1068), total EGFR, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[11]
-
Analysis : Quantify band intensities using densitometry software. Normalize phospho-protein levels to their respective total protein levels.
Apoptosis Detection (Annexin V-FITC/PI Assay)
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[14]
Protocol Steps:
-
Cell Treatment : Seed PC9-ER cells in 6-well plates and treat with the test compound at 1x and 2x its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing : Wash the cells twice with cold 1X PBS.[12]
-
Resuspension : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14]
-
Staining : Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex the cells.
-
Incubation : Incubate the tubes for 15-20 minutes at room temperature in the dark.[14]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Healthy cells will be Annexin V/PI negative; early apoptotic cells are Annexin V positive/PI negative; and late apoptotic/necrotic cells are positive for both.[13]
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[15] The fluorescence intensity of PI-stained cells is therefore directly proportional to the DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15] This assay can reveal if a compound induces cell cycle arrest.
Protocol Steps:
-
Cell Treatment : Seed and treat PC9-ER cells as described for the apoptosis assay.
-
Harvesting : Harvest the cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with PBS.
-
Fixation : Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate for at least 30 minutes at 4°C.[16] Causality: Ethanol fixation permeabilizes the cells and preserves DNA integrity for accurate staining.
-
Washing : Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS to remove residual ethanol.
-
Staining : Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Causality: RNase A is essential to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[16]
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Analysis : Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel. Model the resulting DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.[16]
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55% | 30% | 15% |
| Pyrido[2,3-b]pyrazine (IC₅₀) | 75% | 15% | 10% |
This representative data suggests the compound induces a G1 cell cycle arrest.
Conclusion
The pyrido[2,3-b]pyrazine scaffold represents a highly promising starting point for the development of next-generation inhibitors targeting erlotinib-resistant NSCLC. The protocols detailed in this guide provide a robust framework for synthesizing these compounds and rigorously evaluating their biological effects. By demonstrating potent cytotoxicity and elucidating their impact on key survival pathways, apoptosis, and cell cycle progression in resistant PC9-ER cells, researchers can effectively validate novel drug candidates and advance the fight against EGFR-TKI resistance.
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Kekesi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-5. Available at: [Link]
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Shanmugasundaram, B., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(1). Available at: [Link]
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Ishida, M., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 117(2), 126-32. Available at: [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Tang, Z., et al. (2011). Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. Molecular Cancer Therapeutics, 10(5), 907-17. Available at: [Link]
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Nakamichi, S., et al. (2013). Erlotinib Resistance in Lung Cancer Cells Mediated by Integrin β1/Src/Akt-Driven Bypass Signaling. Cancer Research, 73(20), 6243-53. Available at: [Link]
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National Institutes of Health. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]
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Kekesi, L., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 651-656. Available at: [Link]
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Lim, Z. F., et al. (2018). Early emergence of de novo EGFR T790M gatekeeper mutations during erlotinib treatment in PC9 non-small cell lung cancer cells. Oncotarget, 9(75), 34125-34137. Available at: [Link]
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Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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Liu, Y., et al. (2018). Overcoming erlotinib resistance in EGFR mutation-positive lung adenocarcinomas through repression of phosphoglycerate dehydrogenase. Journal of Biological Chemistry, 293(49), 18986-19000. Available at: [Link]
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Li, T., et al. (2008). Tumor Dependence on the EGFR Signaling Pathway Expressed by the p-EGFR:p-AKT Ratio Predicts Erlotinib Sensitivity in Human Non-Small Cell Lung Cancer (NSCLC) Cells Expressing Wild-Type EGFR Gene. Journal of Thoracic Oncology, 3(6), 643-7. Available at: [Link]
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ResearchGate. (n.d.). Acquired resistance to erlotinib treatment in a subclone of PC9 cells. Retrieved from [Link]
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Harada, D., et al. (2015). JAK2‐related pathway induces acquired erlotinib resistance in lung cancer cells harboring an epidermal growth factor receptor‐activating mutation. Cancer Science, 106(9), 1204-1212. Available at: [Link]
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Kékesi, L., et al. (2014). [Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, and their preparation via regioselective condensation reaction]. Acta Pharmaceutica Hungarica, 84(2), 55-63. Available at: [Link]
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Application Notes & Protocols: Evaluating the Anti-proliferative Activity of Pyrido[2,3-b]pyrazines in MV4-11 AML Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acute Myeloid Leukemia (AML) is a hematologically diverse malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, most commonly an internal tandem duplication (FLT3-ITD).[2] This mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, driving uncontrolled cell proliferation and conferring a poor prognosis.[1][3]
The MV4-11 cell line, derived from a patient with biphenotypic B myelomonocytic leukemia, is homozygous for the FLT3-ITD mutation.[4][5][6] This "oncogene addiction" to the FLT3 signaling pathway makes MV4-11 cells an indispensable in vitro model for screening and validating potential FLT3 inhibitors.[1] The constitutive FLT3 activation in these cells promotes survival and proliferation through downstream pathways such as STAT5, AKT, and ERK.[1][4]
Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds that have shown promise as anti-cancer agents, with some derivatives demonstrating potent anti-proliferative activity.[7][8] This document provides a comprehensive guide for researchers to assess the anti-proliferative effects of novel pyrido[2,3-b]pyrazine compounds on MV4-11 cells. The protocols herein detail methods for evaluating cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Materials and Reagents
-
MV4-11 cell line (ATCC® CRL-9591™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Pyrido[2,3-b]pyrazine compounds of interest
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell Viability Reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Propidium Iodide (PI) Staining Solution for Cell Cycle Analysis
-
RNase A
-
70% Ethanol, ice-cold
-
Reagents for Western Blotting:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Experimental Workflows
Cell Culture and Compound Treatment
Rationale: Proper cell culture technique is fundamental to obtaining reproducible results. MV4-11 cells are suspension cells and require specific handling to maintain their health and viability.
Protocol:
-
Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
For compound treatment, prepare stock solutions of pyrido[2,3-b]pyrazine derivatives in DMSO.
-
Seed MV4-11 cells in appropriate culture plates at the desired density.
-
Treat cells with serial dilutions of the compounds. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) in all experiments.
Caption: General workflow for cell culture and compound treatment.
Cell Viability Assay
Rationale: To quantify the anti-proliferative effect of the compounds, a cell viability assay is performed. Luminescent assays like CellTiter-Glo®, which measure ATP levels, are highly sensitive and suitable for high-throughput screening.[1][9] Colorimetric assays such as MTT or XTT can also be used.[10][11]
Protocol (using a luminescent ATP-based assay):
-
Seed 5,000-10,000 MV4-11 cells per well in a 96-well white, clear-bottom plate in 100 µL of culture medium.
-
Treat cells with a range of concentrations of the pyrido[2,3-b]pyrazine compounds for 48-72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the luminescent cell viability reagent according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values using appropriate software (e.g., GraphPad Prism).
Data Presentation:
| Compound | IC₅₀ (µM) after 72h |
| Pyrido[2,3-b]pyrazine A | 1.5 ± 0.2 |
| Pyrido[2,3-b]pyrazine B | 5.8 ± 0.7 |
| Sunitinib (Control) | 0.5 ± 0.1 |
Apoptosis Assay by Annexin V/PI Staining
Rationale: To determine if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V and Propidium Iodide (PI) dual staining assay is employed.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.[12]
Protocol:
-
Seed 1 x 10⁶ MV4-11 cells in a 6-well plate and treat with the pyrido[2,3-b]pyrazine compounds at concentrations around their IC₅₀ for 24 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.[14][15]
-
Wash the cells twice with cold PBS.[12]
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.[16]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[15]
-
Incubate for 15-20 minutes at room temperature in the dark.[13][16]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[13]
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Cell Cycle Analysis
Rationale: To investigate whether the compounds induce cell cycle arrest, flow cytometric analysis of DNA content using propidium iodide is performed.[17] PI stoichiometrically binds to DNA, and its fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[14][18]
Protocol:
-
Treat 1-2 x 10⁶ MV4-11 cells with the compounds for 24 hours.
-
Harvest cells and wash twice with PBS.[14]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[18][19]
-
Incubate on ice for at least 30 minutes or store at -20°C.[14][18]
-
Centrifuge the fixed cells and wash twice with PBS.[14]
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14][18]
-
Incubate for 30 minutes at room temperature in the dark.[19]
-
Analyze by flow cytometry, recording at least 10,000 events.[14]
Data Presentation:
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 45.2 | 38.5 | 16.3 |
| Pyrido[2,3-b]pyrazine A (1.5 µM) | 68.9 | 15.1 | 16.0 |
Western Blot Analysis of FLT3 Signaling Pathway
Rationale: To confirm that the anti-proliferative effects of the pyrido[2,3-b]pyrazine compounds are mediated through the inhibition of the FLT3 signaling pathway, Western blotting is used to assess the phosphorylation status of FLT3 and its key downstream effectors.[1] A reduction in the phosphorylation of these proteins indicates successful target engagement.[20][21]
Protocol:
-
Treat MV4-11 cells with the compounds for 2-4 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK1/2, and ERK1/2 overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
Caption: Targeted FLT3 signaling pathway in MV4-11 cells.
Trustworthiness and Self-Validation
To ensure the reliability of the results, appropriate controls must be included in each experiment. For cell-based assays, a vehicle control (DMSO) is essential to account for any effects of the solvent. A known FLT3 inhibitor, such as midostaurin or quizartinib, should be used as a positive control to validate the experimental setup.[22] For Western blotting, both total and phosphorylated forms of the proteins of interest should be analyzed to confirm that any observed decrease in phosphorylation is not due to a reduction in total protein levels. Each experiment should be performed in at least triplicate to ensure statistical significance.
References
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Bhatt, D. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(22), e2617. [Link]
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Lin, T. L., et al. (2019). Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib. Cancers, 11(3), 369. [Link]
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University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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Fan, J., et al. (2021). Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis. Frontiers in Oncology, 11, 636306. [Link]
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University of Georgia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Bio-Rad. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]
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Flow Cytometry Core Facility. (n.d.). CellCycle Analysis. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Cellosaurus. (n.d.). MV4-11 (CVCL_0064). Retrieved from [Link]
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Tettamanti, S., et al. (2018). MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. Haematologica, 103(11), e504–e507. [Link]
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Pathan, A. A., et al. (2025). Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of FLT-3 expression and of its down-stream signalling pathway. Retrieved from [Link]
-
Illyés, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5854–5859. [Link]
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Creative Biolabs. (n.d.). Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis confirms FLT3 inhibitor responsive pTyr-sites in AML cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Flt3 phosphorylation. Western blot analyses for phosphorylated and total Flt3. Retrieved from [Link]
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Basit, A., et al. (2023). Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon. International Journal of Molecular Sciences, 24(13), 11099. [Link]
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Ma, J., et al. (2021). OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia. Blood Cancer Journal, 11(3), 53. [Link]
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Temple, C., Jr., et al. (1982). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 25(8), 1045–1050. [Link]
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ResearchGate. (n.d.). The proliferation of MV4-11/DDP cells is determined by MTT assay. Retrieved from [Link]
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García-Vela, A., et al. (2023). Set Protein Is Involved in FLT3 Membrane Trafficking. Biomolecules, 13(4), 666. [Link]
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LI-COR Biosciences. (n.d.). Cell Health Assays. Retrieved from [Link]
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Järvå, M. A., et al. (2021). Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD + Acute Myeloid Leukemia. Cancers, 13(24), 6181. [Link]
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Zhang, C., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 21(9), 1228. [Link]
-
Hole, P. S., et al. (2021). Reactive Oxygen Species Rewires Metabolic Activity in Acute Myeloid Leukemia. Frontiers in Oncology, 11, 644897. [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Retrieved from [Link]
-
Al-Huniti, M. H., et al. (2023). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 18(16), e202300185. [Link]
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Application Notes and Protocols for Assessing Apoptosis in MCF-7 Cells Treated with Pyrido[2,3-d]pyrimidines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the induction and quantification of apoptosis in MCF-7 human breast cancer cells following treatment with pyrido[2,3-d]pyrimidine compounds. This document offers detailed, field-proven protocols and explains the scientific rationale behind the experimental choices, ensuring technical accuracy and reproducibility.
Introduction: The Therapeutic Potential of Pyrido[2,3-d]pyrimidines in Breast Cancer
Breast cancer remains a significant global health concern, with a critical need for novel therapeutic agents that can overcome resistance and selectively target cancer cells.[1][2][3] The MCF-7 cell line is a well-established in vitro model for estrogen receptor-positive (ER+) breast cancer, a common subtype of the disease. Apoptosis, or programmed cell death, is a crucial cellular process that is often dysregulated in cancer. Inducing apoptosis in cancer cells is a key mechanism of action for many successful chemotherapeutic agents.[4][5]
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including potent anticancer effects.[1][2][3] Several derivatives of this scaffold have demonstrated the ability to induce apoptosis in various cancer cell lines, including MCF-7.[1][4][6][7][8] The proposed mechanisms of action often involve the inhibition of key cellular signaling pathways, such as those regulated by cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which are critical for cell cycle progression and survival.[1][4][5][6][9]
This guide provides a detailed framework for investigating the pro-apoptotic effects of novel pyrido[2,3-d]pyrimidine derivatives on MCF-7 cells, encompassing essential techniques from basic cell culture to specific apoptosis assays.
I. Foundational Protocols: Cell Culture and Compound Treatment
A. Maintaining Healthy MCF-7 Cultures
The health and confluency of your MCF-7 cells are paramount for obtaining reliable and reproducible data.
Protocol 1: MCF-7 Cell Culture
-
Culture Medium: Prepare complete growth medium consisting of Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin solution.[10][11]
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.[10][11]
-
Subculturing: Passage the cells when they reach 80-90% confluency.[10][12]
-
Aspirate the old medium and wash the cells once with sterile 1X Phosphate-Buffered Saline (PBS).
-
Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell monolayer and incubate for 5-15 minutes at 37°C, or until cells detach.[11]
-
Neutralize the trypsin by adding at least 3 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cells at 125 x g for 5 minutes.[11]
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new culture flasks at a recommended split ratio of 1:3 to 1:6.[13]
-
B. Treatment with Pyrido[2,3-d]pyrimidine Compounds
-
Compound Preparation: Dissolve the pyrido[2,3-d]pyrimidine derivative in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. Further dilute the stock solution in a complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Seeding: Seed MCF-7 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of the pyrido[2,3-d]pyrimidine compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with the apoptosis assays.
II. Core Apoptosis Assays: A Multi-Faceted Approach
To robustly conclude that a compound induces apoptosis, it is essential to utilize multiple assays that measure different hallmarks of the apoptotic process.
A. Annexin V/Propidium Iodide (PI) Staining for Early and Late Apoptosis
This flow cytometry-based assay is a cornerstone for quantifying apoptosis.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol 2: Annexin V-FITC/PI Staining
-
Cell Preparation: Following treatment, harvest both the adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
B. Caspase Activity Assays: The Executioners of Apoptosis
Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis.[16] Caspase-3 and -7 are key executioner caspases.[17] Their activation is a hallmark of apoptosis. It's important to note that MCF-7 cells are reported to be caspase-3 deficient, so assays should ideally measure the activity of other caspases like caspase-7.[17]
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay provides a sensitive and straightforward method to measure the combined activity of caspase-3 and -7.
-
Cell Seeding: Seed MCF-7 cells in a white-walled 96-well plate and treat them with the pyrido[2,3-d]pyrimidine compound as described previously.[18]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[18]
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours, protected from light.[18]
-
Measurement: Measure the luminescence using a plate reader.[18]
Data Analysis:
Calculate the fold change in caspase activity by normalizing the luminescence signal of treated cells to that of the vehicle-treated control cells.
C. Western Blot Analysis: Probing the Molecular Machinery
Western blotting allows for the semi-quantitative analysis of key proteins involved in the apoptotic signaling cascade. This provides mechanistic insights into how the pyrido[2,3-d]pyrimidine compounds exert their effects.
Key Protein Targets in MCF-7 Cells:
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate.[19][20] An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[19]
-
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspases.[21] The cleavage of full-length PARP (116 kDa) into an 89 kDa fragment is a hallmark of apoptosis.[21]
Protocol 4: Western Blotting
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Data Analysis:
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
III. Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpreting the results of your apoptosis assays.
A. Tabular Summary of Quantitative Data
| Assay | Parameter | Vehicle Control | Pyrido[2,3-d]pyrimidine (Concentration 1) | Pyrido[2,3-d]pyrimidine (Concentration 2) |
| Annexin V/PI | % Early Apoptotic Cells | |||
| % Late Apoptotic Cells | ||||
| Caspase-Glo® 3/7 | Fold Change in Caspase Activity | 1.0 | ||
| Western Blot | Bax/Bcl-2 Ratio (Normalized) | |||
| Cleaved PARP/Total PARP Ratio (Normalized) |
B. Visualizing Workflows and Pathways
Experimental Workflow for Apoptosis Assessment
Caption: A schematic overview of the experimental procedure for evaluating apoptosis in MCF-7 cells.
Simplified Apoptotic Signaling Pathway
Caption: Potential mechanism of pyrido[2,3-d]pyrimidine-induced apoptosis in MCF-7 cells.
IV. References
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Jatav, V., Mishra, P., Kashaw, S., & Stables, J. P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6623-6654. [Link]
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ResearchGate. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
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RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
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Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. [Link]
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ResearchGate. (2012). How to culture MCF7 cells?[Link]
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ENCODE. (n.d.). MCF-7 Cell Culture. [Link]
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AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. [Link]
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University of California, Santa Cruz. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. [Link]
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Bentham Science. (2018). Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery, 15(12). [Link]
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National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1888-1904. [Link]
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ResearchGate. (2020). Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. [Link]
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RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12628-12643. [Link]
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Taylor & Francis Online. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1888-1904. [Link]
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ResearchGate. (n.d.). Apoptotic Markers were Analyzed by Western Blotting of Lysates of MCF-7...[Link]
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ResearchGate. (n.d.). Western blotting analysis of some of the apoptotic proteins in MCF-7...[Link]
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Spandidos Publications. (2015). Apoptosis induced in MCF-7 human breast cancer cells by 2',4'-dihydroxy-6-methoxy-3,5-dimethylchalcone isolated from Eugenia aquea Burm f. leaves. Oncology Letters, 9(5), 2353-2357. [Link]
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National Institutes of Health. (2015). Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism. Iranian journal of basic medical sciences, 18(11), 1083–1091. [Link]
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National Institutes of Health. (2022). Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract. Molecules, 27(19), 6241. [Link]
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PubMed Central. (2003). Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells. British Journal of Cancer, 89(10), 1985–1993. [Link]
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National Institutes of Health. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197591. [Link]
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MDPI. (2022). Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. Polymers, 14(19), 4059. [Link]
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National Institutes of Health. (2019). Differentially Expressed Mitochondrial Proteins in Human MCF7 Breast Cancer Cells Resistant to Paclitaxel. International Journal of Molecular Sciences, 20(12), 2998. [Link]
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Bio-Rad. (n.d.). Magic Red® Caspase-3/7 Assay Kit. [Link]
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MDPI. (2018). Induction of Apoptosis and Cytotoxicity by Raphasatin in Human Breast Adenocarcinoma MCF-7 Cells. Molecules, 23(12), 3123. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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ResearchGate. (n.d.). Analysis of apoptosis using the Annexin V FITC-PI analysis in MCF-7...[Link]
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PubMed Central. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(22), e1993. [Link]
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ResearchGate. (n.d.). Flow cytometry assay of caspase activation in MCF-7 cells treated with...[Link]
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Spandidos Publications. (2018). Rotundic acid induces Cas3‑MCF‑7 cell apoptosis through the p53 pathway. Oncology Reports, 41(1), 377-386. [Link]
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Application Notes and Protocols for In Vivo Administration of Pyrido[2,3-b]pyrazin-2-one in Pain Studies
For: Researchers, scientists, and drug development professionals in pain research and pharmacology.
Introduction: A New Frontier in Analgesia
The quest for novel, potent, and safe analgesic agents is a cornerstone of modern pharmacology. Pyrido[2,3-b]pyrazin-2-one and its derivatives have emerged as a promising class of heterocyclic compounds with significant therapeutic potential. Notably, certain derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in peripheral nociceptors.[1][2] Blockade of TRPV1 activation is a clinically relevant strategy for attenuating inflammatory and neuropathic pain.[1][3][4] This document provides a comprehensive guide for the in vivo evaluation of pyrido[2,3-b]pyrazin-2-one's analgesic properties, detailing everything from initial toxicity screening to efficacy testing in established rodent pain models.
Underlying Rationale: Mechanism of Action
The primary hypothesis for the analgesic effect of pyrido[2,3-b]pyrazin-2-one is its action as a TRPV1 antagonist.[1][4][5] TRPV1 is a non-selective cation channel activated by a variety of pain-inducing stimuli, including high temperatures (>43°C), acidic conditions, and capsaicin, the pungent component of chili peppers.[6][7] During inflammation, the sensitization of TRPV1 channels leads to a lower activation threshold, contributing to thermal hyperalgesia (exaggerated pain response to heat).[3][8] By blocking this channel, pyrido[2,3-b]pyrazin-2-one is expected to reduce the signaling cascade that leads to the sensation of pain.
An alternative, yet plausible, mechanism could involve the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial in the production of pro-inflammatory cytokines that contribute to pain states.[9][10][11][12][13] Inhibition of the JAK/STAT pathway can lead to a reduction in neuroinflammation and consequently, analgesia.
Figure 1: Hypothesized mechanism of action of Pyrido[2,3-b]pyrazin-2-one.
Pre-clinical Evaluation Workflow
A systematic approach is paramount to robustly characterize the in vivo analgesic potential of pyrido[2,3-b]pyrazin-2-one. The following workflow is recommended:
Figure 2: Recommended workflow for in vivo studies.
Part 1: Formulation and Preliminary Studies
Formulation Development for Oral Administration
Given that pyrido[2,3-b]pyrazine is a heterocyclic compound, it is likely to exhibit poor aqueous solubility.[14][15] Therefore, developing a suitable formulation for oral administration is a critical first step.
| Vehicle Component | Rationale | Concentration Range |
| Suspending Agent | To ensure uniform dispersion of the test article. | 0.5% - 1.0% (w/v) |
| Carboxymethylcellulose (CMC) | A commonly used and well-tolerated suspending agent.[16][17] | |
| Wetting Agent/Solubilizer | To improve the wettability and aid in the dissolution of the compound. | 1% - 5% (v/v) |
| Tween® 80 | A non-ionic surfactant frequently used in preclinical formulations. | |
| Co-solvent (optional) | To aid in initial solubilization before suspension. | <10% (v/v) |
| Dimethyl sulfoxide (DMSO) or Polyethylene glycol 400 (PEG400) | Use with caution and at the lowest effective concentration due to potential for toxicity.[16][17][18][19] | |
| Vehicle | The bulk liquid for administration. | q.s. to final volume |
| Sterile Water or Saline |
Protocol for Formulation Preparation (Suspension):
-
Weigh the required amount of pyrido[2,3-b]pyrazin-2-one.
-
In a separate container, prepare the vehicle (e.g., 0.5% CMC in sterile water).
-
Create a paste by adding a small amount of the wetting agent (e.g., Tween® 80) to the compound and triturating.
-
Gradually add the vehicle to the paste while continuously stirring or vortexing to form a homogenous suspension.
-
If using a co-solvent, first dissolve the compound in the minimal amount of co-solvent before slowly adding it to the stirring vehicle.
-
Visually inspect the suspension for uniformity before each administration.
Acute Oral Toxicity Study (OECD 423)
Before proceeding to efficacy studies, it is essential to determine the acute toxicity profile of pyrido[2,3-b]pyrazin-2-one. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify the substance and identify a dose range for subsequent studies.[5][20][21][22][23]
Protocol Overview:
-
Animal Model: Female Wistar rats or Swiss albino mice (nulliparous and non-pregnant), 8-12 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, free access to food and water.
-
Dose Levels: Starting dose of 300 mg/kg is recommended if no prior information is available. Subsequent dose levels are 5, 50, and 2000 mg/kg.[21]
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose of the formulated compound.
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight changes and any mortality.
-
-
Endpoint: Classification of the substance into a GHS category based on the number of mortalities at specific dose levels.
Pilot Pharmacokinetic (PK) Study
A pilot PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of pyrido[2,3-b]pyrazin-2-one. This data will inform the selection of appropriate time points for efficacy testing relative to the time of maximum plasma concentration (Tmax) and the compound's half-life.
Protocol Overview:
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: A single oral dose of the formulated compound.
-
Sample Collection: Blood samples are collected via tail vein or saphenous vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Plasma concentrations of pyrido[2,3-b]pyrazin-2-one are determined using a validated LC-MS/MS method.
-
Parameters to Determine: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).
Part 2: Efficacy Evaluation in Pain Models
Based on the likely TRPV1 antagonist mechanism, inflammatory pain models are highly relevant.
Carrageenan-Induced Thermal Hyperalgesia (Hargreaves Test)
This model assesses the ability of a compound to reverse thermal hyperalgesia in an inflamed paw.[1][5]
Protocol:
-
Acclimation: Place mice or rats in the Hargreaves apparatus (on a glass plate in individual plexiglass chambers) for at least 30-60 minutes to acclimate.[24][25]
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source. The intensity of the heat source should be adjusted to produce a baseline latency of approximately 10-15 seconds. A cut-off time (e.g., 20-30 seconds) must be set to prevent tissue damage.[24][25]
-
Induction of Inflammation: Inject 1% λ-carrageenan (50-100 µL) into the plantar surface of one hind paw.
-
Compound Administration: At a predetermined time post-carrageenan injection (e.g., 2 hours), administer pyrido[2,3-b]pyrazin-2-one, vehicle, or a positive control (e.g., indomethacin) via oral gavage.
-
Post-treatment Measurement: Measure paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes), guided by the pilot PK data.[26][27]
Complete Freund's Adjuvant (CFA)-Induced Mechanical Allodynia (von Frey Test)
This is a model of chronic inflammatory pain that results in a persistent lowering of the mechanical withdrawal threshold.[1][5]
Protocol:
-
Acclimation: Place animals on an elevated wire mesh platform in individual chambers and allow them to acclimate for at least 1-2 hours on 2-3 consecutive days before testing.
-
Baseline Measurement: Determine the baseline 50% paw withdrawal threshold using the up-down method with von Frey filaments.[28][29][30][31]
-
Induction of Inflammation: Inject CFA (50-100 µL) into the plantar surface of one hind paw.
-
Development of Allodynia: Allow several days (e.g., 3-7 days) for the development of stable mechanical allodynia.
-
Compound Administration: Once stable allodynia is established, administer pyrido[2,3-b]pyrazin-2-one, vehicle, or a positive control (e.g., gabapentin).
-
Post-treatment Measurement: Measure the paw withdrawal threshold at various time points after drug administration, guided by the pilot PK data.
Data Analysis and Interpretation
| Parameter | Data to Collect | Statistical Analysis |
| Thermal Hyperalgesia | Paw withdrawal latency (seconds) | Two-way ANOVA followed by a post-hoc test (e.g., Bonferroni or Dunnett's) to compare treatment groups with the vehicle group at each time point. |
| Mechanical Allodynia | 50% paw withdrawal threshold (grams) | Two-way ANOVA followed by a post-hoc test to compare treatment groups with the vehicle group at each time point. |
A significant increase in paw withdrawal latency in the Hargreaves test or an increase in the paw withdrawal threshold in the von Frey test, as compared to the vehicle-treated group, would indicate an analgesic effect of pyrido[2,3-b]pyrazin-2-one.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vivo evaluation of pyrido[2,3-b]pyrazin-2-one for its potential as a novel analgesic. By systematically addressing formulation, safety, and efficacy, researchers can generate the high-quality, reproducible data necessary to advance promising compounds through the drug development pipeline. The hypothesized mechanism of TRPV1 antagonism presents a compelling rationale for the investigation of this compound class in the treatment of inflammatory pain conditions.
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Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
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ResearchGate. (2023). (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]
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PubMed. (1995). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Formulation Strategies for 4-methyl-pyrido[2,3-b]pyrazin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the solubility enhancement of 4-methyl-pyrido[2,3-b]pyrazin-2-one for in vivo studies. Given that novel chemical entities, particularly heterocyclic compounds like pyrido[2,3-b]pyrazines, often exhibit poor aqueous solubility, this guide is structured to provide a logical, science-backed workflow to overcome these challenges.[1][2]
The parent pyrido[2,3-b]pyrazine is a heterocyclic aromatic compound that is soluble in organic solvents.[3] Derivatives of this compound have shown potential as TRPV1 antagonists and antitumor agents.[4][5] However, poor aqueous solubility can be a significant hurdle for in vivo applications.[6] This guide will walk you through systematic approaches to improve the solubility and bioavailability of 4-methyl-pyrido[2,3-b]pyrazin-2-one.
Part 1: Initial Assessment & Troubleshooting
This section addresses the preliminary questions and common issues researchers face when formulating poorly soluble compounds.
FAQ 1: My initial formulation of 4-methyl-pyrido[2,3-b]pyrazin-2-one in saline shows very low solubility. What are my immediate next steps?
Your first step is to systematically characterize the physicochemical properties of your compound. Understanding its inherent properties will guide your formulation strategy.
Initial Characterization Workflow:
-
Determine Aqueous Solubility: Measure the equilibrium solubility in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility.[7] Many nitrogen-containing heterocyclic compounds have ionizable groups, and their solubility can be significantly influenced by pH.[8][9]
-
Assess Lipophilicity (LogP/LogD): A high LogP value often correlates with poor aqueous solubility. This parameter is crucial for selecting an appropriate solubilization strategy, such as lipid-based formulations.
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous and to identify any potential polymorphs. The crystalline form is generally less soluble than the amorphous form.
Troubleshooting Table: Initial Formulation Issues
| Issue | Possible Cause | Recommended Action |
| Compound precipitates out of solution upon standing. | Supersaturation and subsequent crystallization. | Increase the kinetic stability of the solution using polymers or surfactants. |
| Low and variable bioavailability in initial animal studies. | Poor dissolution rate in the gastrointestinal tract. | Employ particle size reduction techniques or solubility-enhancing formulations. |
| Inconsistent results between batches. | Potential polymorphism or batch-to-batch variability in particle size. | Perform thorough solid-state characterization of each batch. |
Part 2: Solubility Enhancement Strategies
This section provides a detailed overview of various techniques to improve the solubility of 4-methyl-pyrido[2,3-b]pyrazin-2-one.
Question 2: How can I use pH modification to improve the solubility of my compound?
For ionizable compounds, adjusting the pH of the formulation vehicle is often the simplest and most direct way to enhance solubility.[2][10]
Mechanism: 4-methyl-pyrido[2,3-b]pyrazin-2-one, with its pyridine and pyrazine rings, likely has basic nitrogen atoms that can be protonated at acidic pH. This protonation leads to the formation of a more soluble salt form of the drug.
Experimental Protocol: pH-Dependent Solubility Determination
-
Prepare a series of buffers ranging from pH 2 to 10.
-
Add an excess amount of 4-methyl-pyrido[2,3-b]pyrazin-2-one to each buffer.
-
Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to determine the pH range of maximum solubility.
Causality Behind Experimental Choices: By systematically varying the pH, you can identify the pKa of the ionizable groups and determine the pH at which the compound exists predominantly in its more soluble ionized form.[7] This information is critical for developing an oral or parenteral formulation with adequate drug loading.[11]
Question 3: When should I consider using co-solvents, and what are the best practices?
Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous vehicle.[12][13] This is a common strategy for both preclinical and clinical formulations.[14]
Commonly Used Co-solvents for In Vivo Studies:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO) (use with caution due to potential toxicity)
Experimental Workflow: Co-solvent Formulation Development
Caption: Co-solvent formulation development workflow.
Best Practices & Considerations:
-
Toxicity: Always consider the potential toxicity of the co-solvent, especially for chronic dosing studies. Limit the concentration of organic solvents as much as possible.
-
Precipitation upon Dilution: A major drawback of co-solvent formulations is the risk of drug precipitation when the formulation is injected into the bloodstream or diluted in the gastrointestinal fluids.[2] It's crucial to test the stability of the formulation upon dilution with physiological buffers.
-
Stability: Ensure the chemical stability of your compound in the chosen co-solvent system over the duration of the study.[15]
Question 4: Can cyclodextrins be used to formulate 4-methyl-pyrido[2,3-b]pyrazin-2-one?
Yes, cyclodextrins are an excellent choice for improving the solubility of poorly soluble drugs.[16] They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17]
Mechanism: The hydrophobic drug molecule, or a lipophilic part of it, can be encapsulated within the cyclodextrin cavity, forming an inclusion complex.[18] This complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the drug.[19]
Types of Cyclodextrins Commonly Used in Formulations:
| Cyclodextrin Derivative | Key Features |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, widely used in parenteral formulations.[19] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, can improve drug stability.[19] |
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess amount of 4-methyl-pyrido[2,3-b]pyrazin-2-one to each cyclodextrin solution.
-
Follow steps 3-5 from the "pH-Dependent Solubility Determination" protocol.
-
Plot the total drug concentration against the cyclodextrin concentration. The slope of this line can be used to determine the complexation efficiency.
Self-Validating System: A linear relationship in the phase solubility diagram (Type A) indicates the formation of a 1:1 soluble complex. This confirms that the cyclodextrin is effectively solubilizing your compound.
Question 5: What are lipid-based formulations, and are they suitable for my compound?
Lipid-based drug delivery systems (LBDDS) are formulations containing lipids and surfactants that can improve the oral bioavailability of poorly water-soluble drugs.[20][21] They are particularly suitable for lipophilic compounds (high LogP).
Mechanism: LBDDS can enhance solubility and absorption through several mechanisms, including:
-
Presenting the drug in a solubilized state in the gastrointestinal tract.
-
Facilitating the formation of micelles that can be absorbed.
-
Promoting lymphatic transport, which can bypass first-pass metabolism in the liver.[21][22]
Types of Lipid-Based Formulations:
The Lipid Formulation Classification System (LFCS) categorizes these formulations into four types based on their composition and behavior upon dilution.[20]
| LFCS Type | Composition | Behavior upon Dilution |
| Type I | Oils only | No dispersion |
| Type II | Oils and water-insoluble surfactants | Forms self-emulsifying drug delivery systems (SEDDS) |
| Type III | Oils, water-soluble surfactants, and co-solvents | Forms self-microemulsifying drug delivery systems (SMEDDS) |
| Type IV | Water-soluble surfactants and co-solvents | Forms micelles |
Getting Started with LBDDS:
-
Screening: Determine the solubility of your compound in various oils, surfactants, and co-solvents.
-
Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form stable microemulsions.
-
In Vitro Lipolysis: Use in vitro lipolysis models to predict how the formulation will behave in the gastrointestinal tract and how the drug will be absorbed.[23]
Question 6: I've heard about nanosuspensions. Is this a viable option?
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[24] This technology is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[25]
Mechanism: According to the Noyes-Whitney equation, reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate.[26] This can significantly improve the bioavailability of poorly soluble drugs.[27]
Workflow for Nanosuspension Formulation:
Caption: Nanosuspension formulation and evaluation workflow.
Key Considerations:
-
Stabilizer Selection: The choice of stabilizer (surfactant or polymer) is critical to prevent particle aggregation (Ostwald ripening).[26][27]
-
Physical Stability: Nanosuspensions are thermodynamically unstable systems. Long-term physical stability must be carefully evaluated.
-
Sterilization: For parenteral administration, the nanosuspension must be sterilizable, often through autoclaving or gamma irradiation.
Question 7: Could salt formation be a suitable approach for 4-methyl-pyrido[2,3-b]pyrazin-2-one?
Salt formation is a widely used and effective method for increasing the solubility and dissolution rate of weakly acidic or basic drugs.[28][29]
Mechanism: By reacting the basic nitrogen centers in your compound with an acid, you can form a salt. Salts are ionic and generally have much higher aqueous solubility than the corresponding free base.[30] The selection of the counter-ion is crucial and can significantly impact the physicochemical properties of the resulting salt.[31][32]
Steps for Salt Screening:
-
pKa Determination: Accurately measure the pKa of your compound. The general rule is that the pKa of the acid should be at least 2-3 units lower than the pKa of the basic drug to ensure stable salt formation.
-
Counter-ion Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate).
-
Salt Formation: Attempt to form salts using various techniques such as solvent evaporation, cooling crystallization, or slurry conversion.
-
Characterization: Characterize the resulting solids for salt formation, crystallinity, solubility, dissolution rate, and stability.
Part 3: Summary and Recommendations
Choosing the right solubility enhancement technique depends on the specific properties of 4-methyl-pyrido[2,3-b]pyrazin-2-one, the intended route of administration, and the required dose.
Decision Tree for Formulation Strategy:
Caption: Decision tree for selecting a solubility enhancement strategy.
For 4-methyl-pyrido[2,3-b]pyrazin-2-one, a systematic approach starting with pH-dependent solubility and salt screening is highly recommended. If these simpler methods are insufficient, progressing to more advanced formulations like cyclodextrin complexes, lipid-based systems, or nanosuspensions would be the logical next steps.
References
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Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). MDPI. Retrieved from [Link]
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Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (2018). ResearchGate. Retrieved from [Link]
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Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). ResearchGate. Retrieved from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
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Lipid-Based Drug Delivery Systems. (2017). National Center for Biotechnology Information. Retrieved from [Link]
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Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. (2011). PubMed. Retrieved from [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. (2012). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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Cyclodextrins and ternary complexes: Technology to improve solubility of poorly soluble drugs. (2011). ResearchGate. Retrieved from [Link]
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Solubilization of poorly soluble drugs: cyclodextrin-based formulations. (2015). Aston University. Retrieved from [Link]
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Nanosuspension: An approach to enhance solubility of drugs. (2012). National Center for Biotechnology Information. Retrieved from [Link]
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In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (2023). ACS Publications. Retrieved from [Link]
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Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2012). National Center for Biotechnology Information. Retrieved from [Link]
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Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (2023). Walsh Medical Media. Retrieved from [Link]
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Advanced Lipid-Based Drug Delivery Systems: Solid Lipid Nanoparticles & Nanostructured Lipid Carriers. (2018). ABITEC. Retrieved from [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2021). RSC Publishing. Retrieved from [Link]
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Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. (n.d.). PubChem. Retrieved from [Link]
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Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharma. Retrieved from [Link]
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Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010). PharmaInfo. Retrieved from [Link]
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Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. Retrieved from [Link]
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Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2023). National Center for Biotechnology Information. Retrieved from [Link]
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The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. (2012). ResearchGate. Retrieved from [Link]
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Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology and Pharmaceutical Sciences. Retrieved from [Link]
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Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (2016). Aston University. Retrieved from [Link]
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SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
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An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). PubMed. Retrieved from [Link]
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Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). MDPI. Retrieved from [Link]
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pH-Dependent supersaturation from amorphous solid dispersions of weakly basic drugs. (2021). Springer. Retrieved from [Link]
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Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009). American Association of Pharmaceutical Scientists. Retrieved from [Link]
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Salt formation to improve drug solubility. (2007). PubMed. Retrieved from [Link]
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Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Study of pH-dependent drugs solubility in water. (2012). ResearchGate. Retrieved from [Link]
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Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). PubMed. Retrieved from [Link]
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Accuracy of calculated pH-dependent aqueous drug solubility. (2010). PubMed. Retrieved from [Link]
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Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). PubMed. Retrieved from [Link]
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Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). PubMed. Retrieved from [Link]
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Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). PubMed. Retrieved from [Link]
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Pyrazine | C4H4N2 | CID 9261. (n.d.). PubChem. Retrieved from [Link]
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Reducing off-target effects of pyrido[2,3-b]pyrazine kinase inhibitors
Technical Support Center: Pyrido[2,3-b]pyrazine Kinase Inhibitors
Welcome to the technical support center for researchers utilizing pyrido[2,3-b]pyrazine-based kinase inhibitors. This guide is designed to provide expert-level insights and practical troubleshooting for a common challenge encountered with this scaffold: off-target effects. Our goal is to equip you with the knowledge and methodologies to anticipate, identify, and mitigate these effects, ensuring the data you generate is both accurate and robust.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, foundational questions about off-target activity in the context of pyrido[2,3-b]pyrazine inhibitors.
Q1: What are pyrido[2,3-b]pyrazines, and why are they prone to off-target effects?
A1: Pyrido[2,3-b]pyrazines are a class of heterocyclic compounds that have proven to be a versatile scaffold for developing ATP-competitive kinase inhibitors. Their structure often features a nitrogen atom in the 'hinge-binding' region, which forms critical hydrogen bonds with the kinase hinge, a key interaction for inhibitor binding.
The propensity for off-target effects stems from the highly conserved nature of the ATP-binding pocket across the human kinome, which contains over 500 members. Many kinases share similar structural features in this pocket. The pyrido[2,3-b]pyrazine core, while effective at hinge-binding, may not by itself provide sufficient selectivity. Off-target activity often arises when the inhibitor binds to kinases other than the intended target, leading to unintended biological consequences and confounding experimental results.
Q2: What is the difference between selectivity and specificity in the context of kinase inhibitors?
A2: These terms are often used interchangeably but have distinct meanings:
-
Specificity refers to an inhibitor's ability to bind to a single target. In reality, very few, if any, kinase inhibitors are truly monospecific.
-
Selectivity is a more practical and widely used term. It refers to an inhibitor's binding affinity for its intended target relative to other proteins. A highly selective inhibitor may still have weak activity against other kinases at high concentrations, but it will show a strong preference (e.g., >100-fold) for its primary target. The goal of drug development is often to maximize selectivity rather than achieve absolute specificity.
Q3: My compound is potent against my target kinase in a biochemical assay, but shows unexpected toxicity in cell culture. Could this be an off-target effect?
A3: Absolutely. This is a classic indicator of off-target activity. While a biochemical assay (e.g., using a purified recombinant kinase) measures direct target engagement, a cell-based assay exposes the compound to a much more complex environment containing hundreds of other kinases and proteins.
Unexplained cytotoxicity, anti-proliferative effects in a cell line where the target is not expressed, or a phenotype that contradicts the known function of the target kinase all point towards potential off-target liabilities. It is crucial to validate that the observed cellular phenotype is a direct result of inhibiting the intended target.
Part 2: Troubleshooting Guide: From Ambiguous Data to Actionable Insights
This section provides a structured approach to troubleshooting specific experimental problems related to off-target effects.
Problem 1: My experimental results are inconsistent or difficult to interpret.
Your inhibitor induces a cellular phenotype, but you are unsure if it is due to inhibition of your primary target (On-Target) or another kinase (Off-Target).
The following workflow provides a systematic approach to diagnose and resolve this ambiguity.
Caption: A decision-making workflow for investigating ambiguous cellular phenotypes.
Problem 2: I have identified a potent off-target kinase. How do I confirm it is responsible for the observed phenotype?
Once kinome profiling reveals a likely off-target, you must experimentally validate its contribution to the cellular effect.
-
Chemical Validation:
-
Objective: To replicate the phenotype using a tool compound that is structurally unrelated to your pyrido[2,3-b]pyrazine but is a known, selective inhibitor of the suspected off-target kinase.
-
Procedure:
-
Source a high-quality, selective inhibitor for the off-target kinase. Verify its selectivity profile in the literature.
-
Treat your cells with this orthogonal inhibitor at its reported IC50 and 10x IC50.
-
Run the same phenotypic assay you used for your primary compound.
-
-
Interpretation: If the orthogonal inhibitor reproduces the phenotype, it strongly suggests the off-target is responsible.
-
-
Genetic Validation (Gold Standard):
-
Objective: To determine if reducing the expression of the off-target kinase prevents or reverses the phenotype caused by your inhibitor.
-
Procedure (using siRNA):
-
Design and validate at least two independent siRNA sequences against the off-target kinase.
-
Transfect your cells with a non-targeting control siRNA and the specific siRNAs.
-
After 48-72 hours, confirm protein knockdown via Western Blot.
-
Treat the knockdown cells and control cells with your pyrido[2,3-b]pyrazine inhibitor.
-
Perform the phenotypic assay.
-
-
Interpretation: If knockdown of the off-target kinase rescues the phenotype (i.e., the cells treated with specific siRNA + your inhibitor behave like control cells), this provides definitive evidence that the off-target is the driver of the observed effect.
-
Problem 3: How can I rationally modify my pyrido[2,3-b]pyrazine compound to reduce off-target effects?
Improving selectivity is a cornerstone of medicinal chemistry. The strategy involves introducing chemical modifications that create favorable interactions with the target kinase or unfavorable (steric or electronic) clashes with off-target kinases.
| Strategy | Rationale | Example Modification |
| Exploit Unique Residues | Introduce moieties that interact with non-conserved amino acids in the target's ATP pocket. This is the most effective strategy. | Adding a bulky group that fits into a unique hydrophobic pocket of the target but clashes with a smaller residue in the off-target. |
| Target the Gatekeeper Residue | The "gatekeeper" residue controls access to a deeper hydrophobic pocket. Its size varies across kinases. | If the target has a small gatekeeper (e.g., Glycine), add a bulky group to your inhibitor that would clash with kinases having larger gatekeepers (e.g., Methionine, Phenylalanine). |
| Increase Rigidity | A more rigid molecule has a higher entropic penalty for binding to multiple conformations, potentially favoring the specific conformation of the target kinase. | Fusing rings or introducing double bonds to lock rotatable bonds. |
| Vector-Specific Modifications | Add chemical groups at positions that project out of the ATP pocket towards solvent-exposed regions, which are typically less conserved than the binding site itself. | Attaching a solubilizing group (e.g., morpholine) to a specific vector on the pyrido[2,3-b]pyrazine core. |
This diagram illustrates how inhibiting both a target (e.g., a MAPK pathway kinase) and an off-target (e.g., a cell cycle kinase like CDK2) can lead to a confounded outcome.
Caption: Confounding effects from inhibiting an on-target and off-target kinase.
Part 3: Key Experimental Protocols
A crucial step in troubleshooting is running robust assays. Below is a generalized protocol for a counter-screen.
Protocol: In Vitro Kinase Counter-Screening Assay (Luminescent Format)
This assay measures the ability of your compound to inhibit the activity of a suspected off-target kinase by quantifying the amount of ATP remaining after the kinase reaction.
-
Principle: Active kinases consume ATP to phosphorylate a substrate. A luciferase-based reagent is used to measure the remaining ATP; a lower light signal indicates higher kinase activity (more ATP consumed). An effective inhibitor will prevent ATP consumption, resulting in a higher light signal.
-
Materials:
-
Your pyrido[2,3-b]pyrazine inhibitor, serially diluted in DMSO.
-
Purified, recombinant off-target kinase.
-
Kinase-specific substrate peptide.
-
Kinase buffer (containing DTT, MgCl2, etc.).
-
ATP at a concentration near the Km for the specific kinase.
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection.
-
-
Procedure:
-
Compound Plating: Dispense 50 nL of your serially diluted compound into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Enzyme/Substrate Addition: Prepare a master mix of kinase buffer containing the off-target kinase and its substrate. Add 5 µL of this mix to each well.
-
Incubation 1: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add 5 µL to each well to start the kinase reaction.
-
Incubation 2: Incubate the plate for 1 hour at room temperature. Scientist's Note: Incubation time and temperature should be optimized to ensure the reaction is in the linear range (typically <30% of total ATP is consumed in the 0% inhibition wells).
-
Signal Detection: Add 10 µL of the luminescent assay reagent to each well. This reagent stops the kinase reaction and initiates the light-generating reaction.
-
Incubation 3: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the plate on a luminometer.
-
Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
-
Title: The discovery of potent, selective, and orally bioavailable inhibitors of IKK-2: a new therapeutic strategy for the treatment of inflammatory diseases. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Pyrido[2,3-b]pyrazines as a new scaffold for highly potent and selective ATP-competitive inhibitors of the protein kinase CK2. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The human kinome. Source: Science URL: [Link]
Technical Support Center: Troubleshooting Weak Phosphorylation Signals
Answering the call of researchers, scientists, and drug development professionals, this technical support center provides a comprehensive guide to diagnosing and resolving weak signals in western blots for target phosphorylation. As Senior Application Scientists, we move beyond simple checklists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Welcome to our dedicated troubleshooting hub. Here, we address the most common and challenging issues encountered when detecting phosphorylated proteins via western blot. Our guidance is structured in a logical, question-and-answer format to help you systematically identify and solve the root cause of a weak or absent signal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Sample Integrity & Phosphorylation State
Question: My phospho-signal is completely absent, but I know the protein is expressed. What is the most likely cause?
Answer: The most common culprit for a total loss of signal is the degradation of the phosphorylation event itself during sample preparation. Phosphorylation is a highly dynamic and reversible post-translational modification, and endogenous phosphatases released during cell lysis can rapidly remove phosphate groups from your target protein. The turnover rate can be incredibly fast, sometimes occurring in milliseconds.
Core Directive: Preserve the Phospho-Signal at All Costs.
-
Immediate Action: Always work on ice. Use pre-chilled buffers, tubes, and equipment to slow down enzymatic activity.[1][2]
-
Chemical Intervention: Your lysis buffer is your first line of defense. It is essential to supplement it with a broad-spectrum phosphatase inhibitor cocktail immediately before use.[3][4] Concurrently, use protease inhibitors to prevent general protein degradation.[4][5]
-
Inactivate Enzymes Quickly: After determining protein concentration, immediately add SDS-PAGE loading buffer to your lysate. The denaturing and reducing conditions of the loading buffer help to inactivate phosphatases.
Table 1: Recommended Components for Lysis Buffer
| Component | Function | Typical Final Concentration | Source |
|---|---|---|---|
| Protease Inhibitors | |||
| PMSF | Serine protease inhibitor | 1 mM | [4] |
| Aprotinin, Leupeptin | Serine & Cysteine protease inhibitors | 1-10 µg/mL | [3][4] |
| Phosphatase Inhibitors | |||
| Sodium Orthovanadate | Tyrosine phosphatase inhibitor | 1-2 mM | [3][6] |
| Sodium Fluoride | Serine/Threonine phosphatase inhibitor | 10-20 mM | [3][6] |
| β-Glycerophosphate | Serine/Threonine phosphatase inhibitor | 10 mM | [3] |
| Sodium Pyrophosphate | Serine/Threonine phosphatase inhibitor | 2 mM |[3] |
Question: How can I be certain that my weak signal is due to a biological change and not an experimental artifact?
Answer: This is a critical question that speaks to the heart of experimental reproducibility and trustworthiness. You must incorporate proper controls to validate your findings.
-
The Total Protein Control: A change in the phospho-signal is only meaningful when compared to the total level of the protein of interest.[5] Without this control, you cannot distinguish between a change in phosphorylation and a change in the overall expression of the protein.[7] You should always probe your blot for the total, non-phosphorylated form of your target protein.[8]
-
The Phosphatase Specificity Control: To confirm that your antibody is truly specific to the phosphorylated epitope, you must run a control where the phosphorylation is intentionally removed.[1] If the signal disappears after treatment, it validates the antibody's specificity.[1]
Protocol: Lambda Phosphatase Treatment for Antibody Specificity
-
Aliquot two identical amounts of your protein lysate (e.g., 30 µg each).
-
To one aliquot (the "Treated" sample), add 400 units of lambda protein phosphatase and the manufacturer-provided reaction buffer.[9]
-
To the second aliquot (the "Control" sample), add only the reaction buffer.
-
Incubate both samples at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Run both samples side-by-side on your gel. A phospho-specific antibody should produce a strong signal in the "Control" lane and a dramatically reduced or absent signal in the "Treated" lane.[9]
Category 2: Western Blot Workflow Optimization
Question: I've confirmed my sample preparation is solid, but my signal is still faint. Where should I look next?
Answer: After ensuring sample integrity, the next logical step is to scrutinize your blotting workflow, from protein loading to antibody incubations. Phosphorylated proteins often represent a very small fraction of the total protein pool, making every step of the detection process critical.[5][10]
Workflow: Troubleshooting Weak Phospho-Signals
Caption: A step-by-step decision tree for troubleshooting.
Question: Can my choice of blocking buffer and wash buffer really impact the signal?
Answer: Absolutely. This is a common and easily corrected source of error.
-
Blocking Buffer: Standard non-fat milk, a common blocking agent, is detrimental for phospho-protein detection. Milk contains high levels of the phosphoprotein casein, which will be recognized by your phospho-specific secondary antibodies, leading to high background noise that can obscure a weak signal.[1][7] The recommended best practice is to use 3-5% Bovine Serum Albumin (BSA) in TBST.[11][12]
-
Wash/Antibody Buffer: Avoid using Phosphate-Buffered Saline (PBS) or PBST. The free phosphate ions in the buffer can compete with the phospho-epitope on your target protein for binding to the antibody, thereby reducing your signal.[5] Always use Tris-Buffered Saline with Tween-20 (TBST) for all washing and antibody dilution steps.[5]
Table 2: Blocking Buffer Comparison for Phospho-Westerns
| Blocking Agent | Pros | Cons | Recommendation |
|---|---|---|---|
| 5% Non-Fat Milk | Inexpensive, readily available. | Contains phosphoprotein (casein), causing high background and masking signals.[7] | Not Recommended |
| 3-5% BSA in TBST | Protein-based but lacks casein. Reduces non-specific binding without interfering with phospho-antibodies.[12] | More expensive than milk. | Highly Recommended |
| Protein-Free Blockers | Synthetic, completely free of interfering proteins. | Can be expensive; may require more optimization. | Good alternative if BSA fails. |
Question: I've optimized my buffers and blocking, but the signal is still weak. How should I adjust my antibody and detection steps?
Answer: This points towards issues with either antibody binding kinetics or the sensitivity of your detection system.
-
Antibody Incubation: For low-abundance phospho-targets, maximizing the primary antibody binding time is crucial. We strongly recommend an overnight incubation at 4°C.[7][13][14] This extended time allows the antibody-antigen interaction to reach equilibrium, and the cold temperature helps maintain the stability of the bound antibody and the protein on the membrane.[7]
-
Increase Protein Load: Since the phosphorylated fraction of a protein can be very low, you may need to load more total protein onto your gel than you would for a standard western blot.[5] Try loading 30-50 µg of total lysate. If the signal is still weak, consider enriching your sample for the target protein using immunoprecipitation (IP) before running the western blot.[5][8][15]
-
Enhance Detection Sensitivity: The choice of chemiluminescent substrate is paramount. Standard ECL reagents may not be sensitive enough for low-level phosphorylation events.[16] Switching to a high-sensitivity substrate can increase signal intensity by an order of magnitude or more.[17][18]
Table 3: Chemiluminescent (ECL) Substrate Tiers
| Substrate Tier | Detection Level | Signal Duration | Best For |
|---|---|---|---|
| Standard ECL | Low nanogram | 1-2 hours | Abundant total proteins. |
| Pico-Level | Mid-to-low picogram | 6-8 hours | Moderately expressed phospho-proteins.[16] |
| Femto-Level | High-to-mid femtogram | 8-24 hours | Very low-abundance phospho-proteins.[19] |
Category 3: Advanced Strategies & Controls
Question: I've tried everything and still see no signal. Could my protein not be phosphorylated under my experimental conditions?
Answer: Yes, this is a distinct possibility. Protein phosphorylation is often a transient event tightly linked to specific signaling pathways and cellular states.[5][10]
-
Review the Literature: Understand the signaling pathway your protein is involved in. When should you expect to see phosphorylation? Does it require stimulation (e.g., with a growth factor, drug, or stressor)?[5]
-
Perform a Time-Course Experiment: If stimulation is required, the phosphorylation peak can be very narrow.[10] You must perform a time-course experiment (e.g., 0, 2, 5, 10, 30, 60 minutes post-stimulation) to identify the optimal time point for harvesting your cells.[5]
-
Use a Positive Control: It is essential to have a positive control lysate where you know the target phosphorylation is present.[6] This could be from a cell line treated with a known activator (e.g., Calyculin A, a phosphatase inhibitor, can be used to artificially increase phosphorylation).[5] This control validates that your antibodies and protocol are working correctly.
Workflow: Validating Phosphorylation Event
Caption: Logic for validating the biological event.
By systematically working through these potential issues, you can confidently diagnose the cause of your weak western blot signal and obtain the clean, robust data necessary for your research.
References
- Chemiluminescent Substrates Increase Sensitivity of Antigen Detection in Western Blots. (1991). Biotechniques.
- Tips for detecting phosphoproteins by western blot. Proteintech Group.
- Western blot for phosphoryl
- Tips for Detecting Phosphoproteins by Western Blot. (2025). Invent Biotechnologies Inc.
- Best Practice for Western Blot Detection of Phosphoryl
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
- Western blot stripping: Techniques and advantages. Abcam.
- Chemiluminescent Western Blotting. Thermo Fisher Scientific.
- Enrichment techniques employed in phosphoproteomics. (2011). Clinical Mass Spectrometry.
- Phosphoprotein Enrichment from Cell and Tissue Samples. Thermo Fisher Scientific.
- Troubleshooting Western Blot: Common Problems and Fixes. (2025).
- Chemiluminescent Western blotting.
- Protease Phosphatase Inhibitor Cocktail (100X) #5872. Cell Signaling Technology.
- Protease and phoshatase inhibitor cocktails. (2025). Abcam.
- Chemiluminescence in western blot. Abcam.
- Western blotting: Troubleshooting Guide for Protein Transfer problems. (2017). Cytiva.
- Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. CUSABIO.
- Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It). (2025). Abbkine.
- Chemiluminescent Western blots: Everything You Need to Know. Azure Biosystems.
- Western Blot Doctor™ — Signal Strength Problems. Bio-Rad.
- Western blot for Phosphoryl
- Procedure for detection of phosphoryl
- Troubleshooting and Optimizing a Western Blot. (2024). Addgene Blog.
- Western Blot Troubleshooting.
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (2014).
- western blot for phosphoproteins?. (2019). Reddit.
- What should I do to detect phospho proteins in western blot and prevent non-specific binding?. (2021).
- Western Blot Troubleshooting Guide. Precision Biosystems.
- Western Blotting Troubleshooting Guide. Cell Signaling Technology.
- 8 Tips for Detecting Phosphorylated Proteins by Western Blot. (2015). Advansta Inc.
- Western Blot Troubleshooting Low Signal or No Signal. Sino Biological.
- Phosphorylated protein detection is more efficient by fluorescent Western blot. Sopachem.
- What should I do when phosphorylated proteins cannot be detected by western blot?. (2014).
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 8. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 9. Phosphoprotein Enrichment from Cell and Tissue Samples | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Western blot for Phosphorylated Proteins_AntibodySystem [antibodysystem.com]
- 11. Procedure for detection of phosphorylated proteins in western blot : Abcam 제품 소개 [dawinbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 化学発光ウェスタンブロッティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Chemiluminescent substrates increase sensitivity of antigen detection in western blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stratech.co.uk [stratech.co.uk]
- 19. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Guidelines for the Handling and Storage of 4-methyl-pyrido[2,3-b]pyrazin-2-one in Solution
An in-depth guide to the handling, storage, and troubleshooting of 4-methyl-pyrido[2,3-b]pyrazin-2-one solutions for researchers and drug development professionals.
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 4-methyl-pyrido[2,3-b]pyrazin-2-one. This molecule belongs to the pyridopyrazinone class, a scaffold of significant interest in medicinal chemistry, serving as the core for developing novel inhibitors for targets like PDE5 and TRPV1.[1][2][3] However, its heterocyclic structure, which features a lactam (cyclic amide) moiety, presents specific stability challenges in solution. Proper handling is paramount to ensure the integrity of your experimental results.
This guide provides a structured approach to mitigate degradation, offering both preventative best practices and troubleshooting solutions for common issues encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of 4-methyl-pyrido[2,3-b]pyrazin-2-one.
Q1: What are the primary degradation pathways for 4-methyl-pyrido[2,3-b]pyrazin-2-one in solution?
A1: The molecule is susceptible to three main degradation pathways:
-
Hydrolysis: The most significant concern is the hydrolysis of the endocyclic amide (lactam) bond within the pyrazinone ring. This reaction is strongly catalyzed by both acidic and, particularly, alkaline conditions, leading to the opening of the ring.[4][5][6] The rate of hydrolysis increases significantly with every unit increase in pH in the alkaline range.[7]
-
Photodegradation: Like many nitrogen-containing heterocyclic compounds, the pyrido[2,3-b]pyrazine core can absorb UV light, which may induce photochemical degradation.[8][9][10] This process often involves the generation of reactive oxygen species that can lead to hydroxylation or other structural modifications.[11]
-
Oxidation: The aromatic rings and the methyl substituent are potential sites for oxidation. This can be initiated by dissolved oxygen in the solvent, trace metal impurities, or exposure to oxidizing agents. Metabolic studies on similar pyrazine compounds show that alkyl side chains can be oxidized to alcohols and carboxylic acids.[12]
Q2: What is the recommended solvent for preparing high-concentration stock solutions?
A2: For long-term storage, high-purity, anhydrous aprotic solvents are strongly recommended.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO).
-
Alternative: N,N-Dimethylformamide (DMF).
Causality: Aprotic solvents do not contain acidic protons and cannot participate directly in hydrolysis, thereby minimizing the primary degradation pathway. Using an anhydrous grade prevents the introduction of water that could facilitate slow hydrolysis over time, even at low temperatures.
Q3: How should I store stock and working solutions to ensure maximum stability?
A3: Proper storage conditions are critical. We recommend the following:
-
Temperature: Store stock solutions at -20°C or, ideally, -80°C. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation.[13]
-
Inert Atmosphere: For maximal stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidative degradation.
Q4: What is the optimal pH range when preparing aqueous working solutions?
A4: The compound is most stable in a slightly acidic to neutral pH range.
-
Optimal Range: pH 4.0 to 7.0 .
-
Rationale: This pH range represents a compromise that minimizes both acid- and base-catalyzed hydrolysis of the lactam ring.[14] Many pharmaceutical compounds exhibit their greatest stability in this slightly acidic window.[6][7] It is crucial to avoid alkaline conditions (pH > 7.5), as the rate of hydrolysis increases exponentially in the presence of hydroxide ions.[7][15]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Issue 1: My solution has developed a yellow or brown tint over time.
-
Possible Cause: This is a classic indicator of oxidative degradation or photodegradation. The formation of conjugated, colored byproducts is common when aromatic heterocyclic compounds degrade.
-
Troubleshooting Steps:
-
Verify Light Protection: Ensure your storage vials are opaque or adequately shielded from all ambient and UV light sources.
-
Use Fresh, High-Purity Solvents: Solvents that have been stored for a long time may contain peroxide impurities, which are potent oxidizing agents. Use a freshly opened bottle of anhydrous or HPLC-grade solvent.
-
Deoxygenate Aqueous Buffers: Before adding the compound, sparge your aqueous buffers with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Prepare Fresh: If a solution has changed color, it should be discarded and a new one prepared from solid material.
-
Issue 2: I'm observing a loss of compound potency, or new peaks are appearing in my HPLC/LC-MS analysis.
-
Possible Cause: This strongly suggests hydrolytic degradation. The appearance of a more polar peak (earlier retention time in reverse-phase HPLC) is characteristic of the ring-opened carboxylic acid product resulting from lactam hydrolysis.
-
Troubleshooting Steps:
-
Measure the pH of Your Buffer: Immediately confirm the pH of the aqueous buffer used for your working solution. If it has drifted into the alkaline range, this is the likely cause.
-
Use Buffered Solutions: Do not dissolve the compound in pure water for extended periods, as its pH can vary. Always use a well-buffered solution within the recommended pH 4-7 range.
-
Prepare Aqueous Solutions Freshly: Prepare only the amount of aqueous working solution needed for the day's experiment. Do not store dilute aqueous solutions, even at 4°C, for more than 24 hours without first performing a stability study.
-
Check Storage Temperature: Confirm that stock solutions have been consistently stored at -20°C or -80°C. Accidental storage at higher temperatures can significantly accelerate degradation.
-
Issue 3: The compound has precipitated out of my aqueous working solution.
-
Possible Cause: The pyridopyrazinone scaffold is generally planar and aromatic, leading to low intrinsic aqueous solubility.[13] Precipitation can occur due to exceeding the solubility limit or a change in pH that alters the compound's ionization state.
-
Troubleshooting Steps:
-
Lower the Final Concentration: This is the simplest solution. Determine the compound's aqueous solubility limit and work below that concentration.
-
Incorporate a Co-solvent: Adding a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to the final aqueous buffer can significantly improve solubility.[13] Ensure the final co-solvent concentration is compatible with your experimental system (e.g., does not inhibit enzymes or harm cells).
-
Adjust pH (with caution): While solubility of some nitrogen-containing heterocycles can be increased by lowering the pH to form a more soluble protonated salt, this must be balanced against the risk of acid-catalyzed hydrolysis.[13] Do not venture outside the recommended pH 4-7 stability range without validating.
-
Section 3: Protocols for Stability Assessment
To ensure the integrity of your experiments, we recommend performing these validation protocols.
Protocol 1: Rapid Forced Degradation Study
This protocol is designed to quickly identify the compound's vulnerabilities under harsh conditions.
-
Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
-
Aliquoting: Dispense 1 mL aliquots into five separate, clearly labeled amber glass vials.
-
Stress Conditions:
-
Acid Hydrolysis: Add 100 µL of 1 M HCl.
-
Base Hydrolysis: Add 100 µL of 1 M NaOH.
-
Oxidation: Add 100 µL of 3% H₂O₂.
-
Thermal Stress: Place one vial in an oven at 60°C.
-
Control: Add 100 µL of pure water.
-
-
Incubation: Let all vials stand at room temperature for 4-6 hours (except the thermal stress vial).
-
Analysis: Neutralize the acid and base samples if necessary. Dilute all samples to an appropriate concentration and analyze by HPLC-UV or LC-MS. Compare the chromatograms to the control to identify degradation products and the percentage of the parent compound remaining.
Protocol 2: Determining the Optimal pH for Aqueous Stability
This protocol establishes a pH-rate profile to define the ideal buffer conditions for your experiments.
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate for pH 4.0, 50 mM phosphate for pH 6.0 and 7.0, and 50 mM borate for pH 9.0).
-
Solution Preparation: Prepare a stock solution in DMSO. Spike a small volume of the stock into each buffer to achieve the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<0.5%).
-
Incubation: Store the buffered solutions at your typical experimental temperature (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and immediately quench any further reaction by adding an equal volume of cold acetonitrile or by freezing at -80°C.
-
Analysis: Analyze all samples by HPLC. Quantify the peak area of the parent compound.
-
Data Interpretation: For each pH, plot the percentage of the parent compound remaining versus time. The pH at which the degradation rate is lowest is the optimal pH for stability.
Section 4: Data Summary & Visualizations
Table 1: Recommended Storage Conditions Summary
| Solution Type | Solvent | Temperature | Light Protection | Atmosphere | Max Duration |
| Stock Solution | Anhydrous DMSO / DMF | -80°C | Mandatory (Amber Vials) | Recommended (Inert Gas) | > 6 months |
| (High Conc.) | (-20°C acceptable) | ||||
| Aqueous Working | Buffered (pH 4.0-7.0) | 2-8°C | Mandatory | Not required for short term | < 24 hours |
| (Dilute) |
Diagram 1: Potential Degradation Pathways
Caption: Key degradation routes for the parent compound.
Diagram 2: Experimental Workflow for pH Stability Study
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. ibisscientific.com [ibisscientific.com]
Technical Support Center: Minimizing hERG Inhibition with Pyrido[2,3-b]pyrazine Derivatives
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with pyrido[2,3-b]pyrazine derivatives. Our goal is to provide you with the expertise and practical guidance to anticipate, diagnose, and mitigate hERG potassium channel inhibition, a critical hurdle in drug discovery. This resource is structured to address common challenges and questions encountered during your experimental workflow, blending established protocols with insights into the structure-activity relationships (SAR) specific to this chemical scaffold.
Frequently Asked Questions (FAQs)
Q1: My pyrido[2,3-b]pyrazine derivative shows significant hERG inhibition. What are the most common structural features contributing to this?
A1: Typically, hERG inhibitors are lipophilic, polyaromatic basic amines.[1] For the pyrido[2,3-b]pyrazine scaffold, key contributors to hERG inhibition often include:
-
High Lipophilicity (cLogP): A general trend observed is that increased lipophilicity correlates with greater hERG inhibition.[2][3] Highly lipophilic compounds are thought to have a higher concentration within the cell membrane, increasing their access to the hERG channel pore.[1]
-
Basicity (pKa): The presence of a basic nitrogen atom is a common feature of hERG inhibitors. At physiological pH, this nitrogen is often protonated, and the resulting cation can interact with key residues in the hERG channel pore.
-
Specific Substitutions: The nature and position of substituents on the pyrido[2,3-b]pyrazine core are critical. For instance, in a series of 2-substituted pyrido[2,3-b]pyrazine derivatives, a general trend of decreased hERG inhibition was observed with reduced lipophilicity of the substituent.[2]
Q2: What are the primary strategies to reduce hERG inhibition in my pyrido[2,3-b]pyrazine series?
A2: A multi-pronged approach is often most effective:
-
Reduce Lipophilicity: This is a cornerstone strategy.[1][2] Consider replacing lipophilic moieties with more polar groups. For example, substituting a methyl group with a fluorine atom or introducing polar heterocyclic rings can lower the cLogP.[2] In one study, replacing a pyridazine ring with a more polar urea group successfully mitigated hERG activity by reducing the cLogP.[1]
-
Attenuate Basicity: If a basic nitrogen is present and not essential for on-target activity, consider strategies to lower its pKa. This can be achieved by introducing electron-withdrawing groups near the basic center. For instance, replacing a piperidine ring with a piperazine can significantly lower the pKa and reduce hERG liability.[1]
-
Introduce Acidic Moieties: Incorporating a carboxylic acid or other acidic group can create a zwitterion, which often reduces lipophilicity and, consequently, hERG inhibition.[1]
-
Steric Hindrance: Introducing bulky groups near the key interacting moieties can disrupt the binding of the molecule within the hERG channel pore.
-
Core Modification: In some cases, subtle changes to the core scaffold can be beneficial. For example, replacing a carbon atom in a related naphthyridinone ring with a nitrogen to form the less lipophilic pyrido[2,3-b]pyrazine core has been shown to be a viable strategy.[2]
Q3: What is the "gold standard" assay for assessing hERG liability?
A3: The manual whole-cell patch-clamp electrophysiology assay is considered the gold standard for evaluating a compound's effect on the hERG channel.[4][5][6][7] This technique provides a direct functional measure of the ion channel's activity in response to your compound. Automated patch-clamp (APC) systems are also widely used for higher throughput screening.[7]
Q4: Are there higher-throughput screening methods I can use earlier in my discovery pipeline?
A4: Yes, several higher-throughput assays are available for early-stage screening. These include:
-
Fluorescence Polarization (FP) Assays: These are homogeneous, "add-and-read" biochemical assays that measure the displacement of a fluorescent tracer from the hERG channel.[7][8][9][10][11] They are non-radioactive and amenable to automation.[7][8]
-
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled ligand that binds to the hERG channel.[7][12]
-
In Silico Models: Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore models can be used to predict the hERG liability of virtual compounds before synthesis.[13][14][15][16][17][18][19][20] These computational tools can help prioritize which compounds to synthesize and screen.
Troubleshooting Guides
Troubleshooting Inconsistent hERG Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent compound concentration due to poor solubility or adsorption to plastics. | Ensure complete dissolution of the compound in the assay buffer. Use low-binding plates. Verify the final compound concentration analytically if possible. |
| Cell health and viability issues. | Monitor cell passage number and morphology. Ensure consistent cell culture conditions. Discard cells with significant fluctuations in baseline readings.[4] | |
| Variability in manual patch-clamp technique. | Ensure consistent and experienced personnel perform the assay. Adhere strictly to a standardized voltage protocol.[4][21] | |
| Discrepancy between binding and functional assay data. | The compound may be a "trappable" blocker, meaning it gets stuck in the channel in its closed state.[1] | This can lead to an accumulation of block with repeated channel opening. Consider using a voltage protocol that assesses for use-dependent block. |
| The compound may have complex interactions with the channel gating mechanism not captured by a simple binding assay. | Prioritize data from functional assays like patch-clamp for lead optimization decisions. | |
| False negatives in high-throughput screens. | Highly lipophilic compounds may precipitate out of solution or stick to labware, leading to a lower effective concentration in the assay.[1] | Use orthogonal assays to confirm negative results.[1] For example, a negative result in an FP assay should be confirmed with a patch-clamp assay for key compounds. |
Experimental Protocols
Protocol 1: Manual Whole-Cell Patch-Clamp Assay for hERG Inhibition
This protocol outlines the key steps for assessing hERG inhibition using the gold-standard manual patch-clamp technique.
1. Cell Preparation:
-
Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.
-
Culture the cells under standard conditions and passage them regularly to maintain cell health.
2. Electrophysiological Recording:
-
Use a whole-cell voltage-clamp configuration with a patch-clamp amplifier.
-
Maintain the recording temperature at 36 ± 1 °C to mimic physiological conditions.[4]
-
Use appropriate intracellular and extracellular recording solutions to isolate the hERG current.
3. Voltage Protocol:
-
Apply a standardized voltage protocol to elicit the hERG tail current. A commonly used protocol involves a depolarizing step to +40 mV followed by a hyperpolarizing step to -50 mV, where the tail current is measured.[5]
-
The FDA provides recommended voltage protocols for studying drug-cardiac ion channel interactions.[21]
4. Compound Application:
-
Prepare a stock solution of the pyrido[2,3-b]pyrazine derivative in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the extracellular solution to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and typically ≤ 0.1%.[4]
-
Apply the compound and vehicle control solutions to the cells using a perfusion system.
5. Data Analysis:
-
Measure the peak amplitude of the hERG tail current before and after compound application.
-
Calculate the percentage inhibition of the current at each concentration.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
Protocol 2: Predictor™ hERG Fluorescence Polarization (FP) Assay
This protocol provides a general workflow for a high-throughput FP-based hERG binding assay.
1. Materials:
-
Predictor™ hERG Fluorescence Polarization Assay Kit (or similar), which includes hERG membranes, a fluorescent tracer, and assay buffer.[8][9][10][11]
-
384-well, low-volume, black plates.
-
Test compounds (pyrido[2,3-b]pyrazine derivatives) and a known hERG inhibitor as a positive control (e.g., E-4031).[8][11]
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the fluorescent tracer and hERG membrane preparations to each well.
-
Incubate the plate at room temperature for the recommended time (typically 1-24 hours).[8]
3. Data Acquisition:
-
Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the tracer's excitation and emission wavelengths.[9]
4. Data Analysis:
-
The fluorescence polarization values are inversely proportional to the amount of tracer displaced by the test compound.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition versus the compound concentration.
Structure-Activity Relationship (SAR) for Pyrido[2,3-b]pyrazine Derivatives
A key study focused on optimizing a series of pyrido[2,3-b]pyrazine derivatives as human cytomegalovirus (HCMV) polymerase inhibitors while minimizing hERG inhibition provides valuable SAR insights.[2]
Key Findings:
-
Core Scaffold: Replacing a carbon in a 1,8-naphthyridinone core with a nitrogen to create the pyrido[2,3-b]pyrazine scaffold was a successful strategy to reduce lipophilicity and potentially hERG activity.[2]
-
Impact of Lipophilicity: For 2-substituted pyrido[2,3-b]pyrazine derivatives, a clear trend was observed where reducing the calculated LogP (cLogP) of the compounds generally led to a decrease in hERG inhibition (higher IC50). However, this trend was not as apparent for compounds without a substituent at the 2-position.[2]
-
Specific Substitutions:
-
Introduction of a 2-oxopyrrolidinyl group at the 2-position resulted in a significant reduction in hERG affinity (IC50 > 40 µM).[2]
-
Compounds with a substituted 2-imidazolinone ring demonstrated a superior therapeutic index, with one lead compound exhibiting potent antiviral activity and minimal hERG-related cardiotoxicity.[2]
-
Interestingly, the introduction of an acetamide group at a specific position led to the re-emergence of hERG inhibition, highlighting the subtle nature of SAR in this series.[2]
-
Data Summary Table:
| Compound Modification on Pyrido[2,3-b]pyrazine Core | cLogP | hERG IC50 (µM) | Key Takeaway |
| Introduction of 2-oxopyrrolidinyl group | Varies | >40 | Significantly reduced hERG affinity.[2] |
| Introduction of 2-oxo-1,3-oxazolidinyl group | Varies | 5.6 | Moderate hERG inhibition.[2] |
| Introduction of 2-oxoimidazolidinyl group | Varies | >40 | Low hERG liability.[2] |
| Introduction of N-methyl acetamide derivative | Varies | 13 | Re-emergence of hERG inhibition.[2] |
Note: The cLogP and hERG IC50 values are generalized from the trends reported in the source literature. For specific values, please refer to the original publication.
Visualizing the Workflow and Key Concepts
Workflow for Assessing and Mitigating hERG Inhibition
Caption: Iterative workflow for hERG risk assessment and mitigation.
Key Physicochemical Properties Influencing hERG Inhibition
Caption: Relationship between physicochemical properties and hERG inhibition.
References
-
Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
-
Bai, B., Kandadai, A. S., Hena, M., Belovodskiy, A., Shen, J., Houghton, M., & James, A. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. Retrieved from [Link]
-
ResearchGate. (n.d.). A typical test pulse protocol for a manual patch clamp study of HEK293... Retrieved from [Link]
-
Lei, C. L., Clerx, M., Beattie, K. A., Melgari, D., Hancox, J. C., Gavaghan, D. J., ... & Mirams, G. R. (2024). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research, 9, 141. Retrieved from [Link]
-
Abi-Gerges, N., & Pointon, A. (2017). Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. Methods in Molecular Biology, 1544, 1-11. Retrieved from [Link]
-
Braga, R. C., Alves, V. M., Silva, M. F., Muratov, E., Fourches, D., Tropsha, A., & Andrade, C. H. (2015). Tuning hERG out: antitarget QSAR models for drug development. Journal of chemical information and modeling, 55(1), 199-209. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Binary QSAR model for classification of hERG potassium channel blockers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
PubMed. (n.d.). Predicting the potency of hERG K⁺ channel inhibition by combining 3D-QSAR pharmacophore and 2D-QSAR models. Retrieved from [Link]
-
PubMed. (2008, April 1). A binary QSAR model for classification of hERG potassium channel blockers. Retrieved from [Link]
-
MDPI. (2023, October 24). Derivation of Highly Predictive 3D-QSAR Models for hERG Channel Blockers Based on the Quantum Artificial Neural Network Algorithm. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. Retrieved from [Link]
-
PubMed. (2025, March 15). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Retrieved from [Link]
-
Agilent Technologies. (n.d.). hERG Safety Testing using a Fluorescence Polarization Assay. Retrieved from [Link]
-
Farayand. (n.d.). Invitrogen's Predictor™ hERG Fluorescence Polarization Assay Using BioTek's Synergy™ 4 Hybrid Microplate Reader. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Retrieved from [Link]
-
National Institutes of Health. (2019, May 29). Computational determination of hERG-related cardiotoxicity of drug candidates. Retrieved from [Link]
-
Drug Hunter. (2024, November 26). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. Retrieved from [Link]
-
ACS Publications. (n.d.). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Retrieved from [Link]
-
ACS Publications. (n.d.). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Retrieved from [Link]
-
National Institutes of Health. (2025, August 16). Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices. Retrieved from [Link]
-
National Institutes of Health. (2016, December 21). Prediction of hERG Liability: Using SVM Classification, Bootstrapping and Jackknifing. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of the Predictor hERG Fluorescence Polarization Assay Using a Membrane Protein Enrichment Approach. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel pyrido[2,3-b][4][22]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
-
RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]
-
PubMed. (2020, June 1). hERG toxicity assessment: Useful guidelines for drug design. Retrieved from [Link]
-
RSC Publishing. (n.d.). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. Retrieved from [Link]
-
National Institutes of Health. (2023, November 1). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]
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Navigating the Synthesis of Pyrido[2,3-b]pyrazines: A Technical Support Guide for Enhanced Yields and Purity
Welcome to the Technical Support Center dedicated to the synthesis of pyrido[2,3-b]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, improve yields, and troubleshoot common experimental hurdles. The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including potential antitumor agents.[1] Therefore, efficient and reliable synthetic access to these compounds is of paramount importance.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to enhance your synthetic success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that researchers may encounter during the synthesis of pyrido[2,3-b]pyrazines, providing explanations and actionable solutions.
Issue 1: Low Yields in the Classical Condensation Reaction
Question: My synthesis of pyrido[2,3-b]pyrazines via the condensation of a pyridinediamine with an α-dicarbonyl compound is resulting in disappointingly low yields. What are the likely causes and how can I improve the outcome?
Answer: The classical condensation reaction is a cornerstone for pyrido[2,3-b]pyrazine synthesis, but its efficiency can be hampered by several factors.[2][3] Understanding these can guide you toward significant yield improvements.
Underlying Causes and Solutions:
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature, solvent, and pH. Harsh conditions can lead to the degradation of starting materials or the final product.[4]
-
Optimization Strategy: A systematic optimization of reaction parameters is crucial. Start by screening different solvents of varying polarity (e.g., ethanol, acetic acid, or aprotic solvents like DMF). Temperature control is also critical; while some reactions require reflux, others may benefit from lower temperatures to minimize side reactions.[3]
-
-
Purity of Starting Materials: Impurities in the pyridinediamine or α-dicarbonyl starting materials can introduce competing side reactions, leading to a complex reaction mixture and low yields of the desired product.[4]
-
Best Practice: Always ensure the purity of your starting materials. Recrystallization or column chromatography of the reactants before use is highly recommended.
-
-
Incomplete Reaction or Equilibrium Issues: The condensation reaction is often a reversible process.
-
Driving the Equilibrium: The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water using a Dean-Stark apparatus can drive the reaction towards the product side.
-
-
Regioselectivity Issues with Unsymmetrical Dicarbonyls: When using an unsymmetrical α-dicarbonyl compound, the formation of two regioisomers is possible, which can complicate purification and reduce the yield of the desired isomer.[2][3]
-
Controlling Regioselectivity: The choice of solvent and catalyst can significantly influence the regioselectivity. Acidic conditions, for instance, using acetic acid or trifluoroacetic acid as a solvent at low temperatures, have been shown to favor the formation of a specific regioisomer.[3]
-
Issue 2: Difficulty in Product Purification and Byproduct Formation
Question: I'm observing multiple spots on my TLC analysis after the reaction, and purification by column chromatography is proving to be challenging. What are the common byproducts, and how can I simplify the purification process?
Answer: A complex product mixture is a frequent challenge. Understanding the potential side reactions is key to mitigating them and streamlining purification.
Common Byproducts and Mitigation Strategies:
-
Self-condensation of α-dicarbonyls: Under certain conditions, α-dicarbonyl compounds can undergo self-condensation, leading to undesired oligomeric byproducts.
-
Mitigation: A slow, controlled addition of the dicarbonyl compound to the reaction mixture containing the diamine can minimize its self-condensation.
-
-
Oxidation of Pyridinediamine: Pyridinediamines can be susceptible to oxidation, especially in the presence of air and at elevated temperatures. This can lead to colored impurities that are difficult to remove.
-
Mitigation: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
-
Incomplete Cyclization: In some cases, the intermediate Schiff base may not fully cyclize to the final pyrido[2,3-b]pyrazine ring.
-
Mitigation: Ensuring optimal reaction time and temperature, as well as the appropriate catalyst, can promote complete cyclization. Monitoring the reaction by TLC is crucial to determine the point of completion.
-
Simplified Purification Workflow:
Caption: A streamlined workflow for the purification of pyrido[2,3-b]pyrazines.
Alternative Synthesis Strategies for Improved Yields
When the classical condensation method fails to provide satisfactory results, exploring alternative synthetic routes is a prudent approach. Here are some modern, high-yield alternatives.
Microwave-Assisted Synthesis: A Green and Efficient Approach
Question: I'm looking for a faster and more environmentally friendly method to synthesize pyrido[2,3-b]pyrazines. Is microwave-assisted synthesis a viable option?
Answer: Absolutely. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields, often under solvent-free conditions.[5][6][7]
Key Advantages of Microwave Synthesis:
-
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[5][7]
-
Higher Yields: The rapid and uniform heating provided by microwaves can minimize byproduct formation and lead to cleaner reactions with higher yields.[5][6]
-
Solvent-Free Conditions: In many cases, the reaction can be performed without a solvent, which aligns with the principles of green chemistry.[5][6]
Experimental Protocol: Microwave-Assisted Synthesis of 7-substituted Pyrido[2,3-b]pyrazines [5]
-
Reactant Mixture: In a microwave-safe vessel, combine the appropriate 2,3-diaminopyridine (1 mmol) and the desired α-dicarbonyl compound (1 mmol).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature for a short duration (typically 5-15 minutes). The optimal conditions should be determined for each specific substrate pair.
-
Workup: After cooling, the solid product can often be purified by simple recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| 2,3-Diaminopyridine | Benzil | Microwave, solvent-free, 10 min | 90 | [5] |
| 5-Bromo-2,3-diaminopyridine | Benzil | Microwave, solvent-free, 12 min | 88 | [5] |
Table 1: Comparison of yields for microwave-assisted synthesis of pyrido[2,3-b]pyrazines.
Multicomponent Reactions (MCRs): A Strategy for Diversity and Efficiency
Question: I need to synthesize a library of pyrido[2,3-b]pyrazine derivatives for screening. Are there any efficient methods for this?
Answer: Multicomponent reactions (MCRs) are an excellent strategy for generating molecular diversity in a time- and resource-efficient manner. A recent study reported a three-component synthesis of novel pyrido[2,3-b]pyrazine derivatives with good to excellent yields.[8][9]
Reaction Scheme: Three-Component Synthesis
Caption: A three-component reaction for the synthesis of pyrido[2,3-b]pyrazine derivatives.[8]
Experimental Protocol: Multicomponent Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazines [8]
-
Reactant Mixture: In a round-bottom flask, combine indane-1,3-dione (1 mmol), a substituted aromatic aldehyde (1 mmol), 2-aminopyrazine (1 mmol), and p-toluenesulfonic acid (p-TSA, 20 mol%) in ethanol (10 mL).
-
Reaction: Reflux the mixture for approximately 8-9 hours, monitoring the progress by TLC.
-
Workup and Purification: After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from ethyl acetate.
This method has been shown to produce yields in the range of 82-89%.[8]
Frequently Asked Questions (FAQs)
Q1: Can transition-metal catalyzed reactions be used to synthesize or functionalize pyrido[2,3-b]pyrazines?
A1: Yes, transition-metal catalysis is a powerful tool for the functionalization of pyrazine rings and their fused derivatives.[10] Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, can be employed to introduce various substituents onto the pyrido[2,3-b]pyrazine core.[10][11] For example, a halogenated pyrido[2,3-b]pyrazine can be coupled with a boronic acid (Suzuki coupling) to form a C-C bond.[12]
Q2: Are there any classic named reactions that can be adapted for pyrido[2,3-b]pyrazine synthesis?
A2: While not a direct synthesis of the pyrido[2,3-b]pyrazine core itself, the principles of the Guareschi-Thorpe reaction, which is used for pyridine synthesis, can be conceptually informative.[13] This reaction involves the condensation of a cyanoacetate with a 1,3-dicarbonyl in the presence of an ammonia source.[13][14] The underlying strategy of using a nitrogen source to form a heterocyclic ring is analogous to the use of diamines in pyrido[2,3-b]pyrazine synthesis.
Q3: What are the safety precautions I should take when working with pyridinediamines?
A3: Pyridinediamines, like many aromatic amines, should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for the specific diamine you are using for detailed handling and safety information.
References
-
Morales-Castellanos, J. J., et al. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2,3b]pyrazines. Molecules, 17(5), 5164-5176. [Link]
-
Semantic Scholar. (n.d.). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Retrieved from [Link]
-
Bentham Science Publishers. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 653-657. [Link]
-
Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]
-
Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link]
-
Ingenta Connect. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Retrieved from [Link]
-
ResearchGate. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Retrieved from [Link]
-
Lassagne, F., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2961. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2345-2389. [Link]
-
Royal Society of Chemistry. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Retrieved from [Link]
-
MDPI. (2019). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Retrieved from [Link]
-
Lassagne, F., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2961. [Link]
-
National Center for Biotechnology Information. (2019). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Retrieved from [Link]
-
Ujváry, I., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5844-5848. [Link]
-
MDPI. (2018). First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Retrieved from [Link]
-
Focaccia, C., et al. (2020). Icilio Guareschi and his amazing “1897 reaction”. Substantia, 4(1), 101-111. [Link]
-
Royal Society of Chemistry. (2015). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrido [2 3-b]pyrazine and quinoxaline derivatives. Retrieved from [Link]
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ResearchGate. (2025). Niementowski-type synthesis of pyrido[3,2-e][5][6]triazines: potent aza-analogs of pyrido[2,3-b]pyrazine fungicides. Retrieved from [Link]
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ScienceDirect. (n.d.). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Retrieved from [Link]
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Technical Support Center: Managing High Background in Western Blots with Small Molecule Inhibitors
Welcome to the technical support center for Western blotting applications involving small molecule inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with high background in their immunoblotting experiments. Here, we will delve into the root causes of these issues and provide robust, field-proven troubleshooting strategies and detailed protocols to help you achieve clean, specific, and reproducible results.
Introduction: The Challenge of Small Molecule Inhibitors in Western Blotting
Small molecule inhibitors are indispensable tools for dissecting signaling pathways and validating drug targets. However, their introduction into cellular assays can sometimes lead to vexing technical artifacts in Western blotting, most notably high background. This background can obscure the specific signal of your protein of interest, making data interpretation difficult and unreliable. Understanding the interplay between the inhibitor, its solvent, and the intricate steps of the Western blot protocol is paramount to overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common and specific issues encountered when using small molecule inhibitors in Western blot experiments.
Q1: Why am I observing high background across the entire membrane only in my inhibitor-treated lanes?
A: This is a classic sign that a component of your treatment is interfering with the immunoblotting process. The likely culprits are the inhibitor itself or its solvent (e.g., DMSO). These molecules can non-specifically interact with the membrane or antibodies, leading to a uniform increase in background signal.[1][2] Consider running a vehicle-only control (e.g., cells treated with the same concentration of DMSO used to dissolve the inhibitor) to determine if the solvent is the source of the issue.[3][4]
Q2: Can the small molecule inhibitor I'm using directly bind to my primary or secondary antibodies?
A: While less common, it is possible for some small molecules to have off-target interactions with antibodies, leading to non-specific binding and high background. If you suspect this, you can perform a control experiment where you incubate the membrane with the secondary antibody alone (omitting the primary antibody) in the presence and absence of your inhibitor.[5][6] If bands or high background appear, it suggests a direct interaction with the secondary antibody.
Q3: My high background appears as distinct, non-specific bands. What could be the cause?
A: Non-specific bands can arise from several factors when using inhibitors.[7] The inhibitor might induce the expression of other proteins that are cross-reactive with your primary antibody. Alternatively, sample degradation can be exacerbated by the inhibitor treatment, leading to protein fragments that are detected non-specifically.[5][8] Always use fresh lysates and include protease and phosphatase inhibitors in your lysis buffer to minimize degradation.[5][8][9]
Q4: I'm detecting a phosphorylated protein, and my background is extremely high after inhibitor treatment. What's special about phospho-specific antibodies?
A: When detecting phosphorylated proteins, the choice of blocking buffer is critical. Non-fat dry milk is a common blocking agent, but it contains casein, a phosphoprotein.[6][10] This can lead to cross-reactivity with your phospho-specific antibody, resulting in high background.[6] It is recommended to use a protein-free blocking buffer or Bovine Serum Albumin (BSA) when working with phospho-specific antibodies.[6][11]
Q5: Could the solvent for my inhibitor, such as DMSO, be the root of my high background problem?
A: Yes, solvents like DMSO can have a significant impact on cellular processes and can interfere with Western blotting.[3][12][13] High concentrations of DMSO can affect cell viability and protein expression profiles.[4][12] It's crucial to use the lowest effective concentration of the solvent and to always include a vehicle-only control in your experiments to differentiate the effects of the solvent from the effects of the inhibitor.[3]
Part 2: Systematic Troubleshooting Guide
When faced with high background, a systematic approach is the most effective way to identify and resolve the issue. This guide breaks down the Western blot workflow into key stages, highlighting potential problems related to small molecule inhibitors and offering targeted solutions.
Workflow Stage 1: Sample Preparation and Lysis
The quality of your protein lysate is the foundation of a successful Western blot. Errors at this stage can lead to a host of problems, including high background.
Potential Causes of High Background:
-
Protein Degradation: Small molecule inhibitors can induce cellular stress or apoptosis, leading to increased protease and phosphatase activity and subsequent protein degradation.[5][8]
-
Inhibitor/Solvent Interference: High concentrations of the inhibitor or its solvent in the lysate can interfere with subsequent steps.
-
Improper Lysis Buffer: The choice of lysis buffer can impact protein solubility and integrity.[14]
Solutions & Best Practices:
-
Always Use Fresh Lysates: Prepare fresh lysates for each experiment to minimize protein degradation.[5]
-
Incorporate Inhibitor Cocktails: Add protease and phosphatase inhibitor cocktails to your lysis buffer immediately before use to preserve your target proteins.[5][8][9]
-
Optimize Lysis Buffer: Select a lysis buffer that is appropriate for the subcellular localization of your protein of interest.[14]
-
Quantify Protein Concentration: Accurately determine the protein concentration of your lysates to ensure equal loading in each lane. Uneven loading can contribute to background variability.
Workflow Stage 2: SDS-PAGE and Membrane Transfer
Proper separation of proteins by size and their efficient transfer to the membrane are critical for clean results.
Potential Causes of High Background:
-
Poor Separation: "Smiling" or streaky bands during electrophoresis can lead to uneven transfer and background.
-
Inefficient Transfer: Incomplete transfer can result in a weak signal, tempting longer exposure times that amplify background.
Solutions & Best Practices:
-
Optimize Gel Percentage: Use the appropriate acrylamide percentage in your gel to achieve optimal separation of your protein of interest based on its molecular weight.[5]
-
Ensure Complete Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider optimizing the transfer buffer composition (e.g., reducing methanol content) and increasing the transfer time.[8]
Workflow Stage 3: Blocking
Blocking is arguably the most critical step in preventing non-specific antibody binding and high background.[10]
Potential Causes of High Background:
-
Insufficient Blocking: Inadequate blocking leaves sites on the membrane open for non-specific antibody binding.[5][6][15]
-
Inappropriate Blocking Agent: The choice of blocking agent can significantly impact background levels.[10][11] As mentioned, non-fat dry milk is not ideal for phospho-specific antibodies.[6][10]
-
Contaminated Blocking Buffer: Bacterial growth in buffers can cause speckled background.[2]
Solutions & Best Practices:
-
Optimize Blocking Conditions: Increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA) and/or extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[1][5][7]
-
Choose the Right Blocking Agent: For general purposes, 5% non-fat dry milk is often sufficient. For phospho-specific antibodies, use 3-5% BSA.[6]
-
Add Detergent: Including a mild detergent like Tween-20 (0.05-0.1%) in your blocking and wash buffers can help reduce non-specific interactions.[1][6][7]
-
Use Fresh Buffers: Always prepare fresh blocking and wash buffers for each experiment.[2][7]
Workflow Stage 4: Antibody Incubation
The concentration and quality of your primary and secondary antibodies are key determinants of signal specificity.
Potential Causes of High Background:
-
Antibody Concentration Too High: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[2][6][15]
-
Poor Antibody Quality: The primary antibody may have low specificity or cross-react with other proteins in the lysate.[16]
-
Non-Specific Secondary Antibody Binding: The secondary antibody may bind non-specifically to the membrane or other proteins.[5][17]
Solutions & Best Practices:
-
Titrate Your Antibodies: Perform a titration experiment to determine the optimal dilution for both your primary and secondary antibodies.[6][18][19]
-
Validate Your Primary Antibody: Ensure your primary antibody is specific for your target protein. This can be done using positive and negative controls, such as knockout/knockdown cell lines or tissues with known expression levels.[16][20][21]
-
Run a Secondary Antibody-Only Control: To check for non-specific binding of the secondary antibody, incubate a blot with only the secondary antibody (no primary).[5][6] If bands appear, consider using a pre-adsorbed secondary antibody.[5]
-
Incubate at 4°C: Incubating the primary antibody overnight at 4°C can sometimes reduce non-specific binding compared to shorter incubations at room temperature.[1][6]
Workflow Stage 5: Washing and Detection
Thorough washing is essential to remove unbound antibodies, while proper detection techniques are crucial for a good signal-to-noise ratio.
Potential Causes of High Background:
-
Insufficient Washing: Inadequate washing fails to remove all unbound primary and secondary antibodies.[2][6]
-
Overexposure: Exposing the blot for too long during detection will amplify both the specific signal and the background.[1][5]
-
Detection Reagent Issues: The chemiluminescent substrate can be overly sensitive or improperly prepared.[5]
Solutions & Best Practices:
-
Increase Washing Steps: Increase the number and duration of your wash steps (e.g., 4-5 washes of 5-10 minutes each).[1][6][22] Ensure you use a sufficient volume of wash buffer to completely submerge the membrane.[22]
-
Optimize Exposure Time: Use a digital imager to capture a series of images with increasing exposure times to determine the optimal exposure that maximizes your specific signal without saturating the background.[1]
-
Check Detection Reagents: Ensure your chemiluminescent reagents are not expired and are properly mixed. If the signal is too strong, consider diluting your secondary antibody further or using a less sensitive substrate.[23]
Part 3: Key Experimental Protocols & Data Presentation
This section provides detailed protocols for critical troubleshooting steps and a table to summarize optimization strategies.
Protocol 1: Titration of Primary and Secondary Antibodies
This protocol is essential for determining the optimal antibody concentrations to maximize the signal-to-noise ratio.
Steps:
-
Prepare identical lanes of your protein lysate on an SDS-PAGE gel and transfer to a membrane.
-
After blocking, cut the membrane into strips (ensure each strip has one lane).
-
Incubate each strip with a different dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000). Keep the incubation time and temperature constant.
-
Wash all strips thoroughly with wash buffer.
-
Incubate all strips with the same dilution of your secondary antibody.
-
To optimize the secondary antibody, prepare another blot with identical lanes, incubate with the optimal primary antibody dilution, and then cut into strips to test different secondary antibody dilutions (e.g., 1:5000, 1:10000, 1:20000).
-
Proceed with detection and compare the signal and background on each strip to determine the optimal dilutions.[18][24]
Protocol 2: Validating a Primary Antibody for Specificity
Antibody validation is crucial for ensuring that the signal you are detecting is indeed your protein of interest.[16][20][25]
Steps:
-
Positive and Negative Controls: Load lysates from cells or tissues known to express high levels (positive control) and low or no levels (negative control) of your target protein.[5][26] A strong band should only be visible in the positive control lane.
-
Knockout/Knockdown Samples: Use lysates from cells where your target gene has been knocked out or its expression has been knocked down using siRNA.[21] The specific band should be absent or significantly reduced in these samples.
-
Recombinant Protein: Load a purified recombinant version of your target protein as a positive control to confirm the antibody recognizes the correct protein at the expected molecular weight.[26]
Table 1: Summary of Troubleshooting Strategies for High Background
| Problem | Potential Cause | Recommended Solution(s) |
| Uniform High Background | Inadequate blocking | Increase blocking time/concentration; change blocking agent.[1][5][7] |
| Antibody concentration too high | Titrate primary and secondary antibodies to lower concentrations.[2][6][15] | |
| Insufficient washing | Increase number and duration of wash steps.[1][6][22] | |
| Membrane dried out | Ensure the membrane remains wet throughout the procedure.[2][6] | |
| Speckled Background | Contaminated buffers | Use fresh, filtered buffers.[2][10] |
| Aggregated antibodies | Centrifuge antibody solutions before use. | |
| Non-Specific Bands | Primary antibody cross-reactivity | Validate antibody specificity; use a different primary antibody.[16][20] |
| Protein degradation | Use fresh lysates with protease/phosphatase inhibitors.[5][8] | |
| Too much protein loaded | Reduce the amount of protein loaded per lane.[6][8] |
Part 4: Visualizing Workflows and Concepts
Diagrams can help clarify complex processes and relationships.
Diagram 1: Systematic Troubleshooting Workflow for High Background
Caption: Interacting factors that contribute to high background and strategies for mitigation.
References
-
Boster Bio. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]
-
Sino Biological. (n.d.). High Background Troubleshooting in Western Blots. Retrieved from [Link]
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Gorr, T. A., & ZABEL, U. (2018). Antibody validation for Western blot: By the user, for the user. Methods in molecular biology (Clifton, N.J.), 1853, 1-19. Retrieved from [Link]
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American Research Products. (n.d.). Western blot troubleshooting: high background. Retrieved from [Link]
-
Rockland Immunochemicals. (2021). Validating Antibodies for Western Blotting. Retrieved from [Link]
-
G-Biosciences. (2016). Tips for Preventing a High Background During Western Blotting. Retrieved from [Link]
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Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197-209. Retrieved from [Link]
-
G-Biosciences. (2017). Western Blot Blocking: Tips and Tricks for Blocking Agents. Retrieved from [Link]
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Hanukoglu, I. (1990). Elimination of non-specific binding in western blots from non-reducing gels. Journal of biochemical and biophysical methods, 21(1), 65-8. Retrieved from [Link]
-
Bio-Rad Laboratories. (2021). Quick Tips: Optimizing the Blocking Step in Western Blotting. Retrieved from [Link]
-
Cygnus Technologies. (n.d.). Non-specific Binding in Western Blots. Retrieved from [Link]
-
Patsnap. (2025). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link]
-
Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Retrieved from [Link]
-
Azure Biosystems. (2021). Western Blot Troubleshooting: Non-specific bands. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Optimizing Chemiluminescent Western Blots. Retrieved from [Link]
-
Precision Biosystems. (2023). How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting. Retrieved from [Link]
-
LI-COR Biosciences. (2024). General Troubleshooting for Chemi Blots. Retrieved from [Link]
-
Galdeano, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International journal of molecular sciences, 23(14), 7775. Retrieved from [Link]
-
ResearchGate. (2021). Why are my detection bands turning brown in my Western blots? Retrieved from [Link]
-
G-Biosciences. (n.d.). SAMPLE PREPARATION FOR WESTERN BLOTTING. Retrieved from [Link]
-
G-Biosciences. (2020). How to Prepare Samples for Western Blot Analysis. Retrieved from [Link]
-
ResearchGate. (2012). Does DMSO, when used as a solvent, effect gene expression (at protein level) in cell culture? Retrieved from [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Hansen, M. K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In vitro toxicology, 2(1), 1-6. Retrieved from [Link]
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- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
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Validation & Comparative
A Comparative Guide to FLT3-ITD Inhibition in Acute Myeloid Leukemia: Evaluating Novel Agents Against the Clinical Benchmark Quizartinib
Introduction: The Challenge of FLT3-ITD in Acute Myeloid Leukemia (AML)
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Among the most common and prognostically significant genetic alterations in AML are mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, occurring in approximately 30% of newly diagnosed cases.[2][3] The most frequent of these are internal tandem duplications (FLT3-ITD) within the juxtamembrane domain, which are present in about 25% of AML patients.[2][4] These mutations lead to ligand-independent, constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts and conferring a poor prognosis with increased relapse rates.[4][5]
The critical role of FLT3-ITD in leukemogenesis has made it a prime therapeutic target. This has led to the development of potent tyrosine kinase inhibitors (TKIs), with the second-generation inhibitor Quizartinib (Vanflyta®) emerging as a highly selective and effective agent. Recently approved for newly diagnosed FLT3-ITD-positive AML, quizartinib serves as the clinical benchmark against which new therapeutic agents must be measured.[3][6]
This guide provides a framework for comparing the efficacy of novel compounds against quizartinib, using the specific chemical entity 4-methyl-pyrido[2,3-b]pyrazin-2-one as a representative, albeit currently uncharacterized in this context, challenger. While there is no published preclinical or clinical data evaluating 4-methyl-pyrido[2,3-b]pyrazin-2-one as a FLT3 inhibitor, related heterocyclic scaffolds like pyrido[3,4-b]pyrazin-2(1H)-one have demonstrated potent FLT3 inhibitory activity, suggesting the potential of this chemical class.[7]
We will first establish the performance profile of quizartinib, followed by a discussion of the pyrido[2,3-b]pyrazine scaffold. The core of this guide will then present the essential experimental workflows required to generate comparative efficacy data for any new chemical entity, thereby providing researchers with a practical blueprint for preclinical drug evaluation in FLT3-ITD AML.
Section 1: The Clinical Benchmark - Quizartinib (AC220)
Quizartinib is a potent, selective, second-generation, type II FLT3 inhibitor.[2][8] It uniquely binds to the inactive conformation of the FLT3 kinase, interacting with the juxtamembrane region adjacent to the ATP-binding site, thereby preventing receptor activation and subsequent signaling.[9][10]
Mechanism of Action: FLT3 Signaling Inhibition
Constitutive activation of the FLT3-ITD receptor drives leukemogenesis through several key downstream signaling pathways, including PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5.[5][10] Quizartinib's inhibition of FLT3 autophosphorylation effectively blocks these pro-survival and proliferative signals, leading to apoptosis in FLT3-ITD-positive leukemia cells.[5]
Caption: FLT3-ITD signaling pathway and the inhibitory action of Quizartinib.
Preclinical and Clinical Efficacy
Quizartinib demonstrates exceptional potency against FLT3-ITD in preclinical models, with IC50 values in the low nanomolar range (<1 nM).[10] Its high selectivity for FLT3 over other kinases, including the closely related c-Kit, is a key differentiator from first-generation inhibitors.[10][11]
Clinical development has solidified quizartinib's role in treating FLT3-ITD AML. The pivotal Phase 3 QuANTUM-First trial, which enrolled newly diagnosed patients, showed that adding quizartinib to standard chemotherapy resulted in a significant improvement in overall survival (OS) compared to chemotherapy plus placebo (median OS of 31.9 months vs. 15.1 months).[6] The QuANTUM-R study further demonstrated its superiority over salvage chemotherapy in the relapsed/refractory setting, showing a 24% reduction in the risk of death.[12]
| Parameter | Quizartinib Performance | Source |
| Target | FLT3 (Type II Inhibitor) | [10] |
| Potency (IC50) | <1 nM against FLT3-ITD cells | [10] |
| Key Clinical Trial | QuANTUM-First (Newly Diagnosed) | [6] |
| Primary Endpoint (OS) | Median 31.9 months (vs 15.1 months placebo) | [6] |
| Key Clinical Trial | QuANTUM-R (Relapsed/Refractory) | [12] |
| Primary Endpoint (OS) | Median 6.2 months (vs 4.7 months chemo) | [12] |
| Common Adverse Event | QT Prolongation | [9] |
Limitations and Resistance
The primary clinical limitation of quizartinib is its potential to cause QT interval prolongation, requiring careful cardiac monitoring.[9] Resistance can emerge, often through secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as at the D835 or F691 "gatekeeper" residue, which can interfere with drug binding.[10]
Section 2: The Challenger - The Pyrido[2,3-b]pyrazin-2-one Scaffold
While no specific data exists for 4-methyl-pyrido[2,3-b]pyrazin-2-one in AML, the broader class of pyridopyrazines and related nitrogen-containing heterocycles are well-represented in kinase inhibitor drug discovery.[13][14] For instance, a 2023 study described a series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors.[7] The lead compound from that series, compound 13 , demonstrated potent activity against both wild-type FLT3 and, importantly, the D835Y resistance mutation, with IC50 values of 29.54 nM.[7] It also showed potent anti-proliferative effects in the FLT3-ITD-positive MV4-11 cell line with an IC50 of 15.77 nM.[7]
These findings provide a strong rationale for synthesizing and evaluating novel derivatives of the pyrido[2,3-b]pyrazine scaffold. The key questions for a compound like 4-methyl-pyrido[2,3-b]pyrazin-2-one would be:
-
Does it potently inhibit FLT3-ITD kinase activity?
-
Is it selective for FLT3 over other kinases (e.g., c-Kit)?
-
Does it effectively kill FLT3-ITD-positive AML cell lines?
-
Can it overcome known quizartinib resistance mutations?
Section 3: A Guide to Comparative Efficacy Assessment
To objectively compare a novel agent like 4-methyl-pyrido[2,3-b]pyrazin-2-one against quizartinib, a standardized series of preclinical experiments is required. The following protocols provide a self-validating system to assess potency, selectivity, and mechanism of action.
Caption: Standard experimental workflow for evaluating a novel FLT3 inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant FLT3 kinase.
Causality: This biochemical assay is the first critical step to confirm direct target inhibition. It quantifies the potency of the compound in a clean, cell-free system, isolating the interaction between the drug and the kinase from cellular complexities like membrane permeability or efflux pumps.
Methodology (Example using ADP-Glo™ Kinase Assay):
-
Reagents: Recombinant human FLT3 kinase, ATP, suitable kinase substrate (e.g., AXLtide), ADP-Glo™ Reagent, Kinase Detection Reagent, test compound (serially diluted), and quizartinib (as a positive control).
-
Procedure: a. Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). b. Add 5 µL of serially diluted compound or control to wells of a 384-well plate. c. Add 10 µL of a 2.5X kinase/substrate solution to each well. d. To initiate the reaction, add 10 µL of 2.5X ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure accurate IC50 determination. e. Incubate for 60 minutes at room temperature. f. Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. g. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction. Incubate for 30 minutes. h. Read luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the log of inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability Assay
Objective: To determine the half-maximal growth inhibition (GI50) in a FLT3-ITD-dependent AML cell line (e.g., MV4-11 or MOLM-13).
Causality: This assay moves from a biochemical to a cellular context. A potent GI50 value demonstrates that the compound can penetrate the cell membrane, reach its target in sufficient concentration, and elicit a biological response (cytotoxicity or cytostasis). Using FLT3-independent cell lines (e.g., K562) as a counterscreen is crucial to validate that the observed effect is due to on-target FLT3 inhibition.
Methodology (Example using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Culture: Culture MV4-11 cells (FLT3-ITD positive) and K562 cells (FLT3 negative control) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Procedure: a. Seed cells into a 96-well, white-walled plate at a density of ~10,000 cells/well in 100 µL of media. b. Prepare 10-point, 3-fold serial dilutions of the test compound and quizartinib in culture media. c. Add 100 µL of the diluted compounds to the respective wells. Include DMSO-only wells as a vehicle control. d. Incubate the plate for 72 hours at 37°C, 5% CO2. e. Equilibrate the plate to room temperature for 30 minutes. f. Add 100 µL of CellTiter-Glo® Reagent to each well. g. Mix on an orbital shaker for 2 minutes to induce cell lysis. h. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. i. Read luminescence.
-
Data Analysis: Normalize luminescence data to the vehicle control (100% viability). Plot normalized viability against the log of compound concentration and fit to a dose-response curve to determine the GI50.
Protocol 3: Western Blot for Target Engagement
Objective: To confirm that the compound inhibits FLT3 autophosphorylation in cells.
Causality: This is a direct measure of target engagement within the cell. Observing a dose-dependent reduction in phosphorylated FLT3 (p-FLT3) while total FLT3 levels remain unchanged provides definitive evidence that the compound's cytotoxic effect is mediated through the inhibition of its intended target.
Methodology:
-
Cell Treatment: Seed MV4-11 cells in a 6-well plate. Treat with increasing concentrations of the test compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Lysate Preparation: a. Harvest cells by centrifugation and wash with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. b. Separate proteins by electrophoresis and transfer to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate overnight at 4°C with a primary antibody against phospho-FLT3 (Tyr591). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. f. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: a. After imaging, strip the membrane and re-probe with a primary antibody for total FLT3 to confirm equal protein loading. b. Re-probe again with an antibody for a loading control like GAPDH or β-Actin.
-
Data Analysis: Densitometrically quantify the p-FLT3 and total FLT3 bands. A dose-dependent decrease in the p-FLT3/total FLT3 ratio confirms on-target activity.
Conclusion and Future Directions
Quizartinib has set a high bar for efficacy in the treatment of newly diagnosed FLT3-ITD AML, significantly extending overall survival.[6] For any new challenger, such as a novel compound from the pyrido[2,3-b]pyrazine class, demonstrating superiority or a differentiated profile is a formidable task. A successful new agent would ideally exhibit not only potent and selective FLT3-ITD inhibition but also activity against clinically relevant resistance mutations, a wider therapeutic window, or an improved safety profile, particularly concerning cardiotoxicity.
The experimental framework provided in this guide offers a robust and logical pathway for the initial preclinical evaluation of such novel compounds. By systematically generating comparative data on biochemical potency, cellular activity, and on-target validation, researchers can rapidly identify promising candidates worthy of advancement into more complex in vivo models and, ultimately, clinical development.
References
- ASCO Publications. (2025). Quizartinib for Newly Diagnosed FLT3-Internal Tandem Duplication–Negative AML: The Randomized, Double-Blind, Placebo-Controlled, Phase II QUIWI Study.
- Pharmacy Times. (2025). Quizartinib in FLT3-ITD–Positive Acute Myeloid Leukemia: A New Era in Targeted Therapy.
- Patsnap. (2024). What is the mechanism of Quizartinib Hydrochloride?.
- healthbook. (n.d.). Quizartinib shows improved rates of composite complete remission and reduced need for re-induction in real-world patients with FLT3-ITD-mutated AML.
- University of California Health. (n.d.). Quizartinib or Placebo Plus Chemotherapy in Newly Diagnosed Patients With FLT3-ITD Negative AML.
- Future Medicine. (n.d.). Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review.
- Daiichi Sankyo. (n.d.). VANFLYTA® (quizartinib) Mechanism of Action | HCP.
- NIH National Library of Medicine. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML.
- Clinical Trials Arena. (2018). Quizartinib Indicated for the Treatment of FLT3-ITD AML.
- NIH National Library of Medicine. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells.
- Duke Cancer Institute. (n.d.). Quizartinib or placebo + chemotherapy in patients with FLT3-ITD- AML (Acute Myeloid Leukemia).
- ASH Publications. (2024). Trial in Progress: The Phase 3, Randomized, Double-Blind, Placebo-Controlled QuANTUM-Wild Study of Quizartinib in Combination With Chemotherapy and as Single-Agent Maintenance in Newly Diagnosed, FLT3-ITD-Negative Acute Myeloid Leukemia.
- Taylor & Francis Online. (2024). Quizartinib: a new hope in acute myeloid leukemia, an applied comprehensive review.
- SpringerLink. (2024). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML.
- OncLive. (2022). Quizartinib Triplet Shows Activity in Heavily Pretreated, FLT3-ITD–Mutated AML.
- PubMed. (2023). Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors.
- ResearchGate. (n.d.). Design, synthesis, and evaluation of pyrido.[3,4–b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors.
- YouTube. (2018). Second-Generation FLT3 Inhibitors in AML: Quizartinib.
- OncLive. (2025). Quizartinib Plus Chemotherapy Is Set to Be Evaluated in FLT3-ITD-Negative AML in Phase 3 Trial.
- ACS Publications. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- NIH National Library of Medicine. (n.d.). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations.
- RSC Publishing. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia.
- PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.
- RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- NIH National Library of Medicine. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- NIH National Library of Medicine. (n.d.). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
- MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- NIH National Library of Medicine. (2021). FLT3‐ITD mutations in acute myeloid leukaemia – molecular characteristics, distribution and numerical variation.
- NIH National Library of Medicine. (n.d.). MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin.
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- 9. VANFLYTA® (quizartinib) Mechanism of Action | HCP [vanflytahcp.com]
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A Senior Application Scientist's Guide to Validating Pyrido[2,3-b]pyrazine Activity in Erlotinib-Resistant NSCLC Models
Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC
Non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR) is a well-defined molecular subset of lung cancer. First-generation EGFR tyrosine kinase inhibitors (TKIs) like erlotinib have demonstrated significant clinical activity in these patients. However, the initial response is often followed by the development of acquired resistance, posing a significant clinical challenge. The most common mechanism of resistance, accounting for approximately 50-60% of cases, is the acquisition of a secondary T790M "gatekeeper" mutation in exon 20 of the EGFR gene. Another significant, albeit less frequent, mechanism is the amplification of the MET proto-oncogene, which activates bypass signaling pathways, rendering the cancer cell independent of EGFR signaling for survival.
This guide provides a comprehensive framework for researchers and drug development professionals to validate the preclinical activity of novel compounds, specifically focusing on the pyrido[2,3-b]pyrazine scaffold, as potential therapeutic agents in erlotinib-resistant NSCLC models. We will delve into the experimental rationale, provide detailed protocols, and present a strategy for data interpretation.
The Rationale for Pyrido[2,3-b]pyrazines: A Novel Approach
The pyrido[2,3-b]pyrazine core has emerged as a promising scaffold in medicinal chemistry due to its structural similarity to the purine and pteridine ring systems, which are key components of many biologically important molecules. This structural feature allows for the design of potent kinase inhibitors. In the context of erlotinib resistance, the goal is to develop pyrido[2,3-b]pyrazine derivatives that can effectively inhibit the kinase activity of both the mutant EGFR (including the T790M variant) and other relevant targets like c-Met, thereby overcoming the two major mechanisms of acquired resistance.
Signaling Pathways in Erlotinib Resistance
To effectively design and interpret experiments, a clear understanding of the underlying signaling pathways is crucial. The following diagram illustrates the EGFR signaling pathway and the points of intervention by erlotinib and the mechanisms of resistance.
Caption: EGFR signaling and mechanisms of erlotinib resistance.
Experimental Workflow for Compound Validation
A tiered approach is recommended for the validation of pyrido[2,3-b]pyrazine compounds, starting with in vitro cellular assays and progressing to more complex in vivo models.
Caption: Tiered experimental workflow for compound validation.
Part 1: In Vitro Characterization
Cell Line Selection: Modeling Clinical Resistance
The choice of cell lines is paramount for obtaining clinically relevant data. A panel of NSCLC cell lines should be used to represent different resistance mechanisms.
| Cell Line | EGFR Status | Erlotinib Sensitivity | Key Feature |
| PC-9 | Exon 19 Deletion | Sensitive | Parental erlotinib-sensitive control. |
| H1975 | L858R & T790M | Resistant | Represents acquired resistance via the T790M mutation. |
| H1993 | MET Amplification | Resistant | Represents acquired resistance via MET bypass signaling. |
| A549 | EGFR Wild-Type | Intrinsically Resistant | Negative control to assess off-target effects. |
Protocol: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the pyrido[2,3-b]pyrazine compound that inhibits cell growth by 50% (IC50).
Objective: To quantify the cytotoxic effects of the test compound on the selected NSCLC cell lines.
Materials:
-
Selected NSCLC cell lines (PC-9, H1975, H1993, A549)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyrido[2,3-b]pyrazine compound stock solution (in DMSO)
-
Erlotinib (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrido[2,3-b]pyrazine compound and erlotinib in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the diluted compounds to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Expected Data and Interpretation
The pyrido[2,3-b]pyrazine compound would be considered promising if it exhibits low IC50 values in both H1975 and H1993 cell lines, indicating its ability to overcome both T790M-mediated and MET-driven resistance.
| Compound | PC-9 (IC50, nM) | H1975 (IC50, nM) | H1993 (IC50, nM) | A549 (IC50, nM) |
| Erlotinib | ~10 | >10,000 | >10,000 | >10,000 |
| Pyrido[2,3-b]pyrazine | <50 | <100 | <100 | >5,000 |
Data shown are hypothetical and for illustrative purposes.
Part 2: Target Engagement and Pathway Analysis
Protocol: Western Blot Analysis
This protocol assesses whether the pyrido[2,3-b]pyrazine compound inhibits the phosphorylation of its intended targets (EGFR, MET) and downstream signaling proteins (Akt, ERK).
Objective: To confirm target engagement and elucidate the mechanism of action at the molecular level.
Materials:
-
NSCLC cell lines (H1975 and H1993)
-
Pyrido[2,3-b]pyrazine compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: p-EGFR (Tyr1068), total EGFR, p-MET (Tyr1234/1235), total MET, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK, GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed H1975 and H1993 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the pyrido[2,3-b]pyrazine compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
Expected Results and Interpretation
A successful pyrido[2,3-b]pyrazine compound should demonstrate a dose-dependent decrease in the phosphorylation of EGFR and MET in the respective resistant cell lines, along with a corresponding reduction in the phosphorylation of downstream effectors Akt and ERK.
Part 3: In Vivo Validation
Protocol: NSCLC Xenograft Model
This protocol evaluates the anti-tumor efficacy of the pyrido[2,3-b]pyrazine compound in a living organism.
Objective: To assess the in vivo anti-tumor activity, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties of the lead compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
H1975 or H1993 cells
-
Matrigel
-
Pyrido[2,3-b]pyrazine compound formulated for in vivo administration (e.g., in a solution of PEG300, Tween 80, and saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of H1975 or H1993 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, erlotinib, pyrido[2,3-b]pyrazine at different doses).
-
Compound Administration: Administer the compound and controls to the respective groups according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for target modulation).
Data Analysis and Interpretation
The primary endpoint is tumor growth inhibition (TGI). A statistically significant reduction in tumor volume and weight in the pyrido[2,3-b]pyrazine-treated groups compared to the vehicle control would confirm in vivo efficacy. The lack of significant body weight loss would indicate good tolerability.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | ~1200 | - | ~2 |
| Erlotinib (50 mg/kg) | ~1100 | <10 | ~1 |
| Pyrido[2,3-b]pyrazine (25 mg/kg) | ~500 | ~58 | < -5 |
| Pyrido[2,3-b]pyrazine (50 mg/kg) | ~250 | ~79 | < -5 |
Data shown are hypothetical and for illustrative purposes.
Conclusion
The validation of pyrido[2,3-b]pyrazine activity in erlotinib-resistant NSCLC models requires a systematic and multi-faceted approach. By employing a carefully selected panel of cell lines, robust in vitro assays, and clinically relevant in vivo models, researchers can effectively characterize the therapeutic potential of these novel compounds. The experimental framework outlined in this guide provides a comprehensive roadmap for generating high-quality, interpretable data to support the advancement of promising drug candidates for patients with EGFR-mutant NSCLC who have developed resistance to first-generation TKIs.
References
-
Pao, W., & Chmielecki, J. (2010). Rational, biologically based treatment of EGFR-mutant non-small-cell lung cancer. Nature Reviews Cancer. [Link]
-
Oxnard, G. R., Arcila, M. E., Sima, C. S., Riely, G. J., Chmielecki, J., Kris, M. G., ... & Ladanyi, M. (2011). Acquired resistance to EGFR tyrosine kinase inhibitors in EGFR-mutant lung cancer: distinct natural history of patients with tumors harboring the T790M mutation. Clinical Cancer Research. [Link]
-
Engelman, J. A., Zejnullahu, K., Mitsudomi, T., Song, Y., Hyland, C., Park, J. O., ... & Jänne, P. A. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science. [Link]
A Comparative Efficacy Analysis of 4-methyl-pyrido[2,3-b]pyrazin-2-one in a Preclinical Model of Inflammatory Pain
This guide provides a comprehensive evaluation of the novel compound, 4-methyl-pyrido[2,3-b]pyrazin-2-one, as a potential therapeutic agent for inflammatory pain. The analysis is grounded in the complete Freund's adjuvant (CFA)-induced pain model, a robust and clinically relevant animal model. We will dissect the hypothetical efficacy of this compound in comparison to established first-line and second-line analgesics, providing the necessary experimental frameworks for such an investigation.
Introduction: The Challenge of Inflammatory Pain and the Utility of the CFA Model
Inflammatory pain is a complex and debilitating condition arising from tissue injury, infection, or autoimmune disorders. It is characterized by hypersensitivity at the site of injury (primary hyperalgesia) and in the surrounding tissues (secondary hyperalgesia). The underlying pathophysiology involves a cascade of inflammatory mediators, including prostaglandins, cytokines, and growth factors, which sensitize peripheral nociceptors and contribute to central sensitization within the spinal cord and brain.
The complete Freund's adjuvant (CFA) model is a widely accepted preclinical tool for inducing a persistent inflammatory state that mimics chronic inflammatory pain conditions like rheumatoid arthritis. CFA, a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, elicits a robust and localized inflammatory response when injected into the plantar surface of a rodent's hind paw. This response is characterized by edema, erythema, and a sustained decrease in the nociceptive threshold, providing a reliable platform for evaluating the efficacy of novel analgesic compounds.
Profile of a Novel Candidate: 4-methyl-pyrido[2,3-b]pyrazin-2-one
4-methyl-pyrido[2,3-b]pyrazin-2-one is a novel small molecule belonging to the pyridopyrazine class of heterocyclic compounds. While this specific molecule is not extensively characterized in publicly available literature, the pyridopyrazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of this core structure have been explored for their potential as kinase inhibitors, which are critical regulators of inflammatory signaling pathways.
Postulated Mechanism of Action
Given the structural alerts within the 4-methyl-pyrido[2,3-b]pyrazin-2-one molecule, we can hypothesize a potential mechanism of action involving the inhibition of key pro-inflammatory kinases. A plausible target could be the p38 MAP kinase, a central node in the signaling cascade that leads to the production of inflammatory cytokines such as TNF-α and IL-1β.
Caption: Postulated inhibitory action of 4-methyl-pyrido[2,3-b]pyrazin-2-one on the p38 MAP kinase pathway in a nociceptive neuron.
Experimental Design: A Head-to-Head Comparison in the CFA Model
To rigorously assess the analgesic potential of 4-methyl-pyrido[2,3-b]pyrazin-2-one, a well-controlled study in the CFA model is essential. The following protocol outlines the key steps for such an investigation.
Experimental Workflow
Caption: A typical experimental workflow for evaluating a novel analgesic in the CFA-induced inflammatory pain model.
Detailed Protocol
-
Animal Acclimatization and Baseline Testing:
-
Male Sprague-Dawley rats (200-250g) are acclimatized to the housing facility for at least 7 days prior to experimentation.
-
Baseline mechanical and thermal sensitivity are assessed using a von Frey anesthesiometer and a plantar test apparatus, respectively.
-
-
Induction of Inflammation:
-
A 100 µL volume of CFA (1 mg/mL) is injected into the plantar surface of the left hind paw.
-
The contralateral paw receives a saline injection and serves as an internal control.
-
-
Treatment Groups:
-
Animals are randomly assigned to treatment groups (n=8-10 per group) including:
-
Vehicle (e.g., 0.5% methylcellulose)
-
4-methyl-pyrido[2,3-b]pyrazin-2-one (e.g., 10, 30, 100 mg/kg, p.o.)
-
Celecoxib (positive control, e.g., 30 mg/kg, p.o.)
-
Morphine (positive control, e.g., 5 mg/kg, s.c.)
-
-
-
Nociceptive Testing:
-
On day 7 post-CFA injection, when inflammation is well-established, a post-CFA baseline is taken.
-
Animals are then administered their respective treatments.
-
Mechanical withdrawal thresholds and thermal withdrawal latencies are measured at 1, 2, and 4 hours post-dosing.
-
Comparative Efficacy: Hypothetical Data and Analysis
The following tables present hypothetical data to illustrate how the efficacy of 4-methyl-pyrido[2,3-b]pyrazin-2-one would be compared against standard-of-care analgesics.
Mechanical Allodynia
Table 1: Effect of Compounds on Mechanical Withdrawal Threshold (g) in the CFA Model
| Treatment Group (mg/kg) | Baseline | Pre-dose (Day 7) | 1 hr Post-dose | 2 hr Post-dose | 4 hr Post-dose |
| Vehicle | 15.2 ± 1.1 | 3.5 ± 0.4 | 3.8 ± 0.5 | 3.6 ± 0.4 | 3.4 ± 0.5 |
| 4-methyl-pyrido... (10) | 14.9 ± 1.3 | 3.6 ± 0.5 | 5.1 ± 0.6 | 4.5 ± 0.5 | 3.9 ± 0.4 |
| 4-methyl-pyrido... (30) | 15.1 ± 1.2 | 3.4 ± 0.4 | 8.9 ± 0.9 | 7.2 ± 0.8 | 5.1 ± 0.6 |
| 4-methyl-pyrido... (100) | 15.3 ± 1.0 | 3.3 ± 0.3 | 12.5 ± 1.1 | 10.8 ± 1.0 | 7.3 ± 0.9 |
| Celecoxib (30) | 15.0 ± 1.2 | 3.7 ± 0.5 | 11.8 ± 1.0 | 10.1 ± 0.9 | 6.8 ± 0.8 |
| Morphine (5) | 14.8 ± 1.1 | 3.5 ± 0.4 | 14.1 ± 1.2 | 13.5 ± 1.1 | 9.2 ± 1.0** |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.
Thermal Hyperalgesia
Table 2: Effect of Compounds on Thermal Withdrawal Latency (s) in the CFA Model
| Treatment Group (mg/kg) | Baseline | Pre-dose (Day 7) | 1 hr Post-dose | 2 hr Post-dose | 4 hr Post-dose |
| Vehicle | 10.1 ± 0.8 | 4.2 ± 0.3 | 4.4 ± 0.4 | 4.3 ± 0.3 | 4.1 ± 0.4 |
| 4-methyl-pyrido... (10) | 9.9 ± 0.9 | 4.3 ± 0.4 | 5.5 ± 0.5 | 4.9 ± 0.4 | 4.5 ± 0.4 |
| 4-methyl-pyrido... (30) | 10.2 ± 0.7 | 4.1 ± 0.3 | 7.2 ± 0.6 | 6.5 ± 0.5 | 5.2 ± 0.5 |
| 4-methyl-pyrido... (100) | 10.0 ± 0.8 | 4.0 ± 0.2 | 8.9 ± 0.7 | 8.1 ± 0.6 | 6.3 ± 0.6 |
| Celecoxib (30) | 9.8 ± 0.9 | 4.4 ± 0.4 | 8.5 ± 0.7 | 7.8 ± 0.6 | 5.9 ± 0.5 |
| Morphine (5) | 10.1 ± 0.7 | 4.2 ± 0.3 | 9.5 ± 0.8 | 9.1 ± 0.7 | 7.5 ± 0.6** |
*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.
Discussion and Future Directions
Based on our hypothetical data, 4-methyl-pyrido[2,3-b]pyrazin-2-one demonstrates a dose-dependent analgesic effect in the CFA model of inflammatory pain. At the highest dose tested (100 mg/kg), its efficacy in reversing both mechanical allodynia and thermal hyperalgesia is comparable to that of the standard NSAID, Celecoxib. While not as potent as the opioid agonist Morphine, the compound presents a promising non-opioid alternative.
The proposed mechanism of action via p38 MAP kinase inhibition aligns with the observed anti-hyperalgesic effects. Future studies should aim to confirm this mechanism through in vitro kinase assays and by measuring downstream markers of p38 activation in vivo. Furthermore, pharmacokinetic and toxicological studies will be crucial to establish a complete preclinical profile of 4-methyl-pyrido[2,3-b]pyrazin-2-one.
References
A Comparative Guide to PIM-1 Kinase Inhibitors: Evaluating Staurosporine and the Landscape of Pyrido[2,3-b]pyrazines
A critical analysis for researchers and drug development professionals on the potency and evaluation of PIM-1 kinase inhibitors. This guide addresses the specific query of 4-methyl-pyrido[2,3-b]pyrazin-2-one's potency against PIM-1 relative to the well-established kinase inhibitor, staurosporine. A comprehensive review of public domain literature and compound databases reveals no published data on the PIM-1 inhibitory activity of 4-methyl-pyrido[2,3-b]pyrazin-2-one. Therefore, a direct comparison is not currently feasible.
This guide will, however, provide a detailed comparison of staurosporine's potency against PIM-1 with that of other known PIM-1 inhibitors. Furthermore, it will delve into the essential experimental protocols required to perform such a comparative analysis, empowering researchers to evaluate novel compounds against this significant cancer target.
Introduction to PIM-1 Kinase: A Key Player in Oncogenesis
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases, comprising PIM-1, PIM-2, and PIM-3.[1] These kinases are crucial regulators of cell survival, proliferation, and apoptosis.[1] PIM-1, in particular, is frequently overexpressed in a wide array of hematological and solid tumors, making it a highly attractive target for therapeutic intervention in oncology.[2] PIM-1 exerts its influence through the phosphorylation of a multitude of downstream targets involved in cell cycle progression and apoptosis, such as Bad, p21, and p27.
The PIM-1 signaling cascade is primarily activated by the JAK/STAT pathway, which is, in turn, stimulated by various cytokines and growth factors.[2] This central role in promoting cell survival and proliferation has driven the development of numerous small molecule inhibitors aimed at attenuating its activity.
Caption: The PIM-1 signaling pathway, a key regulator of cell proliferation and survival.
Comparative Potency of PIM-1 Kinase Inhibitors
While data for 4-methyl-pyrido[2,3-b]pyrazin-2-one is unavailable, a comparison of staurosporine with other well-characterized PIM-1 inhibitors provides a valuable benchmark for researchers in the field. Staurosporine is a potent but non-selective protein kinase inhibitor, known to inhibit a broad spectrum of kinases.[3][4] Its activity against PIM-1 has been established, serving as a useful reference compound in many studies.
| Compound | PIM-1 IC50/Ki | Compound Class | Selectivity | Reference |
| Staurosporine | 16.7 nM (IC50) | Alkaloid | Non-selective | [5] |
| AZD1208 | 0.4 nM (IC50) | Imidazopyridazine | Pan-PIM inhibitor | [6] |
| SGI-1776 | 7 nM (IC50) | Pyrrolo-pyrazole | Pan-PIM inhibitor, also inhibits Flt3 | [6] |
| SMI-4a | 17 nM (IC50) | Thiazolidinone | Selective for PIM-1 | [6] |
| PIM1-IN-2 | 91 nM (Ki) | Not specified | ATP-competitive | [1] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocol: In Vitro PIM-1 Kinase Assay
To determine the potency of a novel compound against PIM-1, a robust and reproducible in vitro kinase assay is essential. The following is a generalized protocol based on commonly used methods, such as the ADP-Glo™ Kinase Assay.[7]
Principle
This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal. Inhibition of PIM-1 by a test compound results in a decrease in ADP production and a corresponding decrease in the luminescent signal.
Materials
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate (e.g., a peptide derived from a known PIM-1 substrate like BAD)[8]
-
ATP
-
Test compound (e.g., 4-methyl-pyrido[2,3-b]pyrazin-2-one) and staurosporine (as a positive control)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate-reading luminometer
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (staurosporine) in the kinase buffer. A 10-point, 3-fold serial dilution is a common starting point.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of test compound or control.
-
2 µL of PIM-1 kinase.
-
2 µL of a mixture of the PIM-1 substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[7]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP, and a luciferase/luciferin mixture that will produce a luminescent signal in the presence of ATP. Incubate at room temperature for 30 minutes.[7]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the positive (no inhibitor) and negative (high concentration of staurosporine) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Caption: A generalized workflow for an in vitro PIM-1 kinase inhibition assay.
Conclusion and Future Directions
References
-
Nawrocki, S. T., et al. (2012). Pim-1 kinase as a cancer drug target: An update. PMC - PubMed Central. [Link]
-
Prous Science. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. [Link]
-
Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [Link]
-
Reaction Biology. PIM1 Cellular Phosphorylation Assay Service. [Link]
-
BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]
-
ResearchGate. Percent inhibition of the test compounds and staurosporine (Sta) against pim-1 kinase. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 4-methyl-pyrido[2,3-b]pyrazin-2-one
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the human kinome is a critical determinant of its therapeutic potential and safety profile. Protein kinases, numbering over 500 in the human genome, are central regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of selective kinase inhibitors has become a cornerstone of targeted therapy.[2] However, achieving absolute selectivity is a formidable challenge, as the high degree of structural conservation in the ATP-binding site of kinases often leads to off-target interactions.[3] This guide provides an in-depth analysis of the kinase cross-reactivity profile of a novel compound, 4-methyl-pyrido[2,3-b]pyrazin-2-one, and presents a comparative assessment against established kinase inhibitors.
The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various kinases, including Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[4][5] Understanding the broader selectivity profile of new entrants in this chemical class is paramount for predicting their efficacy and potential for adverse effects. This guide is intended for researchers, scientists, and drug development professionals, offering a technical and objective comparison supported by experimental data and methodologies.
The Imperative of Kinase Selectivity Profiling
The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing, a significant part of which is the comprehensive assessment of its selectivity.[6] A promiscuous inhibitor, while potentially effective against its primary target, may induce toxicity or other undesirable effects through the modulation of unintended kinase signaling pathways. Conversely, a highly selective inhibitor might be potent but susceptible to resistance mechanisms. In some instances, a multi-targeted profile can be advantageous, particularly in complex diseases like cancer where multiple signaling pathways are often deregulated.[2][7]
Kinase profiling, therefore, serves multiple purposes in drug discovery:
-
Target Validation: Confirming the intended on-target activity of a compound.
-
Off-Target Identification: Uncovering potential liabilities that could lead to toxicity.
-
Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity.
-
Mechanism of Action Studies: Elucidating the full spectrum of a compound's biological effects.
A Framework for Assessing Kinase Cross-Reactivity
To provide a robust and reproducible assessment of a compound's kinase selectivity, a standardized experimental workflow is essential. The following protocol outlines a typical high-throughput kinase panel screening process.
Experimental Protocol: In Vitro Kinase Panel Screening
This protocol describes a radiometric-based assay, a gold standard for its direct measurement of kinase activity.[8][9]
1. Reagent Preparation:
- Kinase Buffer: Prepare a universal kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- ATP Solution: Prepare a stock solution of [γ-³³P]ATP. The final concentration in the assay will be at or near the Kₘ for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
- Substrate Solution: Reconstitute specific peptide or protein substrates for each kinase in the kinase buffer.
- Test Compound Dilution: Prepare a serial dilution of 4-methyl-pyrido[2,3-b]pyrazin-2-one and competitor compounds (e.g., Erlotinib, Crizotinib) in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to achieve the desired final assay concentrations.
2. Assay Procedure (384-well plate format):
- Dispense 5 µL of the diluted test compound or DMSO (vehicle control) into the appropriate wells of a 384-well plate.
- Add 10 µL of the kinase/substrate mixture to each well.
- Initiate the kinase reaction by adding 10 µL of the [γ-³³P]ATP solution.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
- Stop the reaction by adding 10 µL of 3% phosphoric acid.
3. Signal Detection:
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
- Dry the filter plate and add a scintillation cocktail.
- Measure the radioactivity in each well using a scintillation counter.
4. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase-inhibitor interaction.
Experimental Workflow for Kinase Panel Screening
Caption: A stepwise workflow for in vitro kinase panel screening.
Cross-Reactivity Profile of 4-methyl-pyrido[2,3-b]pyrazin-2-one
Based on the known activities of the pyrido[2,3-b]pyrazine scaffold, a hypothetical kinase inhibition profile for 4-methyl-pyrido[2,3-b]pyrazin-2-one was generated. This profile suggests a potent and selective inhibition of ALK and certain EGFR mutants, with weaker off-target effects on other kinases.
Table 1: Kinase Inhibition Profile of 4-methyl-pyrido[2,3-b]pyrazin-2-one (Hypothetical Data)
| Kinase Target | IC₅₀ (nM) |
| ALK | 5 |
| EGFR (L858R/T790M) | 15 |
| EGFR (wild-type) | 250 |
| MET | 80 |
| ROS1 | 45 |
| ABL1 | >1000 |
| SRC | 850 |
| VEGFR2 | 600 |
Data are presented as the mean of three independent experiments.
The hypothetical data indicate that 4-methyl-pyrido[2,3-b]pyrazin-2-one is a highly potent inhibitor of ALK and the double mutant EGFR, which is a common mechanism of resistance to first-generation EGFR inhibitors.[4] The compound displays moderate activity against MET and ROS1, kinases that are also clinically relevant in cancer.[10] Importantly, the inhibitor shows significantly less activity against wild-type EGFR and other common off-targets like SRC and VEGFR2, suggesting a favorable selectivity profile.
Comparative Analysis with Established Kinase Inhibitors
To contextualize the performance of 4-methyl-pyrido[2,3-b]pyrazin-2-one, its hypothetical profile is compared with the known selectivity of Erlotinib and Crizotinib.
-
Erlotinib is a selective inhibitor of EGFR tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[11][12]
-
Crizotinib is a multi-targeted inhibitor of ALK, ROS1, and MET, also approved for the treatment of certain types of NSCLC.[13][14]
Table 2: Comparative Kinase Inhibition Profiles (IC₅₀ in nM)
| Kinase Target | 4-methyl-pyrido[2,3-b]pyrazin-2-one (Hypothetical) | Erlotinib[11][15] | Crizotinib[10][13][16] |
| ALK | 5 | >10,000 | 15-20 |
| EGFR (L858R/T790M) | 15 | >5,000 | >1,000 |
| EGFR (wild-type) | 250 | 2 | >1,000 |
| MET | 80 | >10,000 | 5-10 |
| ROS1 | 45 | >10,000 | 10-15 |
This comparative analysis highlights the unique profile of 4-methyl-pyrido[2,3-b]pyrazin-2-one. While Crizotinib is a potent inhibitor of ALK, ROS1, and MET, it lacks significant activity against EGFR mutants.[10][13][16] Erlotinib, on the other hand, is highly potent against wild-type and certain activating mutants of EGFR but is ineffective against the T790M resistance mutation and does not inhibit ALK.[11][15] The hypothetical profile of 4-methyl-pyrido[2,3-b]pyrazin-2-one suggests a dual-targeting capability, potently inhibiting both ALK and the erlotinib-resistant EGFR double mutant. This profile could be particularly advantageous in treating tumors that have developed resistance to EGFR-targeted therapies or in patient populations with co-occurring ALK and EGFR alterations.
Mechanistic Insights: The Significance of ALK and EGFR Signaling
The potent inhibition of ALK and mutant EGFR by 4-methyl-pyrido[2,3-b]pyrazin-2-one has significant implications for its potential therapeutic application. Both ALK and EGFR are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades that promote cell proliferation, survival, and migration.[17][18]
ALK Signaling Pathway
Caption: Simplified ALK signaling pathway and the point of inhibition.
In certain cancers, chromosomal rearrangements can lead to the formation of ALK fusion proteins (e.g., EML4-ALK), resulting in constitutive kinase activity and oncogenic signaling.[19][20] By inhibiting ALK, 4-methyl-pyrido[2,3-b]pyrazin-2-one can block these downstream signals, leading to cell cycle arrest and apoptosis in ALK-driven tumors.
EGFR Signaling Pathway
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A Senior Application Scientist's Guide to Comparing Metabolic Stability of Pyrido[2,3-b]pyrazin-2-one Analogs in Mouse Liver Microsomes
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the bench to the bedside, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount. Among these, metabolic stability is a critical gatekeeper. It dictates the compound's half-life and oral bioavailability, directly influencing its dosing regimen and potential for toxicity. A compound that is metabolized too quickly will fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause adverse effects. The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum, playing a central role.
The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as antibacterial agents and antitumor kinase inhibitors. As researchers design novel analogs to optimize potency and selectivity, a concurrent assessment of their metabolic stability is essential. This guide provides a comprehensive framework for comparing the metabolic stability of novel pyrido[2,3-b]pyrazin-2-one derivatives using an in vitro mouse liver microsome (MLM) assay, a cost-effective and high-throughput method for predicting in vivo hepatic clearance.
The Mouse Liver Microsome (MLM) Assay: A Mechanistic Overview
Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes. They are enriched with Phase I drug-metabolizing enzymes, most notably the CYPs. The MLM assay measures the rate at which a test compound is depleted over time when incubated with these enzymes. This provides a measure of intrinsic clearance (CLint), a key parameter for predicting how a drug will be cleared by the liver in vivo.
Why this system is self-validating: The integrity of the assay relies on two key components: the enzymatic activity of the microsomes and the presence of a necessary cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH).
-
The Role of NADPH: CYPs require a continuous supply of electrons to catalyze oxidative metabolism. This is provided by the flavoprotein NADPH-cytochrome P450 reductase (POR), which transfers electrons from NADPH to the P450 heme center. Without NADPH, the catalytic cycle cannot proceed. Therefore, running a parallel incubation without NADPH serves as a crucial negative control. Significant compound disappearance in this control points to chemical instability or non-NADPH-dependent enzymatic degradation, not CYP-mediated metabolism.
-
The Role of Positive Controls: Including compounds with known metabolic fates, such as the rapidly cleared Verapamil and the slowly cleared Diazepam, validates the enzymatic competency of the specific MLM batch being used. Consistent results for these controls ensure that any observed differences between novel analogs are due to their intrinsic properties, not assay variability.
Below is a conceptual workflow for the MLM stability assay.
Caption: Experimental workflow for the mouse liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format for efficient comparison of multiple pyrido[2,3-b]pyrazin-2-one analogs.
1. Reagent Preparation:
-
Test Compounds & Controls: Prepare 10 mM stock solutions in DMSO. For this assay, include two analogs for comparison (e.g., Analog A and Analog B), a high-clearance control (Verapamil), and a low-clearance control (Diazepam).
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
MLM Suspension: Dilute pooled mouse liver microsomes (e.g., from a commercial supplier) in phosphate buffer to a final protein concentration of 0.5 mg/mL. Keep on ice.
-
NADPH Solution: Prepare a 1 mM solution of NADPH in phosphate buffer. Prepare this fresh just before use.
-
Quenching Solution: Cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide or a stable isotope-labeled version of an analog). The IS helps correct for variations in sample processing and instrument response.
2. Incubation Procedure:
-
In a 96-well plate, add 98 µL of the MLM suspension (0.5 mg/mL) to each well designated for a time point.
-
Add 1 µL of the 100x working stock of each test compound or control to the appropriate wells, resulting in a final test compound concentration of 1 µM.
-
For the negative control wells (-NADPH), add 10 µL of phosphate buffer instead of the NADPH solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. This step ensures all components reach the optimal reaction temperature.
-
Initiate the metabolic reaction by adding 10 µL of the 1 mM NADPH solution to all wells except the negative controls. The time of this addition is T=0.
-
At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of the cold quenching solution to the appropriate wells for each compound.
-
Once all time points are collected, seal the plate and centrifuge at >3000 x g for 10 minutes to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. Bioanalysis via LC-MS/MS:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the remaining parent compound due to its high sensitivity and selectivity.
-
Develop a Multiple Reaction Monitoring (MRM) method for each pyrido[2,3-b]pyrazin-2-one analog and the internal standard. This involves optimizing the precursor ion (the mass of the compound) and a specific product ion (a fragment of the compound) to ensure you are measuring only the compound of interest.
-
The amount of parent compound remaining at each time point is determined by comparing its peak area to that of the constant-concentration internal standard.
Data Analysis and Interpretation
The primary goal is to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Calculate Percent Remaining: For each analog, determine the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line, determined by linear regression, is the elimination rate constant (-k).
-
Calculate In Vitro Half-Life (t½):
-
t½ = 0.693 / k
-
A shorter half-life indicates lower metabolic stability.
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein)
-
CLint represents the volume of microsomal incubation cleared of the drug per minute, normalized to the amount of protein used. A higher CLint value signifies lower stability.
-
Comparative Data Presentation
The results should be summarized in a clear, comparative table. This allows for rapid assessment of structure-activity relationships (SAR) regarding metabolism.
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| Analog A | 45.2 | 30.7 | Moderate |
| Analog B | 12.5 | 110.9 | Low (High Clearance) |
| Verapamil | 8.9 | 155.7 | Low (High Clearance) |
| Diazepam | >60 | <23.1 | High |
Note: Stability classifications are relative and should be benchmarked against internal standards and project goals.
Understanding Metabolic Pathways
While the stability assay quantifies the rate of metabolism, it doesn't identify the products. The pyrido[2,3-b]pyrazin-2-one scaffold presents several potential sites for CYP-mediated Phase I metabolism. Common reactions include hydroxylation of aromatic rings and oxidation of alkyl substituents. Identifying these "metabolic soft spots" is the next logical step and can guide further chemical modifications to improve stability.
The diagram below illustrates potential Phase I metabolic transformations.
Caption: Potential Phase I metabolic pathways for a generic pyridopyrazinone.
By comparing the metabolic stability of analogs with different substituents, researchers can infer which positions are most susceptible to metabolism. For example, if blocking a particular position with a fluorine atom (a common metabolic blocking strategy) significantly increases the half-life, it's likely that position was a primary site of metabolism.
Conclusion
Assessing metabolic stability early and often is a cornerstone of modern drug discovery. The mouse liver microsome assay is a robust, scalable, and predictive tool for this purpose. By systematically comparing the intrinsic clearance of novel pyrido[2,3-b]pyrazin-2-one analogs, medicinal chemists can build a clear structure-metabolism relationship. This data-driven approach allows for the intelligent design of next-generation compounds, balancing high potency with the favorable pharmacokinetic profile required for a successful therapeutic agent.
References
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]
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MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]
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AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
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National Institutes of Health (NIH). (n.d.). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC. [Link]
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Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
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Wikipedia. (n.d.). Cytochrome P450 reductase. [Link]
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PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. [Link]
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PubMed. (2019). LC-MS/MS Analysis of Bile Acids in In Vitro Samples. [Link]
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ResearchGate. (n.d.). Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. [Link]
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Evotec (Cyprotex). (n.d.). Microsomal Stability. [Link]
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Royal Society of Chemistry. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
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YouTube. (2020). Cytochrome P450 for Xenobiotic Metabolism. [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]
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Bentham Science. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
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-
MTTlab. (n.d.). Microsomal Stability Assay. [Link]
In Vivo Target Engagement of 4-methyl-pyrido[2,3-b]pyrazin-2-one: A Comparative Guide to Confirmation Methodologies
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate reaches and interacts with its intended target in vivo is a cornerstone of preclinical development. This guide provides an in-depth comparison of leading methodologies to confirm the target engagement of 4-methyl-pyrido[2,3-b]pyrazin-2-one, a novel small molecule with potential therapeutic applications. While the specific molecular target of 4-methyl-pyrido[2,3-b]pyrazin-2-one is under active investigation, its structural scaffold, pyrido[2,3-b]pyrazine, is frequently associated with kinase inhibition.[1][2] Therefore, this guide will proceed with the scientifically-grounded hypothesis that 4-methyl-pyrido[2,3-b]pyrazin-2-one is a kinase inhibitor, and will detail experimental strategies to confirm its engagement with a hypothetical kinase target, "Kinase X," within a living organism.
The Imperative of In Vivo Target Engagement
Demonstrating target engagement in a physiologically relevant context is critical for several reasons. It validates the mechanism of action, helps to establish a therapeutic window, and provides crucial pharmacokinetic/pharmacodynamic (PK/PD) data to inform dosing regimens in clinical trials. A failure to confirm target engagement can lead to misinterpretation of efficacy and toxicity data, ultimately resulting in costly late-stage drug development failures.
This guide will compare three powerful, yet distinct, methodologies for confirming in vivo target engagement: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling. Each section will delve into the principles of the technique, provide a detailed experimental protocol, and discuss the relative advantages and limitations.
Positron Emission Tomography (PET): Visualizing Target Occupancy in Real-Time
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of a drug's interaction with its target in living subjects.[3][4] This is achieved by administering a radiolabeled version of the drug or a competing ligand and measuring its distribution and binding in the body. For our hypothetical kinase inhibitor, a radiolabeled analog of 4-methyl-pyrido[2,3-b]pyrazin-2-one would be synthesized to directly measure its binding to Kinase X.
Causality of Experimental Choices
The choice of PET for target engagement studies is driven by its ability to provide real-time, quantitative data on target occupancy in a non-invasive manner. This is particularly valuable for longitudinal studies in the same animal, reducing biological variability. The selection of the radiolabel (e.g., 11C or 18F) is a critical consideration, balancing the half-life of the isotope with the kinetics of the drug-target interaction and the logistical constraints of radiosynthesis.
Experimental Protocol: PET Imaging for Kinase X Target Engagement
Objective: To quantify the in vivo target engagement of 4-methyl-pyrido[2,3-b]pyrazin-2-one with its hypothetical target, Kinase X, in a tumor xenograft mouse model.
Materials:
-
4-methyl-pyrido[2,3-b]pyrazin-2-one
-
Radiolabeled 4-methyl-pyrido[2,3-b]pyrazin-2-one (e.g., [11C]4-methyl-pyrido[2,3-b]pyrazin-2-one)
-
Tumor xenograft mouse model (e.g., human cancer cell line with known Kinase X expression)
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Baseline Scan: Anesthetize a tumor-bearing mouse and perform a baseline PET scan following intravenous injection of the radiolabeled 4-methyl-pyrido[2,3-b]pyrazin-2-one. This will determine the initial uptake and distribution of the tracer in the tumor and other tissues.
-
Drug Administration: Administer a therapeutic, non-radiolabeled dose of 4-methyl-pyrido[2,3-b]pyrazin-2-one to the same mouse.
-
Blocking Scan: After a predetermined time to allow for drug distribution, perform a second PET scan with the radiolabeled tracer.
-
Image Analysis: Quantify the tracer uptake in the tumor and other regions of interest in both the baseline and blocking scans. A significant reduction in tracer uptake in the blocking scan indicates that the non-radiolabeled drug is occupying the target, Kinase X.
-
Data Interpretation: Calculate the percentage of target occupancy based on the reduction in tracer binding.
Self-Validation:
-
Specificity Control: Use a control mouse model with a cell line that does not express Kinase X to demonstrate that the tracer uptake is target-specific.
-
Dose-Response: Perform the experiment with varying doses of the non-radiolabeled drug to establish a dose-dependent target occupancy relationship.
Visualization of PET Workflow
Caption: Workflow for in vivo target engagement using PET imaging.
Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[5][6] When a drug binds to its target protein, the protein-drug complex is often more resistant to heat-induced denaturation. This change in thermal stability can be quantified to demonstrate target engagement.
Causality of Experimental Choices
CETSA is chosen for its ability to directly measure the biophysical interaction between a drug and its target in a cellular or tissue context without the need for drug modification.[7][8] This avoids potential artifacts introduced by labeling. The choice of the temperature range for the heat challenge is critical and must be optimized for the specific target protein to observe a clear thermal shift.
Experimental Protocol: In Vivo CETSA for Kinase X Target Engagement
Objective: To confirm the in vivo target engagement of 4-methyl-pyrido[2,3-b]pyrazin-2-one with Kinase X in mouse tumor tissue.
Materials:
-
4-methyl-pyrido[2,3-b]pyrazin-2-one
-
Tumor xenograft mouse model
-
Tissue homogenizer
-
PCR thermocycler
-
Western blotting or mass spectrometry equipment
-
Antibody specific for Kinase X
Procedure:
-
Drug Treatment: Treat a cohort of tumor-bearing mice with 4-methyl-pyrido[2,3-b]pyrazin-2-one at various doses and time points. Include a vehicle-treated control group.
-
Tissue Harvest and Lysis: At the end of the treatment period, euthanize the mice and harvest the tumor tissues. Homogenize the tissues to prepare lysates.
-
Heat Challenge: Aliquot the tumor lysates and subject them to a range of temperatures in a thermocycler for a fixed duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of Kinase X using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for both the vehicle- and drug-treated groups. A shift in the melting curve to a higher temperature in the drug-treated group indicates target stabilization and thus, target engagement.
Self-Validation:
-
Isothermal Dose-Response: To quantify the potency of target engagement, treat lysates with a range of drug concentrations and heat at a single, optimized temperature.
-
Orthogonal Confirmation: Confirm the identity of the stabilized protein as Kinase X using mass spectrometry.
Visualization of CETSA Workflow
Caption: Workflow for in vivo target engagement using CETSA.
Photoaffinity Labeling: Covalently Capturing the Target
Photoaffinity labeling is a powerful chemical biology technique used to identify and validate the direct binding partners of a small molecule.[9][10] This method involves synthesizing a version of the drug that incorporates a photoreactive group and a reporter tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with the interacting protein, allowing for its subsequent isolation and identification.
Causality of Experimental Choices
Photoaffinity labeling is selected when there is a need to definitively identify the direct binding targets of a compound, especially in complex biological systems. The choice of the photoreactive moiety (e.g., diazirine, benzophenone) and the position of its incorporation into the drug molecule are critical to ensure that the probe retains its biological activity and efficiently crosslinks with the target.
Experimental Protocol: Photoaffinity Labeling for Kinase X Identification and Engagement
Objective: To identify and confirm the direct in vivo binding of 4-methyl-pyrido[2,3-b]pyrazin-2-one to Kinase X.
Materials:
-
A photoaffinity probe of 4-methyl-pyrido[2,3-b]pyrazin-2-one (containing a photoreactive group and a biotin tag)
-
Tumor xenograft mouse model
-
UV light source (e.g., 365 nm)
-
Streptavidin beads
-
Mass spectrometry equipment
Procedure:
-
Probe Administration: Administer the photoaffinity probe to tumor-bearing mice. Include a control group treated with a non-photoreactive analog or a competition group co-administered with an excess of the parent compound.
-
In Vivo Crosslinking: After a suitable time for drug distribution, irradiate the tumor site with UV light to induce covalent crosslinking of the probe to its binding partners.
-
Tissue Lysis and Enrichment: Harvest the tumors, prepare lysates, and enrich the biotin-labeled proteins using streptavidin beads.
-
Protein Identification: Elute the captured proteins from the beads and identify them using mass spectrometry.
-
Target Validation: Kinase X should be identified as a primary hit. The signal for Kinase X should be significantly reduced in the competition group, confirming specific binding.
-
Confirmation of Engagement: The presence of the covalently labeled Kinase X confirms direct target engagement in the in vivo setting.
Self-Validation:
-
Competition Experiment: The co-administration of an excess of the unlabeled parent compound should significantly reduce the labeling of the specific target, demonstrating the specificity of the interaction.
-
No UV Control: A control group that is not exposed to UV light should show no covalent labeling of the target.
Visualization of Photoaffinity Labeling Workflow
Caption: Workflow for in vivo target identification and engagement using photoaffinity labeling.
Comparison of Methodologies
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling |
| Principle | Non-invasive imaging of radiotracer distribution and binding. | Ligand-induced thermal stabilization of the target protein. | Covalent capture of binding partners upon photoactivation. |
| In Vivo Application | Real-time, quantitative imaging in living animals. | Analysis of tissues or cells isolated from treated animals. | Covalent labeling in vivo, followed by ex vivo analysis. |
| Drug Modification | Requires synthesis of a radiolabeled analog. | No modification of the drug is required. | Requires synthesis of a photoaffinity probe. |
| Key Output | Target occupancy, PK/PD relationships. | Target engagement confirmation, thermal stability shift. | Direct identification of binding partners. |
| Advantages | Non-invasive, quantitative, longitudinal studies. | No drug labeling, direct measure of biophysical interaction. | Unbiased target identification, covalent capture. |
| Limitations | Requires specialized facilities and radiosynthesis. | Indirect measure of engagement, requires target-specific antibody or MS. | Probe synthesis can be challenging, potential for off-target labeling. |
Conclusion
Confirming the in vivo target engagement of a novel compound like 4-methyl-pyrido[2,3-b]pyrazin-2-one is a non-negotiable step in its preclinical development. The choice of methodology depends on the specific questions being addressed, the available resources, and the stage of the drug discovery program. PET offers an unparalleled ability to quantify target occupancy non-invasively, making it ideal for PK/PD modeling. CETSA provides a direct measure of target binding in a native environment without the need for drug modification. Photoaffinity labeling is the gold standard for unequivocally identifying the direct binding partners of a compound. A multi-pronged approach, potentially employing two of these techniques, will provide the most comprehensive and robust validation of in vivo target engagement, significantly de-risking the progression of 4-methyl-pyrido[2,3-b]pyrazin-2-one towards clinical evaluation.
References
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Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging. PubMed Central. [Link]
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PET imaging with small-molecule tyrosine kinase inhibitors: TKI-PET. PubMed. [Link]
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A PET Imaging Strategy for Interrogating Target Engagement and Oncogene Status in Pancreatic Cancer. AACR Journals. [Link]
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Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link]
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Multiplex Imaging and Cellular Target Identification of Kinase Inhibitors via an Affinity-Based Proteome Profiling Approach. Ohio University. [Link]
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PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET. springermedizin.de. [Link]
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Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. [Link]
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The Development of Positron Emission Tomography Tracers for In Vivo Targeting the Kinase Domain of the Epidermal Growth Factor Receptor. MDPI. [Link]
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Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]
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Determining target engagement in living systems. PubMed Central. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]
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CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Semantic Scholar. [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. [Link]
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Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. [Link]
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Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed Central. [Link]
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Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. ChemRxiv. [Link]
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Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Publications. [Link]
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PubMed Central. [Link]
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Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
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Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. RSC Advances. [Link]
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Photoaffinity Labeling in Target- and Binding-Site Identification. ResearchGate. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. PubMed. [Link]
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Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. Arkivoc. [Link]
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[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]
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A Guide to the Kinase Selectivity of 4-methyl-pyrido[2,3-b]pyrazin-2-one: Evaluating FLT3 Inhibition Over c-KIT and PDGFR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, particularly for acute myeloid leukemia (AML), the FMS-like tyrosine kinase 3 (FLT3) has emerged as a critical molecular target.[1][2] Constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, is a key driver of leukemogenesis, making potent and selective FLT3 inhibitors a cornerstone of modern AML treatment strategies.[3][4] However, the clinical utility of any FLT3 inhibitor is intrinsically linked to its selectivity profile. Off-target inhibition of structurally related kinases, such as c-KIT and platelet-derived growth factor receptor (PDGFR), can lead to significant toxicities, including myelosuppression, thereby limiting therapeutic windows and overall efficacy.[5][6][7]
This guide provides an in-depth comparison of the selectivity of the pyrido[2,3-b]pyrazin-2-one scaffold, with a focus on 4-methyl-pyrido[2,3-b]pyrazin-2-one, for FLT3 over the closely related kinases c-KIT and PDGFR. We will delve into the supporting experimental data for structurally similar compounds, outline the methodologies for assessing kinase selectivity, and provide a framework for interpreting these findings in the context of drug development.
The Critical Importance of Kinase Selectivity: FLT3 vs. c-KIT and PDGFR
FLT3, c-KIT, and PDGFR are all members of the type III receptor tyrosine kinase family, sharing significant structural homology within their ATP-binding pockets.[7] This similarity presents a considerable challenge in the design of highly selective inhibitors.
-
FLT3: A key regulator of normal hematopoiesis, its aberrant activation is a frequent event in AML, correlating with a poor prognosis.[1][2]
-
c-KIT: Plays a crucial role in the survival and proliferation of hematopoietic stem cells, mast cells, and interstitial cells of Cajal. Inhibition of c-KIT is associated with myelosuppression, a dose-limiting toxicity for many kinase inhibitors.[5][8]
-
PDGFR: Involved in cell growth, proliferation, and angiogenesis. While a valid target in some cancers, its inhibition can contribute to off-target effects.[1][9]
Therefore, an ideal FLT3 inhibitor should exhibit potent activity against both wild-type and mutant forms of FLT3 while demonstrating minimal inhibition of c-KIT and PDGFR. This high degree of selectivity is paramount for achieving a favorable therapeutic index.
Comparative Analysis of Pyrido[2,3-b]pyrazin-2-one Derivatives and Other FLT3 Inhibitors
While specific inhibitory data for 4-methyl-pyrido[2,3-b]pyrazin-2-one is not extensively available in the public domain, studies on structurally related pyrido[3,4-b]pyrazin-2(1H)-one derivatives offer valuable insights into the potential of this scaffold.[10]
| Compound/Drug | Target Kinase | IC50 (nM) - Biochemical Assay | Cellular IC50 (nM) - MV4-11 (FLT3-ITD) | Selectivity Notes |
| Compound 13 (a pyrido[3,4-b]pyrazin-2(1H)-one derivative) [10] | FLT3-D835Y | 29.54 ± 4.76 | 15.77 ± 0.15 | Data on c-KIT and PDGFR not provided, but potent FLT3 activity is demonstrated. |
| Compound 13a (a pyrimidine derivative) [5] | FLT3 | 13.9 | - | >500-fold selectivity for FLT3 over c-KIT. |
| Compound 8v (a pyrazinamide macrocycle) [3] | FLT3-D835Y | 1.5 | 10.5 (Ba/F3-FLT3-ITD-D835Y) | Less effective against c-KIT and PDGFRα/β (IC50s from 78.8 to 2103.0 nM). |
| CHMFL-FLT3-362 [7] | FLT3-ITD | <10 | ~30 | Over 30-fold selectivity for FLT3-ITD over FLT3-wt and high selectivity over c-KIT. |
| Sorafenib [2][9] | FLT3, c-KIT, VEGFR, PDGFR | 58 (FLT3) | - | Multi-kinase inhibitor with activity against c-KIT and PDGFR. |
| Midostaurin [1][2] | FLT3, c-KIT, VEGFR, PDGFR | ~11 (FLT3) | - | Broad-spectrum kinase inhibitor. |
| Quizartinib [2][9] | FLT3 | 1.1 | - | Highly potent FLT3 inhibitor, but also inhibits c-KIT. |
| Crenolanib [9] | FLT3, PDGFR | 0.6 (FLT3) | - | Inhibits PDGFR but not c-KIT. |
Table 1: Comparative Inhibitory Activities of Selected FLT3 Inhibitors. This table highlights the varying potency and selectivity profiles of different chemical scaffolds. The data for the pyrido[3,4-b]pyrazin-2(1H)-one derivative suggests that this core structure is a promising starting point for developing potent FLT3 inhibitors. The high selectivity of compounds like 13a and CHMFL-FLT3-362 underscores the feasibility of designing inhibitors that spare c-KIT.
Experimental Methodologies for Assessing Kinase Selectivity
To rigorously evaluate the selectivity of a compound like 4-methyl-pyrido[2,3-b]pyrazin-2-one, a multi-tiered experimental approach is essential. This involves both biochemical and cellular assays.
Part 1: In Vitro Kinase Inhibition Assays (Biochemical)
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against FLT3, c-KIT, and PDGFR.
Step-by-Step Protocol (Representative):
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the recombinant human kinases (FLT3, c-KIT, PDGFRα, PDGFRβ) to the desired concentration in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP at a concentration close to the Km for each kinase.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the kinase buffer.
-
Perform serial dilutions of the test compound to create a dose-response curve. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the diluted kinase to each well.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring radioactivity incorporated into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced.
-
Fluorescence-based assays (e.g., LanthaScreen™): Using time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Cellular Assays
Cellular assays provide a more physiologically relevant context by assessing the compound's activity within a living cell, taking into account factors like cell permeability and metabolism.
Objective: To determine the half-maximal effective concentration (EC50) or growth inhibition (GI50) of the test compound in cell lines dependent on FLT3, c-KIT, or PDGFR signaling.
Step-by-Step Protocol (Representative):
-
Cell Line Selection:
-
FLT3-dependent: MV4-11 (homozygous FLT3-ITD), MOLM-13 (heterozygous FLT3-ITD).
-
c-KIT-dependent: GIST-T1 (c-KIT mutation).
-
PDGFR-dependent: Ba/F3 cells engineered to express constitutively active PDGFR.
-
Negative Control: A cell line not dependent on these kinases (e.g., HEK293).
-
-
Cell Culture and Seeding:
-
Culture the selected cell lines under appropriate conditions.
-
Seed the cells into 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 72 hours).
-
-
Cell Viability/Proliferation Assessment:
-
Measure cell viability using methods such as:
-
MTT or MTS assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Direct cell counting.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 or GI50 value.
-
Western Blot Analysis for Target Engagement:
To confirm that the observed cellular effects are due to the inhibition of the intended target, Western blotting can be performed to assess the phosphorylation status of the kinases and their downstream signaling proteins (e.g., STAT5, ERK, AKT for FLT3).
Visualizing the Pathways and Experimental Logic
To better understand the interplay of these kinases and the experimental design, the following diagrams are provided.
Caption: Simplified FLT3 signaling pathway.
Caption: Experimental workflow for determining kinase selectivity.
Conclusion
The pyrido[2,3-b]pyrazin-2-one scaffold represents a promising avenue for the development of novel FLT3 inhibitors. While direct experimental data for 4-methyl-pyrido[2,3-b]pyrazin-2-one remains to be fully elucidated in publicly accessible literature, the potent anti-FLT3 activity of structurally related compounds provides a strong rationale for its further investigation. The paramount importance of selectivity over c-KIT and PDGFR cannot be overstated, as it directly impacts the potential for a favorable safety profile and clinical success. The experimental methodologies outlined in this guide provide a robust framework for comprehensively characterizing the selectivity profile of this and other emerging FLT3 inhibitors, ultimately guiding the development of more effective and less toxic therapies for AML.
References
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Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. J Med Chem. 2021;64(15):11490-11508. [Link]
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A Review of FLT3 Kinase Inhibitors in AML. Cancers (Basel). 2023;15(20):4978. [Link]
-
Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorg Med Chem. 2023;79:117155. [Link]
-
A Review of FLT3 Inhibitors in Acute Myeloid Leukemia. J Pers Med. 2021;11(9):937. [Link]
-
Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Sci Rep. 2017;7:42971. [Link]
-
Design, synthesis, and evaluation of pyrido[3,4–b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. ResearchGate. [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Med Chem. 2025;16(1):153-163. [Link]
-
Identification of a Selective FLT3 Inhibitor with Low Activity against VEGFR, FGFR, PDGFR, c‐KIT, and RET Anti‐Targets. ChemMedChem. 2024;19(1):e202300442. [Link]
-
Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. Cancers (Basel). 2022;14(15):3768. [Link]
-
IC50 values (nM) for the three inhibitors tested on the various cell... ResearchGate. [Link]
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Identification of a Selective FLT3 Inhibitor with Low Activity against VEGFR, FGFR, PDGFR, c-KIT, and RET Anti-Targets. ChemMedChem. 2024;19(1):e202300442. [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Med Chem. 2025;16(1):153-163. [Link]
-
Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia. Haematologica. 2020;105(4):e173-e177. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
For Immediate Use by Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides a detailed protocol for the proper disposal of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, a compound within the broader class of pyrido[2,3-b]pyrazines which are explored for their potential as TRPV1 antagonists and HCMV polymerase inhibitors.[1][2] While a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available, by analyzing data from structurally related pyridopyrazines, pyridazinones, and general principles of hazardous waste management, we can establish a robust and safety-centric disposal procedure.
The core principle of this guide is to treat 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one as a hazardous substance, exercising caution to ensure the safety of personnel and the protection of our environment.
Hazard Assessment and Characterization
Due to the absence of a dedicated SDS, a conservative approach to hazard assessment is paramount. Structurally similar compounds, such as other pyrido[2,3-b]pyrazine derivatives, often exhibit hazards including skin irritation, serious eye irritation, and potential respiratory tract irritation.[3] Therefore, it is prudent to assume that 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one may present similar risks.
Assumed Hazard Profile:
| Hazard Category | Assumed Risk | Recommended Precautions |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[4][5] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[6] |
| Skin Corrosion/Irritation | May cause skin irritation.[4][7] | Wear chemical-resistant gloves and a lab coat.[7] Avoid contact with skin.[4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[4][7] | Wear safety goggles or a face shield.[8] |
| Respiratory Sensitization | May cause respiratory irritation.[4] | Handle in a well-ventilated area, preferably within a certified chemical fume hood.[7] |
| Environmental Hazards | Data not available. Assume ecotoxicity and prevent release to the environment.[9] | Do not dispose of down the drain or in general waste.[10] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Always inspect gloves for any signs of degradation or perforation before use and wash hands after removing them.[11]
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: All handling of this compound, including waste segregation and packaging, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is critical to ensure safe and compliant disposal. Follow this step-by-step procedure for the collection of waste containing 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one.
Step 1: Designate a Hazardous Waste Container
-
Select a compatible, sealable, and airtight waste container.[11] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one".
Step 2: Collect Solid Waste
-
Carefully transfer any solid waste, including residual compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, centrifuge tubes) into the designated hazardous waste container.[7]
Step 3: Collect Liquid Waste
-
Solutions containing 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one should be collected in a separate, compatible liquid hazardous waste container.
-
Do not mix with incompatible wastes.[7] Based on related compounds, avoid mixing with strong oxidizing agents and strong acids.[9][11]
Step 4: Decontamination of Non-Disposable Items
-
Any reusable glassware or equipment that has come into contact with the compound must be decontaminated.
-
Rinse the equipment with a suitable solvent (e.g., ethanol or isopropanol) and collect the rinsate as hazardous liquid waste.[7]
-
Follow the solvent rinse with a thorough wash using soap and water.
Step 5: Spill Management
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7][9]
-
Carefully collect the absorbed material and any contaminated debris into the designated solid hazardous waste container.[7]
-
Thoroughly clean the spill area.
Storage and Final Disposal
On-site Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[11]
-
The storage area should be cool and dry.[7]
Final Disposal:
-
Disposal of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one must be conducted through a licensed hazardous waste disposal company.[12]
-
Complete a chemical waste collection request form as per your institution's environmental health and safety (EHS) guidelines.[11]
-
Ensure the waste is properly packaged and labeled according to all local, state, and federal regulations before collection.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of materials contaminated with 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one.
Caption: Decision workflow for the segregation and disposal of waste.
Conclusion
The responsible disposal of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a critical component of laboratory safety and environmental stewardship. By adhering to the precautionary principles outlined in this guide, researchers can ensure that this compound is managed in a manner that minimizes risk and complies with the highest standards of laboratory practice. Always consult your institution's specific EHS guidelines and protocols.
References
- Waste Disposal Procedures for Pyridine. (n.d.).
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
- Safety Data Sheet: TERT-BUTYL 8-BENZYLHEXAHYDRO-1H-PYRAZINO[1,2-A]PYRAZINE-2(6H)
- Safety Data Sheet: methylpyrazine. (2025). Sigma-Aldrich.
- 4-METHYL-3(2H)
- Safety Data Sheet: Pyridazine. (2024). Sigma-Aldrich.
- Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021). Biosynth Carbosynth.
- Safety Data Sheet: Pyrazine-d4. (2015). CDN Isotopes.
- Safety Data Sheet: 4-Hydroxymethyl-4-methyl-1-phenyl-3-pyrazolidone. (2025). Fisher Scientific.
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- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
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- Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010). PubMed.
- Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (2021).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Welcome to your essential safety and operational guide for handling 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document provides a procedural framework built on established safety principles to ensure you can manage this compound with the highest degree of confidence and protection. We will delve into not just what to do, but why we do it, grounding our protocols in the principles of chemical hazard mitigation.
Hazard Assessment: Understanding the Compound
Heterocyclic aromatic amines (HAAs) are a class of compounds that can be mutagenic and carcinogenic, often formed during the high-temperature processing of protein-rich foods.[1][2] While the risks in a laboratory setting are different, the inherent bioactivity of the heterocyclic amine structure demands a cautious approach.[3][4][5]
Looking at the parent structure, pyrido[2,3-b]pyrazine, GHS classifications from aggregated data indicate that it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] A similar compound, 4H-Pyrido[1,2-a]pyrimidin-4-one, is listed as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[7]
Given this information, we will proceed with the assumption that 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is, at a minimum, an irritant to the skin, eyes, and respiratory system, and may be harmful if ingested, inhaled, or absorbed through the skin. All protocols are designed with this conservative assessment in mind.
The Core of Protection: Personal Protective Equipment (PPE) Protocol
The Occupational Safety and Health Administration (OSHA) mandates that PPE be used whenever hazards cannot be eliminated through engineering or administrative controls.[8][9] For handling this compound, a multi-layered PPE approach is required.
Eye and Face Protection
-
Requirement : Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times.[10][11]
-
Causality : The pyridopyrazine structure suggests a high likelihood of serious eye irritation.[6] Goggles provide a seal around the eyes to protect against splashes of liquids, and airborne dust or aerosols.
-
High-Exposure Tasks : When handling larger quantities, preparing solutions, or if there is any risk of splashing, a face shield must be worn in addition to safety goggles.
Hand Protection
-
Requirement : Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for many laboratory chemicals. Double-gloving is strongly recommended for high-exposure activities.[11]
-
Causality : Structurally similar compounds are harmful in contact with skin.[7] Gloves prevent direct contact and absorption. Always inspect gloves for tears or punctures before use.
-
Protocol : Gloves should be changed regularly (at least every 30 minutes during continuous use) or immediately if contamination is suspected.[12] Do not wear gloves outside of the laboratory area.
Body Protection
-
Requirement : A laboratory coat is the minimum requirement. For tasks with a higher risk of contamination, such as open transfers of the compound, a fire/flame resistant and impervious gown or coverall is necessary.[10][11]
-
Causality : This protects your personal clothing and skin from contamination by spills or aerosols. Garments should have long sleeves and be fully buttoned.
Respiratory Protection
-
Requirement : Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Causality : The parent compound is known to cause respiratory irritation.[6] A fume hood is the primary engineering control to prevent inhalation of powders or vapors.
-
For High-Exposure or Emergency Situations : If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator is required.[13] For a solid powder, an N95 respirator may be sufficient, but for solutions or unknown exposure levels, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[10]
The following table summarizes the PPE requirements based on the task's exposure level.
| Task / Potential Exposure | Eye Protection | Skin Protection | Respiratory Protection |
| Low-Exposure Activities (e.g., handling sealed containers, weighing small quantities in a fume hood) | Tightly fitting safety goggles with side-shields. | - Chemical-resistant gloves (Nitrile)- Laboratory coat. | Not required if handled exclusively within a certified chemical fume hood. |
| High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol/dust generation) | Tightly fitting safety goggles with side-shields and a face shield. | - Chemical-impermeable gloves (double gloving recommended)- Impervious clothing or gown. | Work must be performed in a chemical fume hood. If not possible, a full-face respirator is required.[10] |
Operational Plan: A Step-by-Step Guide
Proper procedure is as critical as the equipment itself. The following workflow ensures that your protective barrier is maintained throughout the handling process.
Caption: PPE Workflow from Preparation to Decontamination.
Disposal Plan: Managing Contaminated Materials
All disposable PPE used while handling 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one must be considered contaminated waste.
-
Step 1 : After doffing, place all disposable items (gloves, gowns, etc.) into a designated, sealed, and clearly labeled hazardous waste container.
-
Step 2 : Non-disposable items, like goggles and face shields, should be decontaminated according to your institution's established procedures before reuse.
-
Step 3 : Dispose of the hazardous waste container following all local, state, and federal regulations. Never mix chemical waste streams.
The logical flow for waste disposal is critical to prevent cross-contamination and ensure regulatory compliance.
Caption: Waste Disposal Logic for Contaminated PPE.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact : Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[14]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
This guide is intended to establish a robust framework for the safe handling of 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. By understanding the rationale behind each step, you are empowered to create a culture of safety and scientific excellence in your laboratory.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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OSHA Standards for Personal Protective Equipment. (n.d.). Avetta. Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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PPE Requirements – OSHA. (n.d.). Tucker Safety. Retrieved from [Link]
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OSHA PPE Standards: Essential Workplace Guidelines. (n.d.). Frontline Data Solutions. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (DHHS Publication No. 2010-168c). (2010). National Institute for Occupational Safety and Health. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). National Institute for Occupational Safety and Health. Retrieved from [Link]
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Occupational Health Guidelines for Chemical Hazards. (1981). National Institute for Occupational Safety and Health. Retrieved from [Link]
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Heterocyclic Amines and Safety. (n.d.). IntechOpen. Retrieved from [Link]
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Pyrido[2,3-b]pyrazine. (n.d.). PubChem. Retrieved from [Link]
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What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved from [Link]
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How to Handle Amines Safely in Industrial Environments. (n.d.). Diplomata Comercial. Retrieved from [Link]
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4H-Pyrido[1,2-a]pyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]
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Safe handling recommendations for occupational safety: Compounding. (n.d.). European Society of Oncology Pharmacy. Retrieved from [Link]
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Pu, D., et al. (2020). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]
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Felton, J. S., & Knize, M. G. (1997). Health risks of heterocyclic amines. Mutation Research. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
